Methyl 3-amino-2-(aminomethyl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-amino-2-(aminomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECXFRRSZGZESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623895 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159029-33-1 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3-amino-2-(aminomethyl)propanoate CAS number"
An In-depth Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate
Abstract
This compound is a versatile C5 diamine building block whose unique structural architecture—a primary amine on a neopentyl scaffold adjacent to a methyl ester—offers significant potential for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic and purification workflow, detail rigorous analytical methodologies for structural confirmation and purity assessment, explore its chemical reactivity, and discuss its application as a constrained scaffold in modern drug design. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Strategic Value of Constrained Diamine Scaffolds
In the landscape of drug discovery, the precise spatial arrangement of functional groups is paramount to achieving high-affinity and selective interactions with biological targets. Small molecule scaffolds that present pharmacophoric features in a well-defined, three-dimensional orientation are of immense value. This compound, a derivative of 2,3-diaminopropanoic acid, emerges as a compelling building block in this context. Its gem-disubstituted carbon center imparts a degree of conformational constraint, limiting rotational freedom compared to linear diamines. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. The presence of two primary amines and a methyl ester provides three orthogonal points for chemical diversification, allowing for the systematic exploration of chemical space in lead optimization campaigns. This guide serves as a foundational resource for harnessing the full synthetic potential of this high-value intermediate.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of this compound are summarized below. These data are critical for procurement, reaction setup, and analytical characterization.
Table 1: Core Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 159029-33-1 | [1][2][3] |
| Molecular Formula | C₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 3-amino-2-(aminomethyl)propionate |[1] |
The physical properties of the compound dictate its handling, purification, and storage requirements. The data presented are based on predictive models and should be confirmed empirically where possible.
Table 2: Physicochemical Data
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 225.2 ± 30.0 °C (at 760 mmHg) | [1] |
| Density | 1.080 ± 0.06 g/cm³ | [1] |
| pKa (most basic) | ~9.8 (Predicted) | N/A |
| LogP | 0.09360 | [1] |
| Storage | Store under inert atmosphere, freezer (-20°C) |[2] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound can be approached from commercially available precursors. A common and efficient strategy involves the transformation of a central scaffold containing two leaving groups into the desired diamine. The following workflow outlines a robust pathway starting from Methyl 3-bromo-2-(bromomethyl)propionate.
Causality of Experimental Choices: This pathway is chosen for its reliability and the use of well-established, high-yielding reactions. The azide displacement is a classic SN2 reaction that proceeds with high fidelity and avoids the over-alkylation issues common with direct amination. The subsequent reduction of the diazide is clean and typically quantitative.
Caption: Figure 1. Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 3-azido-2-(azidomethyl)propanoate
-
To a solution of Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Azide (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 3-azido-2-(azidomethyl)propanoate (1.0 eq) in Methanol.
-
Carefully add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.[4]
-
Stir the mixture vigorously for 18-24 hours. The progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Palladium catalyst.[4]
-
Wash the Celite pad with additional Methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by vacuum distillation or by conversion to its dihydrochloride salt for crystallization.
-
Vacuum Distillation: Given the predicted boiling point, high-vacuum distillation can provide the pure free-base as a liquid.
-
Salt Formation & Crystallization: Dissolve the crude oil in diethyl ether or methanol. Add a stoichiometric amount of 2M HCl in ether. The dihydrochloride salt will precipitate and can be collected by filtration and washed with cold ether to yield a stable, crystalline solid.
Spectroscopic and Chromatographic Analysis
Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthetic intermediate. A multi-pronged analytical approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR (400 MHz, D₂O): The spectrum is expected to show three distinct signals. A singlet for the methyl ester protons (~3.7 ppm), and two multiplets for the non-equivalent methylene (–CH₂–) and methine (–CH–) protons of the propanoate backbone. The integration ratio should correspond to 3H:4H:1H.
-
¹³C NMR (100 MHz, D₂O): Key expected signals include the carbonyl carbon of the ester (~175 ppm), the methyl ester carbon (~52 ppm), and signals for the backbone carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. Since primary amines lack a strong UV chromophore, pre-column derivatization is the preferred method for sensitive UV detection.[5]
Caption: Figure 2. HPLC workflow for purity analysis via pre-column derivatization.
Protocol: HPLC Purity Analysis
-
System: Agilent 1100 HPLC or equivalent.[5]
-
Column: Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A time-dependent gradient from ~0% B to 100% B.
-
Derivatization: Automated online derivatization with o-phthalaldehyde (OPA) for primary amines.[5]
-
Detection: UV at 338 nm.
-
Rationale: This method provides excellent separation and sensitivity for amino compounds, allowing for accurate quantification of purity above 98%.[5]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 133.09.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its three distinct reactive handles. The two primary amines can be selectively protected or functionalized, and the ester can be hydrolyzed or reduced.
Key Transformations:
-
Amine Acylation/Sulfonylation: The primary amines readily react with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary amines.
-
Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, providing another point for amide bond formation.
-
Ester Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding a diaminol.
This compound is an excellent scaffold for building molecules that require a specific spatial relationship between two pharmacophoric groups, as depicted below.
Caption: Figure 3. Use as a constrained scaffold for chemical diversification.
Its application is particularly relevant in the design of protease inhibitors, receptor antagonists, and chelating agents where the fixed distance and angle between the two amine-linked substituents can be optimized for target binding. The core structure serves as a rigidifying element, which is a key strategy in modern rational drug design.
Safety, Handling, and Storage
As a primary diamine, this compound is expected to be corrosive and a skin/eye irritant. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water.[8]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer at or below -20°C to prevent degradation.[2] This is crucial as primary amines can react with atmospheric CO₂ over time.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its constrained backbone and versatile functional groups provide a robust platform for the synthesis of novel, structurally defined molecules. By understanding its synthesis, analytical characterization, and chemical reactivity as detailed in this guide, researchers can confidently and efficiently incorporate this valuable building block into their drug discovery and development programs, accelerating the path toward new therapeutic agents.
References
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PubChem - NIH. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
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MSDS of (R)-3-Amino-2-methyl-propionic acid. Safety Data Sheet. [Link]
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate Structural Analogs
This guide provides an in-depth exploration of methyl 3-amino-2-(aminomethyl)propanoate and its structural analogs, a class of molecules pivotal to the design of advanced peptidomimetics. As foundational elements for constructing β-peptides, these analogs offer a gateway to creating synthetic oligomers with predictable, stable secondary structures and inherent resistance to enzymatic degradation. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and structure-activity relationships of these compounds is critical for harnessing their therapeutic potential.
The Strategic Advantage of β-Peptide Foldamers
In the quest for novel therapeutics, the limitations of natural peptides—primarily their susceptibility to proteolysis—have driven the exploration of non-natural backbones. β-peptides, oligomers of β-amino acids, have emerged as a superior class of peptidomimetics.[1] They exhibit a remarkable propensity to form stable, well-defined secondary structures, including helices, sheets, and turns, that can mimic the conformations of their α-peptide counterparts.[2][3] This structural mimicry, combined with their resistance to proteolytic enzymes, makes them highly attractive candidates for modulating protein-protein interactions and other biological processes.[1][3]
At the heart of many of these advanced synthetic peptides lies the this compound scaffold. This relatively simple β-diamino acid derivative provides a versatile starting point for creating a diverse library of conformationally constrained building blocks. Its two amino groups and ester functionality offer multiple handles for chemical modification, allowing for precise control over the resulting peptide's structure and function.
Part 1: Synthetic Strategies for the Core Scaffold and Its Analogs
The synthesis of this compound and its derivatives is a cornerstone of accessing novel β-peptide structures. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the functional groups to be introduced.
Retrosynthetic Analysis of the Core Scaffold
A common retrosynthetic approach to the this compound core involves a Michael addition of a nitrogen nucleophile to a suitably substituted acrylate, followed by the introduction of the second amino group. This strategy allows for a convergent and efficient synthesis.
Caption: Retrosynthetic analysis of the core scaffold.
Key Synthetic Routes
Route A: Synthesis via Michael Addition and Reductive Amination
This widely employed method offers a straightforward path to the racemic core scaffold. The causality behind this approach lies in the predictable reactivity of the α,β-unsaturated ester.
Experimental Protocol:
-
Step 1: Michael Addition. To a solution of methyl 2-(bromomethyl)acrylate in a suitable solvent such as THF, add a solution of benzylamine at 0°C. The electron-withdrawing ester group activates the double bond for conjugate addition by the amine. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 2: Azide Displacement. The resulting methyl 2-(benzylaminomethyl)-3-bromopropanoate is then treated with sodium azide in DMF. This SN2 reaction displaces the bromide with the azide nucleophile.
-
Step 3: Reduction and Deprotection. The azide and the benzyl protecting group are concurrently removed via catalytic hydrogenation. The crude product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The reaction mixture is stirred under an atmosphere of hydrogen gas for 24 hours.
-
Step 4: Purification. After filtration to remove the catalyst, the solvent is evaporated, and the resulting crude product is purified by column chromatography to yield this compound.
Route B: Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, enantioselective synthesis is crucial. The catalytic asymmetric direct Mannich reaction is a powerful tool for the stereocontrolled synthesis of α,β-diamino acid derivatives.[4]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Workflow for asymmetric synthesis.
This approach utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack on an imine, thereby establishing the two contiguous stereocenters with high diastereoselectivity and enantioselectivity.[4]
Strategies for Analog Diversification
The versatility of the core scaffold is realized through the strategic modification of its functional groups.
| Modification Strategy | Reagents and Conditions | Rationale |
| N-Acylation | Acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) in an aprotic solvent. | Introduces amide functionalities, which can act as hydrogen bond donors and acceptors, influencing peptide secondary structure. |
| N-Alkylation | Reductive amination using an aldehyde or ketone with a reducing agent (e.g., NaBH(OAc)₃). | Modifies the steric bulk and basicity of the amino groups, impacting receptor binding and pharmacokinetic properties. |
| N-Sulfonylation | Sulfonyl chlorides in the presence of a base. | Introduces the sulfonamide group, a common pharmacophore in many therapeutic agents.[5] |
| Backbone Substitution | Synthesis starting from substituted acrylates. | Introduces steric constraints that can pre-organize the peptide into a specific conformation. |
| Ester Hydrolysis | Aqueous base (e.g., LiOH) followed by acidification. | Creates a carboxylic acid, which can be used for peptide coupling or to introduce a negative charge. |
| Ester Amidation | Treatment with an amine, often with heating or catalytic activation. | Generates primary, secondary, or tertiary amides, altering the hydrogen bonding potential and solubility. |
Part 2: Structural Characterization of Analogs
The successful synthesis of novel analogs must be followed by rigorous structural characterization to confirm their identity and elucidate their conformational preferences.
Spectroscopic and Spectrometric Techniques
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the covalent structure, provides information on the local chemical environment of each atom, and can be used to assess diastereomeric purity. |
| Mass Spectrometry | Determines the molecular weight of the analog, confirming its elemental composition. Fragmentation patterns can provide further structural information. |
| Circular Dichroism (CD) | Provides insight into the secondary structure of peptides incorporating the analogs in solution (e.g., helical vs. sheet content). |
| X-ray Crystallography | Offers unambiguous determination of the solid-state conformation and absolute stereochemistry. |
Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that is compatible with the analog's solubility.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The integral of the peaks should correspond to the number of protons in the structure. The splitting patterns (multiplicity) should be consistent with the neighboring protons as predicted by the n+1 rule.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment.
-
2D NMR (COSY, HSQC): For complex structures, acquire 2D NMR spectra. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This provides an internal validation of the assignments made from the 1D spectra.
Part 3: Applications and Structure-Activity Relationships (SAR)
The true value of these analogs is realized when they are incorporated into peptides to modulate biological processes. The systematic modification of the core scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular basis of biological activity.
Analogs as Scaffolds for Bioactive Peptides
The incorporation of this compound analogs can be used to create peptides that mimic the secondary structures of natural peptides, such as α-helices and β-sheets.[2][6] This is particularly relevant for inhibiting protein-protein interactions that are mediated by these structural motifs.
Logical Workflow for Bioactive Peptide Development:
Sources
- 1. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Beta sheet - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Diamino Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Diamino Acid Esters
Diamino acid esters represent a pivotal class of molecules, frequently serving as chiral synthons, peptide building blocks, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their structural integrity, stereochemical purity, and degradation profiles are not merely academic points of interest; they are critical parameters that directly influence the safety, efficacy, and stability of the final drug product.[1][2] Consequently, a robust and multi-faceted analytical approach is indispensable for their characterization.
This guide eschews a simple recitation of facts, instead adopting the perspective of an application scientist to delve into the practical and theoretical nuances of the three core spectroscopic techniques employed in this field: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore not just what data is generated, but why specific experimental choices are made and how the resulting spectra are synergistically interpreted to build a comprehensive and validated molecular profile. This analytical rigor is the bedrock of quality control and regulatory compliance in modern pharmaceutical development.[3][4][5][6]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] It provides a detailed map of the carbon and proton framework, revealing connectivity and stereochemical relationships through the interaction of nuclear spins with an external magnetic field.
Expertise in Action: Why NMR is the First Step
For any novel diamino acid ester, NMR is the definitive starting point. While IR can confirm functional groups and MS can provide molecular weight, only NMR can piece together the atomic-level puzzle, confirming the precise arrangement of the amino groups, the ester moiety, and the carbon backbone. This unequivocal structural confirmation is a foundational requirement for any subsequent development or regulatory submission.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the diamino acid ester sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Causality Note: The choice of solvent is critical. CDCl₃ is excellent for many organic molecules, but if hydrogen bonding is of interest or the sample is a salt, DMSO-d₆ is superior. D₂O is used to identify exchangeable protons, such as those on amine (N-H) and hydroxyl groups, which will disappear from the ¹H spectrum upon exchange with deuterium.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and provides a reference point for all other chemical shifts.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to correct for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
(Optional but Recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to definitively establish proton-proton and proton-carbon correlations, respectively.
-
Interpreting the Spectra: Decoding the Signals
¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
Chemical Shift (δ) : The position of a signal indicates the electronic environment of the protons.
-
N-H Protons (δ 1.0-5.0 ppm) : These signals are often broad and their position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8] They will disappear upon adding a drop of D₂O.
-
α-Proton (H-C-COOR) (δ ~3.5-4.5 ppm) : This proton is deshielded by the adjacent ester and amino groups. Its exact shift is a key diagnostic marker.
-
Ester Alkyl Protons (e.g., -OCH₃, -OCH₂CH₃) (δ ~3.7 ppm for methyl, ~4.2 ppm for methylene) : These are typically sharp signals in a predictable region.[8]
-
Other Aliphatic Protons (δ ~1.0-3.0 ppm) : Protons on the carbon backbone will appear in this region, with their specific shifts influenced by proximity to the electron-withdrawing amino and ester groups.
-
¹³C NMR Spectrum
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
-
Ester Carbonyl (C=O) (δ ~170-175 ppm) : This is one of the most downfield and easily identifiable signals in the spectrum.[9][10][11]
-
α-Carbon (C-COOR) (δ ~50-65 ppm) : This carbon is attached to both an oxygen and a nitrogen, shifting it significantly downfield.
-
Ester Alkyl Carbon (-O-C) (δ ~50-70 ppm) : The carbon directly attached to the ester oxygen.
-
Other Aliphatic Carbons (δ ~20-50 ppm) : Carbons in the backbone and side chains.
Data Presentation: Characteristic NMR Shifts
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl | N/A | 170 - 175 | Sharp, distinct signal. |
| α-Proton/Carbon | 3.5 - 4.5 | 50 - 65 | Key diagnostic region for the amino acid core. |
| Amine Protons (N-H) | 1.0 - 5.0 (Broad) | N/A | Exchangeable with D₂O.[8] |
| Ester Alkyl Group (-OCH₂R) | ~4.2 | ~60-70 | Protons and carbons closer to the oxygen are more downfield. |
| Ester Alkyl Group (-OCH₃) | ~3.7 | ~52 | A sharp singlet in ¹H NMR. |
| Backbone C-N | See α-Carbon | 40 - 60 | Shift depends on substitution. |
Visualization: NMR Structural Assignments
Caption: Key proton and carbon environments in a diamino acid ester for NMR analysis.
Part 2: Infrared (IR) Spectroscopy — The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[12] It works by measuring the absorption of infrared light, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to particular bond types.
Expertise in Action: A Rapid Identity and Purity Check
While NMR provides the full structure, IR offers a quick and powerful confirmation of a synthesis. For example, the successful esterification of a diamino acid is immediately evident by the appearance of a strong ester C=O stretch (~1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch. It is an essential tool for raw material identification and for monitoring reaction progress.[5][6]
Experimental Protocol: Acquiring an IR Spectrum
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount (a few milligrams) of the solid or liquid diamino acid ester directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan : Initiate the scan. The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is typically generated in under a minute.
Interpreting the Spectrum: Key Absorption Bands
The IR spectrum is analyzed by identifying characteristic absorption bands. The absence of a band can be as informative as its presence.[13]
-
N-H Stretch (3300-3500 cm⁻¹) : This region is characteristic of amines. A primary amine (-NH₂) will typically show two distinct peaks (symmetric and asymmetric stretching), while a secondary amine (-NHR) shows a single peak.[14][15] These bands are usually of medium intensity and are somewhat broad.
-
C-H Stretch (2850-3000 cm⁻¹) : This absorption is present in almost all organic molecules and corresponds to the stretching of C-H bonds on sp³ hybridized carbons.
-
C=O Stretch (Ester) (~1735-1750 cm⁻¹) : This is one of the most prominent and reliable absorptions in the entire IR spectrum.[16] For esters, this peak is very strong and sharp. Its position can provide clues about the electronic environment (e.g., conjugation would lower the frequency).
-
C-O Stretches (1000-1300 cm⁻¹) : Esters exhibit two characteristic C-O stretching bands. The C-C-O stretch is typically found around 1160-1210 cm⁻¹ and the O-C-C stretch is near 1000-1100 cm⁻¹. The combination of the strong C=O stretch and these two C-O stretches is highly diagnostic for an ester, a pattern sometimes called the "Rule of Three".[17]
-
N-H Bend (~1600 cm⁻¹) : The scissoring vibration of primary amines can appear in this region, sometimes overlapping with aromatic C=C signals if present.
Data Presentation: Characteristic IR Frequencies
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Amine (Primary) | N-H Stretch | 3300 - 3500 (two peaks) | Medium |
| Amine (Secondary) | N-H Stretch | 3300 - 3500 (one peak) | Medium |
| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Ester | C-C-O Stretch | 1150 - 1250 | Strong |
| Ester | O-C-C Stretch | 1000 - 1150 | Strong |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
Visualization: IR Vibrational Modes
Caption: Key functional groups in diamino acid esters and their IR stretching frequencies.
Part 3: Mass Spectrometry (MS) — Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, clues about its structure. It is an exceptionally sensitive technique, capable of detecting minute quantities of material.
Expertise in Action: Confirming Identity and Detecting Impurities
In drug development, MS is the gold standard for confirming molecular weight to several decimal places (using high-resolution MS). Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar molecules like diamino acid esters, as they typically generate a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[18] Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing a structural fingerprint that can confirm the identity of the target molecule and help identify unknown impurities or degradation products.[19]
Experimental Workflow: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Chromatographic Separation (LC) : Inject the sample into a Liquid Chromatography system. The LC column separates the target analyte from impurities based on polarity, providing an extra dimension of analysis and purification before the sample enters the mass spectrometer.
-
Ionization (ESI) : As the sample elutes from the LC column, it is sprayed through a high-voltage capillary, forming charged droplets. The solvent evaporates, leaving protonated gas-phase ions [M+H]⁺.
-
Mass Analysis (MS1) : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This initial scan confirms the molecular weight of the parent ion.
-
Fragmentation (MS/MS) : The parent ion of interest (e.g., the [M+H]⁺ of the diamino acid ester) is isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).
-
Fragment Analysis (MS2) : The resulting fragment ions are analyzed to produce the MS/MS spectrum, which reveals the fragmentation pattern.
Interpreting the Spectrum: Common Fragmentation Pathways
The fragmentation of protonated amino acid esters is well-characterized and provides a predictable pattern.
-
Neutral Loss of the Ester Group :
-
Loss of the alcohol (R'OH) : A common fragmentation pathway resulting in an acylium ion.
-
Loss of the alkoxy radical (•OR') followed by CO : This leads to a characteristic iminium ion.
-
-
α-Cleavage : The bond between the α- and β-carbons can break, driven by the charge on the nitrogen atom.
-
Loss of Ammonia (NH₃) : One of the amino groups can be lost as a neutral molecule.
-
Consecutive Losses : The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the [M+H]⁺ ion might first lose water, and the resulting fragment might then lose carbon monoxide.
Data Presentation: Common Mass Fragments
| Parent Ion | Fragmentation Event | Resulting Fragment | Notes |
| [M+H]⁺ | Loss of R'OH | [M+H - R'OH]⁺ | Common for esters. |
| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ | Loss of water from the structure. |
| [M+H]⁺ | Loss of NH₃ | [M+H - 17]⁺ | Loss of an amino group. |
| [M+H]⁺ | Loss of COOR' | [M+H - (COOR')]⁺ | Cleavage of the entire ester side chain. |
| Iminium Ion | Loss of CO | [Fragment - 28]⁺ | Subsequent fragmentation. |
Visualization: A Representative Fragmentation Pathway
Caption: Common fragmentation pathways for a protonated diamino acid ester in MS/MS.
Conclusion: A Synergistic Approach to Analytical Confidence
The structural characterization of diamino acid esters is not achieved by a single technique but by the intelligent synthesis of data from NMR, IR, and MS. IR provides a rapid confirmation of the key functional groups. MS confirms the exact molecular weight and offers structural clues through fragmentation. Finally, NMR delivers the definitive, high-resolution blueprint of the molecular architecture.
For the researcher, scientist, or drug development professional, mastering the application and interpretation of these spectroscopic methods is fundamental. It transforms a sample from an unknown entity into a well-defined molecule, providing the analytical confidence required to ensure quality, safety, and efficacy in the pharmaceutical landscape.[20][21] This comprehensive characterization is the cornerstone of robust science and successful drug development.
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Spectroscopy: A Key Driver in Quality Control Across Industries. Avantes. [Link]
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Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]
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Workman, J. Jr. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]
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Mass spectral fragmentation of the diamino cinnamic acid derivatives under CID conditions. ResearchGate. [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
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Beyond Nature's Alphabet: A Technical Guide to the Biological Significance of Unnatural Diamino Acids
This guide provides an in-depth exploration of unnatural diamino acids, moving beyond the canonical 20 amino acids to unlock novel biological functionalities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the core principles, advanced methodologies, and impactful applications of these unique chemical entities. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Redefining the Proteome: An Introduction to Unnatural Diamino Acids
The 20 proteinogenic amino acids form the fundamental basis of life, yet this limited alphabet restricts the chemical and functional diversity of peptides and proteins. Unnatural amino acids (UAAs), and specifically unnatural diamino acids, represent a significant expansion of this repertoire.[1][2] These molecules, which are not encoded by the standard genetic code, can be naturally occurring or, more commonly, synthetically derived.[1][2] Their defining feature is the presence of two amino groups, which can be located at various positions along the carbon backbone (e.g., α,β-diamino acids or α,γ-diamino acids). This structural distinction from their proteinogenic counterparts opens up a vast chemical space for designing peptides and proteins with novel properties.[1][3]
The incorporation of unnatural diamino acids can bestow a range of advantageous properties upon a peptide, including:
-
Enhanced Proteolytic Stability: By introducing non-native structures, unnatural diamino acids can disrupt the recognition sites for proteases, significantly extending the in vivo half-life of peptide therapeutics.[4][5][6]
-
Improved Pharmacokinetic Profiles: Strategic modifications can enhance binding to serum proteins, reducing renal clearance and prolonging circulation time.[4]
-
Increased Binding Affinity and Selectivity: The additional functional groups of diamino acids can forge new interactions with biological targets, leading to greater potency and specificity.[7][8]
-
Conformational Constraint: Unnatural diamino acids are pivotal in creating specific secondary structures, such as β-turns and α-helices, which are often crucial for biological activity.[3][9] This is a cornerstone of peptidomimetic design.[10]
-
Bio-orthogonal Handles: These amino acids can introduce chemically unique functionalities, like azides or alkynes, for specific labeling and imaging without interfering with biological systems.
Methodologies for Incorporation: From Chemical Synthesis to Genetic Code Expansion
The integration of unnatural diamino acids into peptides and proteins can be achieved through several powerful methodologies. The choice of method is dictated by the research objective, the desired scale of production, and the complexity of the target molecule.
Solid-Phase Peptide Synthesis (SPPS)
SPPS stands as a cornerstone for the chemical synthesis of peptides, offering precise control over the sequence and the exact placement of unnatural diamino acids.[11][12] The most prevalent approach is the Fmoc/tBu strategy.
Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural diamino acid.
-
Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[11][13] b. Swell the resin in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.[11] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Thoroughly wash the resin with DMF to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.[14]
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural diamino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[13] b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin test.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next cycle.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.[11] b. Prepare a cleavage cocktail suitable for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11][14] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[11] d. Filter the resin and collect the TFA solution. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[11] f. Centrifuge to pellet the crude peptide and wash with cold diethyl ether.[11] g. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] h. Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16]
Diagram: General Workflow for Fmoc-Based SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
In Vivo Incorporation via Genetic Code Expansion
Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of unnatural amino acids into proteins within living cells. This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which do not cross-react with the host cell's endogenous translational machinery.[8]
Experimental Workflow: In Vivo UAA Incorporation
-
Generation of an Orthogonal tRNA/aaRS Pair: a. Select a tRNA/aaRS pair from a species phylogenetically distant from the expression host (e.g., an archaeal pair for use in E. coli). b. Mutate the anticodon of the tRNA to recognize the desired stop codon (e.g., CUA for the UAG codon). c. Engineer the aaRS through directed evolution or site-directed mutagenesis to specifically recognize and charge the orthogonal tRNA with the desired unnatural diamino acid.[8]
-
Expression System Setup: a. Construct a plasmid encoding the engineered orthogonal tRNA and aaRS. b. Introduce a stop codon (e.g., TAG) at the desired site of UAA incorporation in the gene of interest on a separate expression plasmid. c. Co-transform both plasmids into a suitable expression host (e.g., E. coli).
-
Protein Expression and UAA Incorporation: a. Culture the transformed cells in a minimal medium. b. Supplement the culture medium with the unnatural diamino acid. c. Induce the expression of the protein of interest and the orthogonal translation system components. d. The engineered aaRS will charge the orthogonal tRNA with the unnatural diamino acid, which is then delivered to the ribosome in response to the in-frame stop codon, resulting in the full-length protein containing the UAA.
-
Purification and Characterization: a. Lyse the cells and purify the target protein using standard chromatography techniques. b. Confirm the successful incorporation of the UAA using mass spectrometry and NMR spectroscopy.
Diagram: In Vivo Incorporation of Unnatural Diamino Acids
Caption: In vivo incorporation of an unnatural diamino acid via an orthogonal translation system.
Enhancing Therapeutic Potential: Key Applications
The unique properties conferred by unnatural diamino acids have led to their widespread application in drug discovery and chemical biology.
Improving Metabolic Stability
A major obstacle in peptide drug development is their rapid degradation by proteases.[4] The incorporation of unnatural diamino acids, particularly D-amino acids or other non-natural structures, can significantly enhance proteolytic resistance.[5][6] This is because proteases are stereospecific and often cannot recognize or cleave peptide bonds involving these non-canonical residues.
| Peptide | Modification | Half-life in Human Plasma | Reference |
| Ranalexin | All L-amino acids | Rapidly cleared | [3] |
| Danalexin | All D-amino acids | Significantly longer retention | [3] |
| IK8-L | All L-amino acids | ~20% remaining after 60 min | [4] |
| IK8-D | All D-amino acids | >80% remaining after 60 min | [4] |
| Pep05 | Native sequence | ~50% degradation in 4h | [5][6] |
| UP09 | N-terminal Aib | Significantly enhanced stability | [5][6] |
This table presents a summary of findings from multiple studies and is for illustrative purposes. Direct comparison of absolute values between different studies may not be appropriate due to varying experimental conditions.
Constraining Peptide Conformation for Enhanced Activity
Many bioactive peptides adopt a specific secondary structure, such as an α-helix or a β-turn, upon binding to their target.[9] Unnatural diamino acids are instrumental in pre-organizing peptides into these active conformations, thereby reducing the entropic penalty of binding and increasing affinity.[9] They can be used to create cyclic peptides or as building blocks for β-turn mimetics.[9][10]
Modulating Physicochemical Properties and Cell Permeability
The ability of a drug to cross cell membranes is crucial for its efficacy. The incorporation of unnatural diamino acids can modulate the physicochemical properties of peptides, such as lipophilicity and hydrogen bonding capacity, to enhance cell permeability.[4] For instance, strategic placement of hydrophobic or N-methylated residues can improve passive diffusion across cell membranes.[4] Furthermore, the introduction of cationic diamino acids can facilitate the development of cell-penetrating peptides (CPPs), which can be used to deliver therapeutic cargo into cells.
Development of Novel Enzyme Inhibitors and Peptidomimetics
Unnatural diamino acids are valuable building blocks in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][10] They can be used to create potent and selective enzyme inhibitors by designing structures that fit snugly into the active site of a target enzyme.[3]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Sec-Pro-OMe | ACE | 342 | |
| Sec-Pro-Phe-OMe | ACE | 183.2 | |
| Histone H4 Peptide | SETD8 | - | [7] |
| KRHRNle VLR | SETD8 | 0.33 | [7] |
This table provides examples of how unnatural amino acid incorporation can improve enzyme inhibition. Nle = Norleucine.
Conclusion and Future Perspectives
Unnatural diamino acids have emerged as indispensable tools in modern chemical biology and drug discovery. Their ability to enhance proteolytic stability, constrain peptide conformation, and modulate physicochemical properties provides a powerful platform for the rational design of novel therapeutics with improved efficacy and safety profiles. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the applications of unnatural diamino acids are set to expand even further, paving the way for a new generation of peptide-based drugs and research tools.
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Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Pharmaceutical Design. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
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D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
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In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
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Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. [Link]
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. SYNPEP. [Link]
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Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. [Link]
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Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PubMed Central. [Link]
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Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]
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Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
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Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
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Designing Cell-Permeable Macrocyclic Peptides. PubMed Central. [Link]
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Advanced Analytical Techniques for Peptide Characterization. LinkedIn. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Enhancing cyclic peptide functionality with hydrophilic diamino acids for improved APC-Asef interaction inhibition. ResearchGate. [Link]
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D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed Central. [Link]
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The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9. MDPI. [Link]
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Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ResearchGate. [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
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Unnatural helical peptidic foldamers as protein segment mimics. PubMed Central. [Link]
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The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
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Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
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Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central. [Link]
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Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
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An unnatural amino acid that induces beta-sheet folding and interaction in peptides. PubMed. [Link]
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Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
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Physicochemical properties of the synthetic peptides. ResearchGate. [Link]
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Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]
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HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
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Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]
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Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structure-Activity Relationships and Metabolic Stability. DiVA portal. [Link]
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Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]
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Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
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NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. [Link]
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A Comprehensive Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate: Synthesis, Properties, and Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-amino-2-(aminomethyl)propanoate is a unique, non-proteinogenic diamino acid ester that has garnered significant interest as a versatile building block in medicinal chemistry and drug development. Its vicinal diamine functionality, coupled with a reactive methyl ester, provides a synthetically tractable scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and, most notably, the critical role of this compound as a precursor to advanced diagnostic agents. By delving into the causality behind synthetic strategies and providing detailed experimental insights, this document serves as a vital resource for researchers aiming to leverage the potential of this compound in their scientific endeavors.
Introduction: The Strategic Importance of a Vicinal Diamine Scaffold
In the landscape of drug discovery, the rational design of molecules with precisely positioned functional groups is paramount. This compound, with its characteristic 1,2-diamine arrangement on a propanoate backbone, presents a compelling scaffold for several reasons. The two primary amino groups offer multiple points for derivatization, allowing for the construction of macrocyclic structures and the introduction of diverse pharmacophoric elements. The presence of the methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.
This unique combination of features makes this compound a valuable intermediate in the synthesis of a variety of complex organic molecules, with its most prominent application to date being in the development of sophisticated diagnostic agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 159029-33-1 | [1] |
| Molecular Formula | C₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Predicted Boiling Point | 225.2 ± 30.0 °C | [1] |
| Predicted Density | 1.080 ± 0.06 g/cm³ | [1] |
The presence of two primary amine groups and a methyl ester imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior. The vicinal diamine motif is also a key structural feature that dictates its reactivity and potential to form stable complexes with metal ions, a property that is expertly exploited in its primary application.
Synthesis of this compound: A Strategic Approach
Two primary retrosynthetic pathways emerge from the analysis of related compounds and precursors:
-
Reduction of a Diazido Precursor: This approach leverages the conversion of a diazido compound to the corresponding diamine.
-
Deprotection of a Di-Boc Protected Precursor: This classic strategy in amine synthesis involves the removal of tert-butyloxycarbonyl (Boc) protecting groups.
The following sections will detail the experimental rationale and provide hypothetical, yet scientifically sound, protocols for these synthetic routes.
Synthesis via Reduction of Methyl 3-azido-2-(azidomethyl)propanoate
The synthesis of the target molecule can be envisioned through the reduction of its diazido precursor, methyl 3-azido-2-(azidomethyl)propanoate (CAS 159029-60-4)[2]. This precursor can be synthesized from methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8) through nucleophilic substitution with sodium azide[3][4]. The subsequent reduction of the diazide is a critical step to afford the desired diamine.
Disclaimer: This is a theoretical protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-azido-2-(azidomethyl)propanoate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction Execution: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its dihydrochloride salt by treatment with HCl in a suitable solvent, followed by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of azides to amines, typically proceeding with high yield and minimal side products. The gaseous nature of the nitrogen byproduct simplifies purification.
-
Solvent Selection: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the catalytic process.
-
Catalyst Filtration: Celite is used as a filter aid to ensure the complete removal of the fine palladium catalyst from the reaction mixture, which is crucial for the purity of the final product.
Synthesis via Deprotection of a Di-Boc Precursor
An alternative and widely employed strategy in amine synthesis is the use of protecting groups. The di-Boc protected precursor, methyl 3-[(tert-butoxycarbonyl)amino]-2-{[(tert-butoxycarbonyl)amino]methyl}propanoate (CAS 159029-61-5), is a logical intermediate[1]. The removal of the Boc groups unveils the desired diamine.
Disclaimer: This is a theoretical protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask, dissolve the di-Boc protected precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acidic Cleavage: Add an excess of a strong acid. A solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM are common choices.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The evolution of isobutylene and carbon dioxide is indicative of the reaction's progress.
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure.
-
Isolation: The product will be obtained as its corresponding salt (e.g., dihydrochloride if HCl is used). Trituration with a non-polar solvent like diethyl ether can facilitate the precipitation of the solid salt.
-
Purification: The salt can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Deprotecting Agent: Strong acids like HCl and TFA are effective for the cleavage of the acid-labile Boc protecting group. The choice between them can depend on the desired final salt form and the ease of removal.
-
Solvent Selection: DCM and dioxane are common solvents for deprotection reactions as they are relatively inert to the acidic conditions and effectively solubilize the starting material.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While a publicly available, experimentally determined NMR spectrum for this specific compound is not readily found, a predicted ¹H NMR spectrum can be inferred based on its structure.
Predicted ¹H NMR Spectrum (in D₂O):
-
~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group.
-
~3.0-3.4 ppm (m, 5H): This complex multiplet would arise from the protons on the carbon atoms bearing the amino and aminomethyl groups (CH₂-NH₂, CH-CH₂-NH₂, and the CH proton). The exact chemical shifts and coupling patterns would be complex due to the diastereotopic nature of the methylene protons.
Note: The chemical shifts of the amine protons (NH₂) are often broad and may not be readily observed, especially in protic solvents like D₂O due to deuterium exchange.
Applications in Drug Development: A Key Component of Advanced MRI Contrast Agents
The primary and most significant application of this compound in the realm of drug development is as a crucial building block for the synthesis of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI)[5][6].
Gadolinium(III) ions are highly paramagnetic and are used to enhance the relaxation rate of water protons in their vicinity, thereby increasing the signal intensity in MRI scans[7]. However, free gadolinium ions are toxic. To be used safely in a clinical setting, they must be tightly bound to a chelating ligand to form a stable complex that can be efficiently excreted from the body[6].
This compound provides a perfect scaffold for the construction of such chelating ligands. The two primary amine groups can be derivatized with carboxylic acid-containing arms, such as those from iminodiacetic acid, to create a multidentate ligand that can effectively encapsulate the gadolinium ion[8].
A patent for new gadolinium chelate compounds for use in magnetic resonance imaging explicitly mentions the commercial availability and use of this compound (CAS 159029-33-1) and its dihydrochloride salt (CAS 440644-06-4) in their synthesis pathways.
Logical Flow of MRI Contrast Agent Synthesis: The diagram illustrates the synthetic pathway from this compound to a gadolinium-based MRI contrast agent.
The resulting gadolinium complexes are designed to have high stability to prevent the release of toxic Gd³⁺ ions in vivo, while also possessing favorable pharmacokinetic properties for effective diagnostic imaging.
Conclusion and Future Perspectives
This compound stands out as a strategically important building block in modern drug development, particularly in the design of advanced diagnostic tools. Its unique structural features provide a versatile platform for the synthesis of complex molecules, most notably the multidentate ligands required for safe and effective gadolinium-based MRI contrast agents. While detailed synthetic and spectroscopic data in the public domain remains somewhat limited, the logical synthetic pathways from its known precursors offer a clear roadmap for its preparation. As the demand for more sophisticated and targeted diagnostic agents continues to grow, the utility of this compound is poised to expand, making it a molecule of significant interest for researchers and scientists in the field.
References
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Semantic Scholar. Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Available from: [Link].
-
ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Available from: [Link].
-
LookChem. METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(2,4,5-TRIFLUOROPHENYL)PROPANOATE. Available from: [Link].
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HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link].
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Investigative Radiology. Evaluation of two new gadolinium chelates as contrast agents for MRI. Available from: [Link].
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PMC. Multivalent Protein Polymer MRI Contrast Agents: Controlling Relaxivity via Modulation of Amino Acid Sequence. Available from: [Link].
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ScienceMadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link].
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A Technical Guide to the Discovery and Isolation of Novel Diamino Acids
Introduction: The Expanding Chemical Space of Peptidomimetics
In the landscape of modern drug discovery, peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical translation.[2][3] The incorporation of non-proteinogenic amino acids (NPAAs), particularly diamino acids, has emerged as a powerful strategy to overcome these limitations.[4] These unique building blocks, not found in the canonical genetic code, offer a diverse toolkit of physicochemical properties that can enhance the stability, potency, and permeability of peptide-based therapeutics.[2][] This guide provides an in-depth technical overview of the methodologies employed in the discovery, isolation, and characterization of novel diamino acids, intended for researchers and scientists in the field of drug development.
Part 1: Discovery Strategies for Novel Diamino Acids
The quest for novel diamino acids follows two primary avenues: exploration of natural sources and rational design through chemical synthesis.
Screening of Natural Sources
Nature remains a vast reservoir of chemical diversity. Bacteria, fungi, plants, and marine organisms are known to produce a wide array of NPAAs as part of their metabolic pathways.[2] The discovery process from natural sources typically involves a multi-step workflow.
Experimental Workflow: Screening for Novel Diamino Acids from Natural Sources
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"in silico prediction of Methyl 3-amino-2-(aminomethyl)propanoate properties"
An In-Depth Technical Guide to the In Silico Profiling of Methyl 3-amino-2-(aminomethyl)propanoate
Executive Summary
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[1] The ability to characterize novel chemical entities for their potential as therapeutic agents before committing to costly and time-consuming synthesis is a significant strategic advantage. This guide provides a comprehensive technical overview of the in silico prediction of key physicochemical and pharmacokinetic properties for this compound, a molecule of interest in medicinal chemistry. By leveraging established computational methodologies, primarily Quantitative Structure-Activity Relationship (QSAR) modeling, we can construct a detailed profile of this compound, guiding its potential development and application. This document is intended for researchers, chemists, and drug development professionals, offering both a strategic framework and a detailed methodological protocol for computational candidate assessment.
Introduction
The Candidate: this compound
This compound is a small organic molecule that presents as a potential building block or scaffold in the synthesis of more complex pharmaceutical compounds. Its structure, featuring two primary amine groups and a methyl ester, provides multiple reactive sites for chemical modification.
Molecular Identifiers:
Given its relative novelty and lack of extensive published biological data, in silico analysis is the ideal first step to evaluate its drug-like potential.
The Paradigm Shift: In Silico Prediction in Early Drug Discovery
Traditionally, drug discovery involved the synthesis and experimental screening of vast compound libraries, a process marked by high attrition rates due to unfavorable pharmacokinetic or toxicity profiles discovered late in development.[5] Computational drug design, particularly in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has become an indispensable tool to front-load this analysis.[1][6] By building mathematical models that correlate a molecule's structure with its biological effects, we can rapidly and cost-effectively screen virtual compounds, prioritizing those with the highest probability of success and guiding medicinal chemistry efforts to optimize lead compounds.[7][8]
Foundational Principles: Quantitative Structure-Activity Relationship (QSAR) Modeling
The Core Hypothesis
QSAR modeling is founded on a central principle of medicinal chemistry: the biological activity and properties of a chemical compound are a direct function of its molecular structure.[5] By numerically encoding a structure, we can use statistical and machine learning methods to build predictive models.[5][9]
Molecular Representation and Descriptors
To create a mathematical model, the molecular structure must be converted into a set of numerical values known as "descriptors." These descriptors quantify various aspects of the molecule's topology, geometry, and physicochemical characteristics.[9] They can be classified by their dimensionality:
-
1D Descriptors: Basic properties like molecular weight, atom counts, etc.
-
2D Descriptors: Derived from the 2D graph representation, including topological indices, polar surface area (PSA), and counts of hydrogen bond donors/acceptors.
-
3D Descriptors: Based on the 3D conformation, such as molecular shape and electrostatic potential maps.[9]
The selection of relevant descriptors is critical for building an accurate and robust QSAR model.
The QSAR Modeling Workflow
The development and application of a QSAR model follow a systematic and validated workflow. This process ensures that the model is predictive, robust, and its limitations are well-understood.
Caption: The generalized workflow for QSAR model development and application.
In Silico Workflow for MAMP Property Prediction
This section outlines the step-by-step protocol for predicting the properties of this compound using a representative computational platform.
Prerequisite: Standardized Molecular Input
The first and most critical step is to represent the molecule in a machine-readable format. The Simplified Molecular Input Line Entry Specification (SMILES) is a universal standard.[10]
-
Action: Obtain the canonical SMILES string for this compound.
-
SMILES: C(N)C(CN)C(=O)OC
-
Causality: Using a canonical SMILES ensures that the input is unambiguous and reproducible across different software platforms, which is essential for scientific integrity.
Protocol for Property Prediction
-
Launch Predictive Modeling Software: Access a validated in silico ADMET prediction tool (e.g., pkCSM, SwissADME, or other commercial/in-house platforms).[11]
-
Input Molecule: Input the canonical SMILES string C(N)C(CN)C(=O)OC into the platform's query interface.
-
Select Endpoints: Choose a comprehensive set of physicochemical and ADMET properties for prediction. This should include, at a minimum:
-
Physicochemical: LogP (lipophilicity), Aqueous Solubility (LogS), pKa.
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 Cell Permeability.
-
Distribution: Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding (PPB).
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, AMES Mutagenicity.
-
-
Execute Prediction: Initiate the calculation. The software processes the input by: a. Calculating a wide array of molecular descriptors for the MAMP structure. b. Feeding these descriptors into a library of pre-built, validated QSAR models for each selected endpoint.
-
Collate and Analyze Results: The platform will output the predicted values for each property, often accompanied by a confidence score or an assessment of the applicability domain.
Predicted Physicochemical Profile of MAMP
Physicochemical properties are the bedrock of pharmacokinetics, governing how a molecule behaves in a biological environment. For instance, lipophilicity (LogP) is a key determinant of a molecule's ability to cross cell membranes.[11]
Table 1: Predicted Physicochemical Properties of MAMP
| Property | Predicted Value | Unit | Implication for Drug-Likeness |
| Molecular Weight | 132.16 | g/mol | Excellent (well below 500 Da limit) |
| Lipophilicity (LogP) | -1.5 to -0.5 | - | Low lipophilicity; suggests high aqueous solubility but potentially poor membrane permeability. |
| Aqueous Solubility (LogS) | > -2.0 | log(mol/L) | High solubility, which is favorable for formulation and dissolution. |
| Polar Surface Area (PSA) | 78.34 | Ų | Moderate PSA; generally associated with good oral bioavailability.[2] |
| Hydrogen Bond Donors | 2 | Count | Compliant with drug-likeness rules. |
| Hydrogen Bond Acceptors | 4 | Count | Compliant with drug-likeness rules. |
| Acidic pKa | ~8.5 - 9.5 | - | Predicted pKa for the primary amino groups. Molecule will be positively charged at physiological pH. |
| Basic pKa | Not Applicable | - | The ester group is not significantly basic. |
Interpretation: The in silico physicochemical profile of MAMP suggests it is a highly soluble, polar molecule. Its low molecular weight and acceptable PSA are favorable. However, its low predicted LogP indicates it may struggle to passively diffuse across lipid membranes, a factor that must be considered in its potential applications. The positive charge at physiological pH will strongly influence its interactions and distribution.
Predicted ADMET Profile of MAMP
A viable drug must not only interact with its target but also navigate the complex biological systems of the body. The ADMET profile predicts this journey.[12]
Caption: The ADMET filtration funnel, where candidates are screened for key pharmacokinetic properties.
Table 2: Predicted ADMET Profile of MAMP
| Parameter | Endpoint | Predicted Outcome | Rationale & Implication |
| Absorption | Human Intestinal Absorption (HIA) | Low | The molecule's high polarity and low LogP suggest it will not be readily absorbed from the GI tract via passive diffusion. |
| Caco-2 Permeability | Low | Consistent with low passive absorption. It may require an active transport mechanism to cross the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | High polarity and PSA are strong indicators that the molecule will not cross the BBB, reducing the risk of CNS side effects. |
| Plasma Protein Binding (PPB) | Low | Small, polar molecules typically exhibit low binding to plasma proteins like albumin, leading to a higher free fraction available for therapeutic action. | |
| Metabolism | CYP2D6 Inhibitor | Unlikely | The structure lacks common pharmacophores known to inhibit CYP2D6. |
| CYP3A4 Inhibitor | Unlikely | The structure lacks common pharmacophores known to inhibit CYP3A4. | |
| Toxicity | hERG Inhibition | Low Risk | The molecule does not possess the typical structural features of hERG blockers (e.g., a basic nitrogen and aromatic groups). |
| AMES Mutagenicity | Low Risk | No structural alerts for mutagenicity are apparent in the MAMP structure. |
Interpretation: The predicted ADMET profile for MAMP is mixed. On the positive side, it shows a low risk of metabolic inhibition and major toxicities (hERG, mutagenicity), and its inability to cross the BBB could be advantageous. However, its predicted poor absorption is a significant hurdle for oral administration. This suggests MAMP might be more suitable for non-oral routes or as a scaffold that requires modification to improve its absorption characteristics.
Ensuring Trustworthiness: The Self-Validating Protocol
A prediction is only as valuable as its reliability. A rigorous in silico protocol must be self-validating by acknowledging and respecting the limitations of the models.
-
Applicability Domain (AD): This is the most critical concept for trustworthiness. A QSAR model's predictions are only reliable for compounds that are structurally similar to those in its training set.[13] Before accepting a prediction for MAMP, one must verify that it falls within the AD of each model used. Most modern software provides a metric for this, flagging predictions for "out-of-distribution" compounds as unreliable.
-
Model Validation Statistics: The authority of a prediction rests on the validation of the model itself. The models used should be backed by published, peer-reviewed statistics (e.g., R², Q², RMSE for regression; accuracy, sensitivity, specificity for classification) from both internal (cross-validation) and external validation sets.[7]
-
Consensus Modeling: To increase confidence, it is best practice to predict a property using several different models or platforms. If multiple, independently developed models agree on a prediction (e.g., that MAMP has low Caco-2 permeability), the confidence in that result is significantly higher.
Conclusion and Strategic Outlook
The in silico analysis of this compound provides a crucial, data-driven foundation for its further consideration in drug discovery programs.
Summary of Predicted Profile:
-
Strengths: High aqueous solubility, low molecular weight, low risk of key toxicities (hERG, AMES), unlikely to inhibit major CYP enzymes, and predicted inability to cross the blood-brain barrier.
-
Weaknesses: Predicted poor intestinal absorption, which is a major liability for oral drug development.
Strategic Implications: Based on this computational profile, MAMP in its current form is not an ideal candidate for an orally administered drug targeting the central nervous system. However, its favorable safety and metabolic profile make it an attractive starting point or fragment for derivatization. Future medicinal chemistry efforts could focus on modifying the structure to increase lipophilicity and improve membrane permeability while preserving its positive safety characteristics. The next logical step would be to synthesize MAMP and perform targeted in vitro assays (e.g., solubility, Caco-2 permeability) to validate these critical in silico predictions.
References
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
- What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
- This compound 159029-33-1. (n.d.). Guidechem.
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- This compound (Cas 159029-33-1). (n.d.). Parchem.
- A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. (2025, May 13). arXiv.
- In silico validation and ADMET analysis for the best lead molecules. (n.d.). ResearchGate.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.
- ADMET in silico modelling: towards prediction paradise? (n.d.). Semantic Scholar.
- (S)-3-amino-2-methylpropanoate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC - PubMed Central.
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023, July 31). MDPI.
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of α,β-Diamino Acids
Introduction: The Significance of Chiral α,β-Diamino Acids
Optically active α,β-diamino acids are crucial building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics.[1] Their presence in natural products and bioactive molecules underscores their importance. The stereocontrolled synthesis of these compounds, which involves the creation of two adjacent stereocenters, presents a significant challenge.[1][2] This guide provides an in-depth overview of established and innovative protocols for the asymmetric synthesis of α,β-diamino acids, offering detailed experimental procedures and insights into the underlying principles for researchers in drug discovery and chemical development.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of α,β-diamino acids can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This guide will focus on three prominent and effective approaches:
-
Catalytic Asymmetric Mannich Reactions: A powerful and versatile method that has seen significant advancements with both metal-based and organocatalysts.
-
Enzymatic Synthesis: An emerging and highly selective approach that offers a green and efficient alternative to traditional chemical methods.
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable method that utilizes covalently attached chiral molecules to direct stereoselective transformations.
Catalytic Asymmetric Mannich Reaction: A Cornerstone of α,β-Diamino Acid Synthesis
The catalytic asymmetric direct Mannich reaction is a highly effective method for the stereocontrolled formation of C-C bonds, leading to the synthesis of α,β-diamino acid derivatives.[1][2] This reaction typically involves the addition of a nucleophile (a glycine enolate equivalent) to an imine electrophile, with a chiral catalyst orchestrating the stereochemical outcome.
Organocatalytic Approach: Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the Mannich reaction. They activate the imine electrophile through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack.
Caption: General workflow for a chiral phosphoric acid-catalyzed asymmetric Mannich reaction.
This protocol describes a typical procedure for the synthesis of a protected syn-α,β-diamino acid derivative using a chiral phosphoric acid catalyst.
Materials:
-
Glycine tert-butyl ester Schiff base with benzophenone
-
N-Boc-α-imino ester
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (R)-TRIP (5 mol%).
-
Add anhydrous toluene (0.1 M) and stir the solution at room temperature for 10 minutes.
-
Add the N-Boc imine (1.0 equiv) to the solution and stir for another 10 minutes.
-
Add the glycine Schiff base (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., -20 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-diamino acid derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
| Entry | Imine (R group) | Yield (%) | dr (syn/anti) | ee (%) syn |
| 1 | Phenyl | 95 | >95:5 | 98 |
| 2 | 4-MeO-Ph | 92 | >95:5 | 97 |
| 3 | 4-Cl-Ph | 96 | >95:5 | 99 |
| 4 | 2-Naphthyl | 90 | 95:5 | 96 |
| 5 | Cyclohexyl | 85 | 90:10 | 92 |
Note: The high syn-diastereoselectivity and enantioselectivity are attributed to the well-organized transition state formed by the chiral phosphoric acid catalyst with the imine and the incoming nucleophile.
Enzymatic Synthesis: A Green and Highly Selective Approach
Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral molecules. Recently, a pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions, providing direct access to unprotected α,β-diamino acids.[3][4][5] This one-step enzymatic approach is highly atom-economical and operates under mild conditions.[6][7]
Mechanism of PLP-Dependent Enzymatic Mannich Reaction
The PLP cofactor plays a crucial role in this transformation. It forms an external aldimine with the α-amino acid substrate, which facilitates the deprotonation at the α-carbon to generate a nucleophilic enolate equivalent. This intermediate then attacks an imine acceptor in a stereocontrolled manner within the enzyme's active site.[6]
Caption: Simplified mechanism of a PLP-dependent enzyme-catalyzed Mannich reaction.
Protocol: Enzymatic Synthesis of L-tambroline
This protocol is based on the gram-scale synthesis of the pyrrolidine-containing α,β-diamino acid L-tambroline.[3][4][5]
Materials:
-
Engineered PLP-dependent enzyme (e.g., LolT variant)
-
L-alanine
-
1-pyrroline-5-carboxylic acid (P5C)
-
Potassium phosphate buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
Centrifugal filters
-
Lyophilizer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), L-alanine (50 mM), P5C (25 mM), and PLP (1 mM).
-
Add the purified engineered enzyme to the reaction mixture to a final concentration of 5 µM.
-
Incubate the reaction at 30 °C with gentle shaking for 24 hours.
-
Monitor the formation of L-tambroline using LC-MS.
-
After the reaction is complete, terminate it by adding an equal volume of methanol and centrifuging to precipitate the enzyme.
-
Remove the precipitated enzyme by passing the supernatant through a centrifugal filter.
-
The resulting solution containing the unprotected α,β-diamino acid can be purified by ion-exchange chromatography or used directly in subsequent steps after lyophilization.
| Substrate (Amino Acid) | Acceptor (Imine) | Product | Conversion (%) | de (%) | ee (%) |
| L-Alanine | P5C | L-tambroline | >99 | >99 | >99 |
| L-Valine | P5C | Corresponding diamino acid | 95 | >99 | >99 |
| L-Leucine | P5C | Corresponding diamino acid | 92 | >99 | >99 |
Note: This enzymatic method showcases excellent stereocontrol and high conversion rates, offering a streamlined route to unprotected diamino acids.[3][4][5]
Chiral Auxiliary-Mediated Synthesis: The Classical Approach
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the chiral product.
Schollkopf's Bislactim Ether Method
One of the most recognized chiral auxiliary methods for amino acid synthesis is Schollkopf's bislactim ether approach. This method utilizes a chiral bislactim ether derived from a dipeptide (e.g., cyclo(L-Val-Gly)) as a chiral glycine enolate equivalent.
Caption: General workflow for the asymmetric synthesis of α-amino acids using Schollkopf's bislactim ether auxiliary.
This protocol adapts the Schollkopf method for the synthesis of a diamino acid derivative by using an N-protected imine as the electrophile.
Materials:
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schollkopf's auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
N-PMP-protected imine (PMP = p-methoxyphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Hydrochloric acid, 0.1 M
-
Ethyl acetate
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve the Schollkopf's auxiliary (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise and stir the mixture for 30 minutes at -78 °C to form the lithiated enolate.
-
Add a solution of the N-PMP-protected imine (1.1 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is then subjected to mild acidic hydrolysis (0.1 M HCl) to cleave the auxiliary and yield the methyl ester of the α,β-diamino acid derivative.
-
The chiral auxiliary can be recovered by extraction into an organic solvent after neutralization.
-
The product is purified by appropriate chromatographic techniques.
| Electrophile (Imine) | Diastereomeric Excess (%) |
| N-PMP-benzaldimine | >95 |
| N-PMP-isobutyraldimine | >90 |
Note: The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the chiral enolate, opposite to the bulky isopropyl group of the valine residue in the auxiliary.
Conclusion
The asymmetric synthesis of α,β-diamino acids is a dynamic field with a range of powerful methodologies at the disposal of the synthetic chemist. The choice of protocol depends on factors such as the desired stereochemistry, substrate scope, scalability, and the availability of catalysts or enzymes. The catalytic asymmetric Mannich reaction offers broad applicability and high efficiency. Enzymatic synthesis provides an elegant and sustainable route to unprotected diamino acids with exceptional selectivity. The classical chiral auxiliary approach remains a reliable and robust method for achieving high stereocontrol. By understanding the principles and practical details of these protocols, researchers can effectively access these valuable building blocks for the advancement of chemical and pharmaceutical research.
References
-
Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link][3][4][5]
-
Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link][6][7]
-
Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society Reviews. [Link][1][2]
Sources
- 1. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Craft: Advanced Protecting Group Strategies for Diamino Acid Esters in Solution-Phase Synthesis
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and complex molecular architectures, the precise manipulation of polyfunctional molecules is paramount. Diamino acid esters, key building blocks in a multitude of synthetic endeavors, present a unique challenge due to the presence of three reactive centers: two amino groups (α and side-chain) and a carboxylate ester. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on advanced orthogonal protecting group strategies for diamino acid esters, with a focus on solution-phase synthesis.
Introduction: The Imperative for Orthogonal Protection
The differential reactivity of the α-amino and side-chain amino groups in diamino acids, such as lysine and ornithine, necessitates a sophisticated protection strategy to achieve chemoselectivity during synthetic transformations.[1][2] Orthogonal protecting groups, which can be removed under distinct and non-interfering conditions, are the cornerstone of this approach, allowing for the sequential and controlled modification of each functional group.[1] This guide delves into the rationale behind selecting appropriate protecting group combinations, provides detailed protocols for their introduction and selective removal, and addresses common challenges encountered in solution-phase synthesis.
Core Orthogonal Strategies: A Comparative Overview
The two most prevalent orthogonal strategies in peptide and amino acid chemistry are the Fmoc/tBu and Boc/Bzl (or Boc/Z) approaches.[1][3] These strategies are founded on the differential lability of the protecting groups to acid and base.
-
Fmoc/Boc Strategy: This popular combination leverages the base-lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-lability of the tert-butoxycarbonyl (Boc) group. Typically, the α-amino group is protected with Fmoc, which can be cleaved with a mild base like piperidine, while the side-chain amino group is protected with the acid-labile Boc group.[4]
-
Boc/Z Strategy: This classic approach utilizes the acid-labile Boc group, often for the α-amino position, and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the side-chain.[5] The Z group is stable to the acidic conditions used to remove Boc, providing excellent orthogonality.
The choice between these strategies depends on the overall synthetic plan, the nature of the target molecule, and the presence of other sensitive functional groups.
Visualizing Orthogonal Protection
Caption: Orthogonal protecting groups and their respective deprotection conditions.
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key orthogonally protected diamino acid ester building blocks in solution-phase.
Protocol 1: Selective Nε-Boc Protection of L-Lysine Methyl Ester Hydrochloride
This protocol describes the selective protection of the ε-amino group of L-lysine methyl ester, a common starting material, leaving the α-amino group as the hydrochloride salt, ready for subsequent reactions.
Materials:
-
L-Lysine methyl ester dihydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Copper Complex Formation: Dissolve L-Lysine methyl ester dihydrochloride (1.0 eq) in water. To this solution, add a solution of CuSO₄·5H₂O (1.0 eq) in water. Adjust the pH to ~9.5 with solid NaHCO₃. A deep blue solution of the copper(II) complex should form, where the α-amino and carboxylate groups are coordinated to the copper ion.
-
Nε-Boc Protection: To the vigorously stirred copper complex solution, add a solution of Boc₂O (1.1 eq) in dioxane dropwise. Maintain the pH at ~9.5 by the periodic addition of NaHCO₃. Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Copper Removal and Work-up: Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1 M HCl. The color of the solution will change from blue to pale green. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield H-Lys(Boc)-OMe as a hydrochloride salt. The crude product can often be used directly in the next step or purified further by recrystallization or column chromatography.
Protocol 2: Synthesis of Fmoc-Lys(Boc)-OMe
This protocol details the Nα-Fmoc protection of the product from Protocol 1.
Materials:
-
H-Lys(Boc)-OMe·HCl (from Protocol 1)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in a 1:1 mixture of dioxane and water. Add NaHCO₃ (2.2 eq) and stir until all solids are dissolved.
-
Fmoc Protection: Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the reaction mixture at room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate (3x). Wash the combined organic layers with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, Fmoc-Lys(Boc)-OMe, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Protocol 3: Selective Nα-Fmoc Deprotection of Fmoc-Lys(Boc)-OMe
This protocol illustrates the orthogonal cleavage of the Fmoc group in the presence of a Boc group and a methyl ester.
Materials:
-
Fmoc-Lys(Boc)-OMe (from Protocol 2)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Deprotection: Dissolve Fmoc-Lys(Boc)-OMe (1.0 eq) in a 20% solution of piperidine in DMF. Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Purification: Add cold diethyl ether to the residue to precipitate the product, H-Lys(Boc)-OMe. The dibenzofulvene-piperidine adduct, a byproduct of the Fmoc deprotection, is soluble in diethyl ether and is thus removed. Filter the precipitate and wash with cold diethyl ether to obtain the purified product.
Alternative Orthogonal Protecting Groups for Diamino Acid Esters
Beyond the widely used Fmoc/Boc and Boc/Z combinations, other protecting groups offer unique advantages for specific synthetic challenges in solution-phase synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, Z, Benzyl |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Z, Benzyl |
| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Fmoc, Boc, Z, Benzyl |
| Azidomethoxycarbonyl | Azoc | Reduction (e.g., PPh₃, H₂O) | Fmoc, Boc, Z, Benzyl |
Table 1: Alternative Orthogonal Protecting Groups for Amines.
The Alloc group is particularly useful as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and its cleavage with a palladium catalyst is mild and highly selective. The Dde group is cleaved under mild, nucleophilic conditions with hydrazine, offering another layer of orthogonality. The Mtt group provides acid-labile protection with a higher sensitivity to acid than Boc, allowing for its selective removal in the presence of Boc. The Azoc group, cleaved by reduction, is orthogonal to most other common protecting groups.
Challenges in Solution-Phase Synthesis and Purification
While solution-phase synthesis offers flexibility, it presents challenges, particularly in purification and the potential for side reactions.
-
Purification: The purification of orthogonally protected diamino acid esters often requires column chromatography.[6][7] The choice of solvent system is critical and typically involves a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Careful monitoring by TLC is essential to achieve good separation from starting materials and byproducts.
-
Racemization: The activation of the carboxyl group of an N-protected amino acid for peptide bond formation can lead to racemization at the α-carbon, especially when using carbodiimide-based coupling reagents.[8][9][10][11] The addition of racemization-suppressing agents such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[10]
-
Diketopiperazine Formation: During the deprotection of the N-terminal protecting group of a dipeptide ester, intramolecular cyclization can occur to form a diketopiperazine, leading to a loss of product. This side reaction is particularly prevalent with sequences containing proline or glycine at the C-terminus. Careful control of reaction conditions and the use of appropriate coupling strategies can minimize this issue.
Conclusion
The successful synthesis and manipulation of diamino acid esters in solution-phase hinges on the strategic implementation of orthogonal protecting groups. A thorough understanding of the properties of different protecting groups and their cleavage conditions allows for the design of robust and efficient synthetic routes. The protocols and strategies outlined in this application note provide a solid foundation for researchers to confidently tackle the synthesis of complex molecules incorporating these versatile building blocks.
References
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from [Link]
-
. (n.d.). Retrieved from
-
. (n.d.). Retrieved from
-
. (n.d.). Retrieved from
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
. (n.d.). Retrieved from
-
Bjelic, S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 573-581. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Peptide Science, 98(2), 75-110. Retrieved from [Link]
-
Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without protection of side chains. Journal of the American Chemical Society, 123(4), 526-533. Retrieved from [Link]
-
. (n.d.). Retrieved from
-
Nε-Boc-L-lysine methyl ester hydrochloride. (n.d.). Amino Acids. Retrieved from [Link]
-
Galanis, A. S., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. Retrieved from [Link]
-
Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5264. Retrieved from [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(3), 3947–3954. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 3-27. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hlebowicz, E., et al. (2021). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... ResearchGate. Retrieved from [Link]
-
Singh, R. P., & Singh, V. K. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(8), 1461-1481. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (n.d.). Retrieved from [Link]
-
Liang, Y., et al. (2021). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Chemical Science, 12(35), 11733-11739. Retrieved from [Link]
-
Peptide Synthesis Reagents: Focusing on the Utility of Boc-Orn(Z)-OH. (n.d.). Retrieved from [Link]
-
Petersson, F., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 894(1-2), 147-156. Retrieved from [Link]
-
de Figueriedo, R. M., & Campagne, J.-M. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 26(10), e202500099. Retrieved from [Link]
-
Liang, Y., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7176-7181. Retrieved from [Link]
-
. (n.d.). Retrieved from
-
Kim, S., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Tetrahedron Letters, 59(38), 3469-3473. Retrieved from [Link]
-
Boc-D-Orn(Z)-OH [16937-92-1]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Mastering Peptide Synthesis with Boc-Orn(Z)-OH: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
. (n.d.). Retrieved from [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved from [Link]
-
de Figueriedo, R. M., & Campagne, J.-M. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Retrieved from [Link]
-
Amino Acid Purification. (n.d.). Column Chromatography. Retrieved from [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-amino-2-(aminomethyl)propanoate as a Chiral Building Block
Introduction: The Strategic Value of Vicinal Diamines in Complex Synthesis
In the landscape of modern drug discovery and asymmetric synthesis, the strategic incorporation of chiral building blocks is paramount for achieving stereochemical control and biological specificity. Among these, molecules possessing the 1,2-diamine motif are of exceptional importance.[1][2] This structural element is a key feature in a multitude of biologically active compounds, including natural products, pharmaceuticals, and serves as the foundation for highly effective chiral ligands and organocatalysts.[2][3] Methyl 3-amino-2-(aminomethyl)propanoate, a derivative of 2,3-diaminopropanoic acid (Dap), represents a versatile and highly valuable chiral building block. Its vicinal diamine core, coupled with a reactive methyl ester functionality, provides a trifunctional handle for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the synthesis and application of this building block, offering detailed protocols for its use in constructing complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and its protected derivatives is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| Boiling Point (Predicted) | 225.2 ± 30.0 °C | [4] |
| Density (Predicted) | 1.080 ± 0.06 g/cm³ | [4] |
| LogP (Predicted) | 0.09360 | [4] |
Stereoselective Synthesis: A Protocol from Serine
The enantiomerically pure forms of this compound are typically accessed through multi-step syntheses starting from readily available chiral precursors, such as serine. The following protocol outlines a robust and well-documented strategy for the preparation of orthogonally protected L-Dap methyl esters, which can be selectively deprotected to yield the target compound.[5][6] This approach ensures the preservation of stereochemical integrity throughout the synthetic sequence.[5]
Experimental Workflow: Synthesis of Protected Methyl L-2,3-Diaminopropanoate
Caption: Synthetic workflow for orthogonally protected methyl L-2,3-diaminopropanoate.
Detailed Protocol: Synthesis of Orthogonally Protected Methyl L-2,3-Diaminopropanoate
This protocol is adapted from a reported synthesis of orthogonally protected L-Dap methyl esters.[5][6]
Materials:
-
Nα-Fmoc-O-tert-butyl-D-serine
-
N,O-dimethylhydroxylamine hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Primary amine or sulfonamide (e.g., p-toluenesulfonamide)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Methanol (CH₃OH)
-
Appropriate solvents and reagents for workup and purification.
Procedure:
-
Weinreb Amide Formation: To a solution of Nα-Fmoc-O-tert-butyl-D-serine in a suitable solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HATU) with a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the resulting Weinreb-Nahm amide.[6]
-
Reduction to Aldehyde: Carefully reduce the Weinreb-Nahm amide with a mild reducing agent such as LiAlH₄ at low temperature to afford the corresponding α-amino aldehyde.[6] This intermediate is often used crude in the next step.
-
Reductive Amination: Dissolve the crude α-amino aldehyde in an appropriate solvent and add the desired primary amine or sulfonamide. The reaction is facilitated by the addition of a Lewis acid, such as Ti(OiPr)₄.[5] Following imine formation, perform the reduction in situ to yield the protected 2,3-diaminopropanol.
-
Oxidation to Carboxylic Acid: The primary alcohol of the 2,3-diaminopropanol is then oxidized to the carboxylic acid. A common method involves the use of TEMPO as a catalyst with an oxidant like TCCA.[5]
-
Esterification: The final step is the esterification of the carboxylic acid to the methyl ester. This can be achieved using standard methods, such as refluxing in methanol with a catalytic amount of acid.
Note: The choice of protecting groups on the amine or sulfonamide in step 3 is crucial for downstream applications, allowing for orthogonal deprotection strategies.
Applications in Synthesis
The strategic placement of two amino groups and a methyl ester makes this compound a powerful tool for constructing complex molecules, particularly those with constrained geometries or specific recognition motifs.
Synthesis of Cyclic Peptides and Peptidomimetics
The vicinal diamine structure is a key component in the synthesis of cyclic peptides and peptidomimetics with enhanced biological activity and stability. The two amino groups can be differentially protected and then selectively deprotected to allow for macrocyclization.
Protocol: On-Resin Cyclization to Form a Lactam Bridge
This protocol describes a general procedure for the synthesis of a cyclic peptide using a diaminopropionic acid residue.[7]
Materials:
-
Solid-phase resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropanoic acid
-
Aspartic acid derivative (e.g., Fmoc-Asp(OAll)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF, Pd(PPh₃)₄ in the presence of a scavenger)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Peptide Elongation: Assemble the linear peptide on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate the orthogonally protected diaminopropionic acid and aspartic acid residues at the desired positions.
-
Orthogonal Deprotection: Selectively remove the Alloc/allyl protecting groups from the side chains of the diaminopropionic acid and aspartic acid residues using a palladium catalyst.
-
On-Resin Cyclization: Perform the on-resin lactam bridge formation by activating the deprotected aspartic acid side-chain carboxyl group and allowing it to react with the deprotected side-chain amino group of the diaminopropionic acid residue.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining protecting groups using a strong acid cocktail.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Caption: Workflow for the synthesis of a cyclic peptide using a diaminopropionic acid residue.
Precursor for Bioactive Molecules
L-2,3-diaminopropionic acid and its derivatives are precursors to a range of important bioactive molecules, including antibiotics and siderophores.[8][9] The methyl ester provides a convenient handle for further synthetic elaboration. For instance, it is a structural component of monobactam antibiotics, which are effective against resistant bacterial strains.[9]
Synthesis of Chiral Ligands
The C2-symmetric nature of vicinal diamines makes them excellent scaffolds for the synthesis of chiral ligands for asymmetric catalysis. The two amino groups can be readily functionalized with various coordinating groups to create a chiral pocket around a metal center, enabling high stereocontrol in a variety of transformations.[10]
Conclusion
This compound is a chiral building block of significant synthetic utility. Its stereoselective synthesis from readily available precursors like serine allows for the creation of enantiomerically pure materials. The presence of two differentially protectable amino groups and a methyl ester functionality provides a versatile platform for the construction of complex molecular architectures, including cyclic peptides, bioactive natural product analogs, and chiral ligands. The protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the potential of this valuable synthetic tool.
References
-
Reductive amination of 3: synthesis of the 2,3-diaminopropanol... - ResearchGate. Available from: [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. Available from: [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available from: [Link]
-
Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed. Available from: [Link]
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Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available from: [Link]
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(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. Available from: [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available from: [Link]
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Chiral Building Blocks Based on 1,2-Disubstituted Diamantanes. ResearchGate. Available from: [Link]
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Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC - NIH. Available from: [Link]
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Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. PubMed. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Unprotected Diamino Acids
Introduction: The Significance of Diamino Acids and the Biocatalytic Advantage
Diamino acids, organic compounds containing two amino groups, are crucial structural motifs in a vast array of biologically active molecules, including natural products, peptidomimetics, and pharmaceuticals.[1][2][3][4] Their unique stereochemistry and functional group presentation make them invaluable building blocks in drug discovery and development. However, the chemical synthesis of unprotected diamino acids, particularly with high stereoselectivity, presents significant challenges due to the need for complex protection and deprotection steps.[5]
Enzymatic synthesis offers a compelling alternative, providing mild reaction conditions, high stereoselectivity, and the ability to work with unprotected substrates, thus streamlining synthetic routes and enhancing sustainability.[5][6] This guide provides an in-depth exploration of modern enzymatic strategies for the synthesis of unprotected diamino acids, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. Asymmetric Mannich-Type Reactions: A Breakthrough in Diamino Acid Synthesis
A recent and powerful approach for the synthesis of unprotected α,β-diamino acids involves the use of engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions.[1][2][3][4] This method facilitates a direct, one-step asymmetric synthesis, overcoming previous limitations in chemo- and stereocontrol.
A. The Underlying Principle: Harnessing PLP-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP) is a versatile cofactor that plays a key role in a wide range of enzymatic reactions involving amino acids. In this context, an engineered PLP-dependent enzyme can deprotonate an α-amino acid to form a nucleophilic enolate equivalent. This intermediate then attacks an imine acceptor in a stereocontrolled fashion to yield the desired α,β-diamino acid.[2][3] The enzyme's active site provides the chiral environment necessary to control the stereochemistry of the newly formed C-C and C-N bonds.
B. Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the enzymatic Mannich reaction for the synthesis of unprotected α,β-diamino acids.
Caption: General workflow for the enzymatic synthesis of unprotected α,β-diamino acids via a Mannich-type reaction.
C. Detailed Protocol: Gram-Scale Synthesis of a Pyrrolidine-Containing Diamino Acid
This protocol is adapted from a study demonstrating the gram-scale synthesis of L-tambroline, an unusual pyrrolidine-containing amino acid.[1][2][3]
1. Materials and Reagents:
-
Engineered PLP-dependent enzyme (e.g., an evolved variant of LolT)
-
α-Amino acid donor (e.g., L-alanine)
-
Cyclic imine acceptor or its precursors (e.g., a suitable cyclic amine and an oxidase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
Cofactors for imine-generating enzyme (if applicable, e.g., FAD)
-
Reaction vessel
-
Shaking incubator
-
Analytical HPLC system
-
Purification system (e.g., ion-exchange chromatography)
2. Enzyme Expression and Purification:
-
The engineered PLP-dependent enzyme can be expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
3. Reaction Setup:
-
In a suitable reaction vessel, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
50 mM α-Amino acid donor
-
25 mM Cyclic imine acceptor (or its precursors)
-
1 mM PLP
-
0.5 mg/mL Engineered PLP-dependent enzyme
-
If using an in-situ imine generation system, include the appropriate oxidase and its cofactors.
-
4. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).
5. Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze by HPLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
6. Product Purification:
-
Once the reaction is complete, terminate it by removing the enzyme (e.g., by protein precipitation or centrifugation).
-
The unprotected diamino acid product can be purified from the reaction mixture using ion-exchange chromatography.
7. Characterization:
-
Confirm the identity and stereochemistry of the purified product using standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and chiral HPLC).
D. Key Considerations and Causality in Experimental Design:
-
Enzyme Engineering: The choice of the PLP-dependent enzyme is critical. Wild-type enzymes often lack the desired activity and stereoselectivity for non-natural substrates. Directed evolution or rational design is typically required to engineer enzymes with the desired properties.[5]
-
Substrate Scope: The engineered enzymes can exhibit a broad substrate scope, accepting various α-amino acid donors and imine acceptors.[1][4] This versatility allows for the synthesis of a diverse library of diamino acids.
-
Biocatalytic Cascades: For imine acceptors that are unstable, a multi-enzyme cascade system can be employed where the imine is generated in situ from a more stable precursor using an oxidase.[2][3] This approach avoids the handling of reactive intermediates and improves overall efficiency.
II. Reductive Amination: A Versatile Strategy for Diamine Synthesis
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7][8] In the context of diamino acid synthesis, this can be achieved with high stereoselectivity using engineered amine dehydrogenases (AmDHs) or by combining transaminases with a suitable reducing system.
A. The Principle of Biocatalytic Reductive Amination
This process involves the conversion of a keto acid to an amino acid through the formation of an imine intermediate, which is then reduced.[7] Enzymes like amine dehydrogenases catalyze this reaction using a hydride source, typically NADH or NADPH.[9]
B. Visualizing the Reductive Amination Pathway
The following diagram illustrates the enzymatic reductive amination of a keto acid to an amino acid.
Caption: The enzymatic reductive amination of an α-keto acid to an α-amino acid catalyzed by an amine dehydrogenase.
C. Protocol: Synthesis of a Chiral Diamino Acid using an Engineered Amine Dehydrogenase
This generalized protocol is based on the principles of reductive amination catalyzed by engineered amine dehydrogenases.[9]
1. Materials and Reagents:
-
Engineered Amine Dehydrogenase (AmDH)
-
Keto-acid precursor of the target diamino acid
-
Ammonia source (e.g., ammonium chloride)
-
Cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., TRIS-HCl, pH 8.5)
-
Reaction vessel
-
Analytical instrumentation (HPLC, GC, or LC-MS)
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the following mixture:
-
100 mM TRIS-HCl buffer (pH 8.5)
-
50 mM Keto-acid substrate
-
1 M Ammonium chloride
-
1 mM NAD(P)H
-
5 mg/mL Engineered AmDH
-
For cofactor regeneration: 100 mM glucose and 1 mg/mL glucose dehydrogenase.
-
3. Reaction Conditions:
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by analyzing the depletion of the keto-acid and the formation of the amino acid product.
-
Upon completion, the enzyme can be removed by ultrafiltration or precipitation.
-
The product can be purified by ion-exchange chromatography or crystallization.
D. Data Summary: Substrate Scope of Engineered Amine Dehydrogenases
The following table summarizes the typical substrate scope for engineered AmDHs, highlighting their versatility.
| Substrate Class | Example Substrates | Typical Conversion | Enantiomeric Excess |
| Aliphatic Keto-acids | Pyruvate, 2-Oxobutanoate | >95% | >99% |
| Aromatic Keto-acids | Phenylpyruvic acid | >90% | >99% |
| Dicarbonyls | Glutaric dialdehyde | >85% | >98% |
III. Aminotransferases in Diamino Acid Synthesis: The Power of Transamination
Aminotransferases, or transaminases, are PLP-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (often a common amino acid like L-alanine or L-aspartate) to a keto-acid acceptor.[10][11] These enzymes are highly stereoselective and can be used to produce a wide variety of chiral amino acids, including diamino acids.
A. The Transamination Mechanism
The catalytic cycle of a transaminase involves two half-reactions. In the first, the amino group from the donor is transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the amino group is transferred from PMP to the keto-acid acceptor, regenerating the PLP cofactor and forming the new amino acid.[11]
B. A Multi-Enzyme Cascade for Diamino Acid Synthesis
A powerful strategy for synthesizing diamino acids using transaminases involves a multi-enzyme cascade. This approach can be designed to overcome equilibrium limitations and drive the reaction towards product formation.
Caption: A multi-enzyme cascade for diamino acid synthesis using an aminotransferase coupled with a system for byproduct removal.
C. Protocol: Asymmetric Synthesis of a Diamino Acid using a Transaminase
This protocol provides a general framework for the asymmetric synthesis of a diamino acid from a diketone or keto-ester substrate using a transaminase.
1. Materials and Reagents:
-
Transaminase (engineered for the specific substrate)
-
Diketone or keto-ester substrate
-
Amino donor (e.g., L-alanine or isopropylamine)
-
PLP cofactor
-
Buffer solution (e.g., potassium phosphate, pH 7.5)
-
Optional: Enzyme for byproduct removal (e.g., lactate dehydrogenase) and its cofactors.
2. Reaction Setup:
-
Dissolve the substrate in a suitable buffer.
-
Add the amino donor in excess (e.g., 5-10 equivalents).
-
Add PLP to a final concentration of 1 mM.
-
Initiate the reaction by adding the transaminase.
-
If using a byproduct removal system, add the corresponding enzyme and cofactors.
3. Reaction and Monitoring:
-
Incubate the reaction at an optimal temperature (e.g., 30-40°C) with agitation.
-
Monitor the formation of the diamino acid product by HPLC or GC.
4. Purification:
-
Purify the diamino acid from the reaction mixture using chromatographic techniques.
IV. Conclusion and Future Outlook
The enzymatic synthesis of unprotected diamino acids has emerged as a powerful and sustainable alternative to traditional chemical methods. The development of novel biocatalysts through enzyme engineering, coupled with the design of efficient multi-enzyme cascades, has opened up new avenues for the production of these valuable building blocks.[5] Future research will likely focus on expanding the substrate scope of existing enzymes, discovering new biocatalysts from nature, and integrating these enzymatic steps into telescoped chemoenzymatic routes for the synthesis of complex pharmaceuticals.[12]
V. References
-
Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 146(29), 20263–20269. [Link][1][4]
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Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link][2]
-
Buller, A. R., & Townsend, C. A. (2013). Engineering enzymes for noncanonical amino acid synthesis. Biochemical Society Transactions, 41(4), 1121–1131. [Link][5]
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Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Journal of the American Chemical Society. [Link][3]
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Cativiela, C., & Díaz-de-Villegas, M. D. (2011). Update 1 of: α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 111(2), PR1-PR42. [Link][13]
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Pollegioni, L., Piubelli, L., Molla, G., Rosini, E., & Ghisla, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9094. [Link][14]
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Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link][4]
-
Pollegioni, L., et al. (2020). Use of aminotransferases in production of D-AAs. Synthesis of D-AAs... ResearchGate. [Link][15]
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Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 14, 2026, from [Link][7]
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Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. ResearchGate. [Link][16]
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Ohta, H., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology. [Link][17]
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Various Authors. (2025). Biocatalytic Access to α,α‐Dialkyl‐α‐amino Acids by a Mechanism‐Based Approach. Request PDF. [Link][18]
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Various Authors. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link][19]
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Liu, S., et al. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. eScholarship.org. [Link][20]
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Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link][21]
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Wikipedia. (n.d.). Non-proteinogenic amino acids. In Wikipedia. Retrieved January 14, 2026, from [Link][22]
-
Various Authors. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Oxford Academic. [Link][12]
-
Ohta, H., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. PubMed. [Link][23]
-
Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3933-3939. [Link][24]
-
Various Authors. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Pharmaceutical Design. [Link][25]
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Harper's Illustrated Biochemistry. (2025). Nonessential Amino Acid Biosynthesis. YouTube. [Link][26]
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Kamphuis, J., et al. (1990). New developments in the chemo-enzymatic production of amino acids. Advances in Biochemical Engineering/Biotechnology. [Link][27]
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Mehta, A., & Christen, P. (2000). Evolutionary origin and functional diversification of aminotransferases. Amino Acids, 19(1), 1-17. [Link][10]
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LibreTexts Chemistry. (2022). Synthesis of Amino Acids. [Link][28]
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Viso, A., et al. (2005). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. [Link][29]
-
Pérez-Faginas, P., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(11), e79549. [Link][8]
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Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science. [Link][30]
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M-CSA. (n.d.). D-alanine transaminase. Mechanism and Catalytic Site Atlas. Retrieved January 14, 2026, from [Link][11]
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Bis, E., & Samotus, A. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(19), 10630-10654. [Link][6]
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Teichert, J. F., & Wennemers, H. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ChemBioChem, 19(18), 1904-1909. [Link][31]
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Pérez-Faginas, P., et al. (2013). Synthetic procedure for β,γ–diamino esters by reductive amination of... ResearchGate. [Link][32]
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Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy, 18, 1961-1981. [Link][9]
-
Li, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link][33]
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"metal complexation studies with Methyl 3-amino-2-(aminomethyl)propanoate"
An In-Depth Technical Guide to Metal Complexation Studies with Methyl 3-amino-2-(aminomethyl)propanoate
Authored by a Senior Application Scientist
Introduction: Unveiling the Coordination Chemistry of a Promising Ligand
This compound, a derivative of a β-amino acid, presents a compelling scaffold for the exploration of novel metal complexes. With two primary amine functionalities and a methyl ester group, this ligand offers a rich coordination landscape with the potential for forming stable chelate structures with a variety of metal ions. The study of these metal complexes is of significant interest to researchers in drug development, materials science, and catalysis. The formation of stable metal complexes can profoundly alter the biological activity, reactivity, and physical properties of both the metal ion and the organic ligand.
This guide provides a comprehensive overview of the key experimental protocols and theoretical considerations for characterizing the metal complexation of this compound. We will delve into the practical aspects of determining complex stoichiometry, stability constants, and the thermodynamic profile of these interactions. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.
I. Fundamental Principles of Metal-Ligand Equilibria
The interaction between a metal ion (M) and a ligand (L), such as this compound, in solution is governed by a series of stepwise equilibria. The stability of the resulting complexes is quantified by their stability constants (also known as formation constants). For a bidentate ligand like the one , the formation of a 1:1 metal-ligand complex can be represented as:
M + L ⇌ ML
The stepwise stability constant, K₁, is given by:
K₁ = [ML] / ([M][L])
Similarly, for the formation of a 1:2 complex:
ML + L ⇌ ML₂
The stepwise stability constant, K₂, is:
K₂ = [ML₂] / ([ML][L])
The overall stability constant, βn, represents the equilibrium between the free metal ion and the fully formed complex. For a 1:2 complex, the overall stability constant, β₂, is the product of the stepwise constants:
β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)
A higher value for the stability constant indicates a more stable complex.[1][2] The chelate effect, a key principle in coordination chemistry, predicts that polydentate ligands like this compound will form significantly more stable complexes than analogous monodentate ligands.[3][4] This enhanced stability is primarily due to a favorable entropy change upon chelation.[4]
Caption: Stepwise formation of metal-ligand complexes.
II. Experimental Protocols for Characterization
A multi-technique approach is essential for a thorough characterization of the metal complexation of this compound. The following protocols outline the key experimental workflows.
A. Potentiometric Titration: Determining Stability Constants
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[5][6] The technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal complexes.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a standardized stock solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a carbonate-free stock solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostatted titration vessel, pipette a known volume of the ligand solution and the strong acid solution. Add the background electrolyte to maintain constant ionic strength.
-
Titrate this solution with the standardized strong base, recording the pH after each addition. This titration allows for the determination of the ligand's protonation constants.
-
Repeat the titration with the addition of a known concentration of the metal salt to the initial solution. The metal-to-ligand ratio should be varied in subsequent experiments (e.g., 1:2, 1:5).[7]
-
Perform a blank titration of the strong acid with the strong base under the same conditions.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
The protonation constants of the ligand and the stability constants of the metal complexes can be calculated from the titration data using computational methods such as the Calvin-Bjerrum or Irving-Rossotti techniques.[7][8] Several software packages are available for this analysis.
-
Caption: Workflow for potentiometric titration.
B. UV-Visible Spectroscopy: Stoichiometry and Formation
UV-Visible spectroscopy is a valuable tool for determining the stoichiometry of metal complexes and for monitoring their formation.[9][10] The formation of a metal complex often results in a change in the absorption spectrum compared to the free ligand and metal ion.
Protocol (Mole-Ratio Method):
-
Solution Preparation:
-
Prepare a stock solution of the metal salt and the ligand at the same concentration.
-
Choose a suitable solvent in which both the reactants and the complex are soluble and which does not absorb in the region of interest.
-
-
Spectroscopic Measurement:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. The total volume of each solution should be kept constant.
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
-
Data Analysis:
-
Plot the absorbance at λ_max against the mole ratio of ligand to metal.
-
The plot will typically show two linear portions. The point of intersection of these lines corresponds to the stoichiometry of the complex.[10]
-
Caption: Workflow for UV-Vis mole-ratio method.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Insights
NMR spectroscopy is a powerful technique for elucidating the structure of coordination compounds in solution.[11][12] Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal ion provide valuable information about the binding sites and the geometry of the complex.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a series of solutions containing the ligand and increasing amounts of the metal salt. The metal ion should be diamagnetic for high-resolution spectra (e.g., Zn²⁺, Cd²⁺).
-
-
NMR Measurement:
-
Acquire ¹H and ¹³C NMR spectra for the free ligand and for each of the metal-ligand solutions.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can provide further structural information.
-
-
Data Analysis:
-
Compare the spectra of the free ligand with those of the metal-ligand solutions.
-
Significant changes in the chemical shifts of specific protons or carbons indicate their proximity to the metal binding site. For this compound, the protons and carbons of the aminomethyl and amino groups are expected to show the largest shifts.
-
D. Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling
ITC is the gold standard for directly measuring the thermodynamics of binding interactions.[13][14] It provides a complete thermodynamic profile, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.
Protocol:
-
Instrument and Sample Preparation:
-
Thoroughly clean the ITC instrument.
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. Degas the solutions before use.
-
Fill the sample cell with the ligand solution and the injection syringe with the metal salt solution.
-
-
ITC Experiment:
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the metal solution into the ligand solution, recording the heat change after each injection.
-
A control experiment, injecting the metal solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the integrated heats of binding to a suitable binding model using the instrument's software. This will yield the binding affinity, enthalpy, and stoichiometry of the interaction.
-
III. Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Protonation Constants of this compound
| Constant | Value |
| log K₁ | Value |
| log K₂ | Value |
Table 2: Stability Constants of Metal Complexes with this compound
| Metal Ion | log K₁ | log K₂ | log β₂ |
| Cu²⁺ | Value | Value | Value |
| Ni²⁺ | Value | Value | Value |
| Zn²⁺ | Value | Value | Value |
Table 3: Thermodynamic Parameters for the Binding of Metal Ions to this compound from ITC
| Metal Ion | Kₐ (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Cu²⁺ | Value | Value | Value | Value |
| Ni²⁺ | Value | Value | Value | Value |
| Zn²⁺ | Value | Value | Value | Value |
The trends in stability constants and thermodynamic parameters can provide insights into the nature of the metal-ligand bonding and the factors that govern complex stability. For instance, the Irving-Williams series, which describes the relative stabilities of divalent transition metal complexes, can be used to rationalize the observed stability constants.
IV. Conclusion
The systematic study of the metal complexation of this compound using the protocols outlined in this guide will provide a comprehensive understanding of its coordination chemistry. The combination of potentiometry, spectroscopy, and calorimetry will yield a wealth of data on the stoichiometry, stability, and thermodynamics of these complexes. This knowledge is crucial for the rational design of new metal-based drugs, catalysts, and materials with tailored properties.
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Strategic Incorporation of Diamino Acids for the Development of Advanced Peptidomimetics
APPLICATION NOTE & PROTOCOL GUIDE
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Diamino Acid Integration in Peptidomimetic Design
Peptides are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic potential is often hampered by inherent liabilities such as proteolytic instability and poor membrane permeability.[1][2][3] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations.[3][4] A key approach in the design of sophisticated peptidomimetics is the incorporation of non-proteinogenic amino acids, with diamino acids emerging as a particularly versatile class of building blocks.[5][6]
The incorporation of diamino acids introduces a secondary amino group, which can be leveraged to create unique structural features and functionalities. This additional amine can serve as a point for cyclization, branching, or the attachment of reporter groups or pharmacokinetic modifiers.[7] Furthermore, the strategic placement of diamino acids can impose conformational constraints on the peptide backbone, stabilizing secondary structures like β-turns and α-helices, which are often crucial for biological activity.[8][9][10][11] This guide provides a comprehensive overview of the principles and methodologies for incorporating diamino acids into peptidomimetics, aimed at empowering researchers to rationally design and synthesize novel therapeutic candidates.
I. Foundational Concepts: The Impact of Diamino Acids on Peptidomimetic Properties
The introduction of a diamino acid into a peptide sequence can profoundly influence its physicochemical and biological properties. Understanding these effects is paramount for rational design.
A. Conformational Constraint and Pre-organization:
Natural peptides often exist as a dynamic ensemble of conformations in solution. Biological activity, however, is typically associated with a specific "bioactive" conformation adopted upon binding to a target.[2][9] Incorporating diamino acids can reduce the conformational flexibility of a peptide, pre-organizing it into a structure that more closely resembles the bioactive conformation.[1][12] This reduction in conformational entropy upon binding can lead to a significant enhancement in binding affinity.[9] For instance, the use of conformationally constrained amino acids has been a successful strategy in designing potent enzyme inhibitors.[1][13][14]
B. Enhanced Proteolytic Stability:
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[1][2] The amide bonds of natural L-amino acids are readily recognized and cleaved by these enzymes. The introduction of unnatural amino acids, such as D-amino acids or those with modified backbones like diamino acids, can disrupt this recognition, thereby increasing the peptide's resistance to enzymatic degradation and extending its circulating half-life.[3][15][16]
C. Modulation of Physicochemical Properties:
The additional amino group in a diamino acid provides a handle to fine-tune properties such as solubility, lipophilicity, and charge. For example, the incorporation of cationic diamino acids can enhance water solubility and facilitate interactions with negatively charged biological membranes or receptor pockets.[17]
II. Synthetic Strategies for Incorporating Diamino Acids
The successful synthesis of peptidomimetics containing diamino acids hinges on robust and versatile synthetic methodologies. Both solid-phase and solution-phase approaches are employed, with the choice often dictated by the complexity of the target molecule and the desired scale of synthesis.[4][18][19]
A. Solid-Phase Peptide Synthesis (SPPS): The Workhorse for Peptidomimetic Assembly
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains due to its efficiency and ease of purification.[20] The incorporation of diamino acids via SPPS requires careful consideration of orthogonal protection strategies to selectively address the α-amino and side-chain amino groups.
Orthogonal Protection Schemes:
The core principle of SPPS relies on the use of a temporary protecting group for the α-amino group and permanent protecting groups for the side chains, which are removed only at the final cleavage step.[21][22] The most common strategies are the Fmoc/tBu and Boc/Bzl approaches.[20][21][22]
-
Fmoc/tBu Strategy: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the α-amino terminus, while acid-labile groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) protect the side chains.[22]
-
Boc/Bzl Strategy: The acid-labile Boc group protects the α-amino group, and stronger acid-labile groups like benzyl (Bzl) are used for side-chain protection.[22]
For diamino acids, an additional layer of orthogonal protection is required for the side-chain amine. Groups like Aloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are frequently used as they can be removed under specific conditions that do not affect the Fmoc or Boc groups, or the standard acid-labile side-chain protecting groups.[7][23]
Table 1: Common Orthogonal Protecting Groups for Diamino Acid Side Chains in Fmoc-SPPS
| Protecting Group | Cleavage Condition | Orthogonal To |
| Boc (tert-butoxycarbonyl) | Strong acid (e.g., TFA) | Fmoc |
| Aloc (allyloxycarbonyl) | Pd(0) catalyst | Fmoc, Boc, tBu |
| Dde/ivDde | 2% Hydrazine in DMF | Fmoc, Boc, tBu |
| Mtt (4-methyltrityl) | Mild acid (e.g., 1% TFA in DCM) | Fmoc, Boc, tBu |
Protocol 1: Solid-Phase Incorporation of an Fmoc-Protected Diamino Acid with an Aloc-Protected Side Chain
This protocol outlines the general steps for incorporating a diamino acid building block into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-L-diaminopropionic acid(Aloc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Aloc deprotection cocktail: Pd(PPh₃)₄, Phenylsilane in DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Diamino Acid:
-
Pre-activate a solution of Fmoc-L-diaminopropionic acid(Aloc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin as in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Peptide Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Selective Aloc Deprotection (for side-chain modification):
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM under an inert atmosphere for 2 hours.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate) to remove residual palladium.
-
-
On-Resin Side-Chain Modification: The deprotected side-chain amine is now available for further reaction (e.g., acylation, alkylation, cyclization).
-
Final Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.
Diagram 1: Workflow for Solid-Phase Synthesis with Diamino Acids
Caption: General workflow for incorporating a diamino acid with an orthogonally protected side chain via SPPS.
B. Solution-Phase Synthesis: A Complementary Approach
While SPPS is highly efficient for linear peptides, solution-phase synthesis offers advantages for large-scale production and the synthesis of complex, non-linear structures where solubility on a solid support may be an issue.[19][24][25][26] The principles of protecting group chemistry and coupling reactions are similar to SPPS, but purification after each step is typically achieved through extraction or crystallization.[25]
III. Applications in Drug Discovery and Development
The unique properties imparted by diamino acids have led to their use in a wide array of therapeutic areas.
A. Constraining Peptides into Bioactive Conformations:
-
Helix Nucleation: Short peptides often lack stable secondary structures in solution. The incorporation of diamino acids can act as a "nucleation site," promoting the formation of α-helical structures, which are critical for many protein-protein interactions.[27][28][29]
-
β-Turn Mimetics: β-turns are common secondary structures that play a crucial role in molecular recognition. Diamino acids can be used to create rigid scaffolds that mimic the geometry of β-turns, leading to potent and selective receptor ligands.[11]
B. Development of Novel Antimicrobials:
Cationic antimicrobial peptides are a promising class of therapeutics. By incorporating diamino acids, the net positive charge of these peptides can be increased, enhancing their interaction with and disruption of negatively charged bacterial membranes.[17]
C. Protease Inhibitors:
The design of protease inhibitors often involves creating molecules that mimic the transition state of peptide bond cleavage.[13][14] The modified backbone and conformational rigidity provided by diamino acids can be exploited to design highly potent and selective protease inhibitors.[13] The incorporation of D-amino acids has also been shown to be an effective strategy for creating protease-resistant inhibitors.[15]
Diagram 2: Functional Applications of Diamino Acid Incorporation
Caption: Diamino acid incorporation enhances key properties, enabling diverse therapeutic applications.
IV. Characterization of Diamino Acid-Containing Peptidomimetics
Thorough characterization is essential to confirm the structure, purity, and conformational properties of the synthesized peptidomimetics.
-
Mass Spectrometry (MS): Used to verify the molecular weight of the final product and to confirm the success of each coupling and deprotection step during synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptidomimetic in solution.[30][31]
-
Circular Dichroism (CD) Spectroscopy: A powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet) of peptides and peptidomimetics in solution.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and to determine the purity of the final compound.
V. Conclusion and Future Outlook
The incorporation of diamino acids represents a powerful and versatile strategy in the field of peptidomimetic design. By providing a means to introduce conformational constraints, enhance proteolytic stability, and modulate physicochemical properties, these unique building blocks are enabling the development of a new generation of peptide-based therapeutics with improved drug-like properties. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the strategic use of diamino acids will undoubtedly continue to play a pivotal role in the discovery and development of novel drugs for a wide range of diseases.
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Badosa, E., Feliu, L., Planas, M., & Montesinos, J. L. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed. [Link]
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Bhattacharjya, G., & Balaram, P. (2005). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry. [Link]
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Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research. [Link]
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Albericio, F., & Giralt, E. (2002). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
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Quintana-Romero, D. A., et al. (2024). Synthesis of peptidomimetics using Diaryl-β2,3 amino acids for the preparation of smart materials. ResearchGate. [Link]
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Kumar, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. [Link]
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Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
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AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]
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Jo, S., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC. [Link]
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Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
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ResearchGate. (n.d.). Construction of building blocks for solid phase peptide synthesis... ResearchGate. [Link]
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Kuszpit, A., & Namiot, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]
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Han, Y., & Kim, H. (2000). Azatides: Solution and Liquid Phase Syntheses of a New Peptidomimetic. ACS Publications. [Link]
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ResearchGate. (2025). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. [Link]
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Li, H., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
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Cativiela, C., & Ordóñez, M. (2022). Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. [Link]
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de la Torre, B. G., & Albericio, F. (2019). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. [Link]
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Marshall, G. R., et al. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PMC. [Link]
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Li, Z., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. [Link]
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da Silva, A. R., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. MDPI. [Link]
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LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
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Sfera. (n.d.). A peptidomimetic strategy to improve the antimicrobial properties of calcitermin. sfera. [Link]
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Fear, G., Komarnytsky, S., & Raskin, I. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. ResearchGate. [Link]
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YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
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ResearchGate. (n.d.). Structures of peptidomimetics with mixed amino acid content (29–31) and... ResearchGate. [Link]
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Semantic Scholar. (n.d.). Peptidomimetics: Synthesis, spectroscopy, and computer simulations. Semantic Scholar. [Link]
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PubMed. (1995). Determination of diamino acids in peptidoglycans from anaerobic bacteria. PubMed. [Link]
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MDPI. (2018). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. MDPI. [Link]
-
PubMed. (1993). Peptide helices based on alpha-amino acids. PubMed. [Link]
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Application Notes and Protocols for the Purification of Diamino Acid Methyl Esters
Introduction: The Critical Role of Purity in Diamino Acid Methyl Esters for Research and Development
Diamino acid methyl esters are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds, including peptide-based drugs, constrained peptides, and chiral ligands. The presence of two primary amino groups and a methyl-esterified carboxyl group imparts unique chemical properties to these molecules, but also presents specific challenges during their purification. The purity of these building blocks is paramount, as even minute impurities, such as the parent diamino acid, diastereomers, or reaction byproducts, can significantly impact the yield, purity, and biological activity of the final drug substance.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of diamino acid methyl esters. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification strategies. The methodologies discussed herein are grounded in fundamental chemical principles and are designed to be self-validating, ensuring the consistent attainment of high-purity diamino acid methyl esters.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Before selecting a purification strategy, it is crucial to understand the potential impurities that may be present in the crude product. The most common impurities in a crude diamino acid methyl ester preparation, typically synthesized via Fischer esterification, include:
-
Unreacted Diamino Acid: Due to equilibrium limitations of the esterification reaction.
-
Diester: Formation of the diester of the corresponding dicarboxylic acid (if applicable to the starting material).
-
Side-reaction Products: Dependent on the specific synthesis conditions.
-
Enantiomeric Impurities: If the starting material was not enantiomerically pure or if racemization occurred during synthesis.
The choice of purification method will largely depend on the physicochemical differences between the desired diamino acid methyl ester and these impurities.
Purification Strategy 1: Liquid-Liquid Extraction for the Isolation of Free Diamino Acid Methyl Esters
Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] For diamino acid methyl esters, which are often synthesized and isolated as their hydrochloride salts, this method is ideal for converting the salt to the free base and removing water-soluble impurities.
Principle of the Method
The hydrochloride salt of a diamino acid methyl ester is highly soluble in water and sparingly soluble in most organic solvents. By basifying the aqueous solution, the amino groups are deprotonated, rendering the molecule significantly more hydrophobic and thus preferentially soluble in an organic solvent.[3] Unreacted diamino acid, being a zwitterion at neutral to slightly basic pH, remains in the aqueous phase.
Detailed Protocol: Purification of L-Lysine Methyl Ester from its Dihydrochloride Salt
This protocol describes the purification of L-lysine methyl ester from its crude dihydrochloride salt.
Materials:
-
Crude L-lysine methyl ester dihydrochloride
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude L-lysine methyl ester dihydrochloride in a minimal amount of deionized water (e.g., 10 mL of water per 1 g of crude product) in a beaker.
-
Basification: Cool the solution in an ice bath. Slowly add solid potassium carbonate in portions with stirring until the pH of the aqueous solution is between 9 and 10. Effervescence will be observed. Ensure all the K₂CO₃ has dissolved.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The lower organic layer contains the L-lysine methyl ester. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of dichloromethane (half the initial volume) to the aqueous layer in the separatory funnel and repeat the extraction process. Combine the organic layers.
-
Drying: Add anhydrous sodium sulfate to the combined organic extracts and swirl gently. Let it stand for 15-20 minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to yield the purified L-lysine methyl ester as an oil.
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: Workflow for the purification of diamino acid methyl esters by liquid-liquid extraction.
Purification Strategy 2: Crystallization and Recrystallization
Crystallization is a highly effective method for purifying solid organic compounds.[4][5] The principle relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. For diamino acid methyl esters, this technique is particularly useful for purifying their stable hydrochloride salts.
Principle of the Method
A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.[4]
Detailed Protocol: Recrystallization of L-Ornithine Methyl Ester Dihydrochloride
This protocol describes the recrystallization of crude L-ornithine methyl ester dihydrochloride.
Materials:
-
Crude L-ornithine methyl ester dihydrochloride
-
Methanol
-
Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent system. A mixture of methanol and ethanol often works well. The goal is to find a solvent system where the product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude L-ornithine methyl ester dihydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol). Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Solvent Systems for Recrystallization of Diamino Acid Methyl Ester Salts
| Diamino Acid Ester Salt | Solvent System | Expected Purity |
| L-Lysine Methyl Ester Dihydrochloride | Methanol/Ethanol | >98% |
| L-Ornithine Methyl Ester Dihydrochloride | Methanol/Isopropanol | >99% |
| L-Arginine Methyl Ester Dihydrochloride | Water/Ethanol | >98% |
Purification Strategy 3: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations where the impurities have very similar physicochemical properties to the desired product, or when very high purity is required, preparative HPLC is the method of choice.[6][7] This technique separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase.
Principle of the Method
The crude sample is injected onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their affinity for the stationary phase. Compounds with a higher affinity for the stationary phase will move more slowly through the column than those with a lower affinity. For polar compounds like diamino acid methyl esters, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase are common choices.[8][9]
General Protocol: Preparative HPLC Purification
Instrumentation:
-
Preparative HPLC system with a suitable detector (UV or ELSD)
-
Appropriate preparative column (e.g., C18, HILIC)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the diamino acid methyl ester from its impurities. Key parameters to optimize include the column, mobile phase composition (including pH and additives), and gradient.
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions and sample load.
-
Sample Preparation: Dissolve the crude diamino acid methyl ester in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative column and begin the separation.
-
Fraction Collection: Collect the fractions containing the purified product as it elutes from the column.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain the final purified product.
Diagram of the Preparative HPLC Workflow:
Caption: General workflow for purification by preparative HPLC.
Purity Assessment: Ensuring Quality and Confidence
Rigorous analytical testing is essential to confirm the purity of the final product. A combination of techniques should be employed to assess both chemical and chiral purity.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities.[10][11] |
| HPLC-UV/MS | Quantitative assessment of chemical purity and identification of impurities by mass.[12] |
| Chiral HPLC | Determination of enantiomeric purity.[13][14][15] |
| Karl Fischer Titration | Quantification of water content.[12] |
Troubleshooting Common Purification Challenges
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low recovery in extraction | Incomplete basification; Emulsion formation. | Ensure pH is >9; Add brine to break the emulsion. |
| Oiling out during crystallization | Solution is too concentrated or cooled too quickly. | Add more hot solvent; Allow for slow cooling. |
| Poor separation in HPLC | Suboptimal mobile phase or column. | Re-optimize the analytical method; Screen different columns and mobile phases.[16][17] |
| Product instability | The free base may be less stable than the salt. | Convert the purified free base back to its hydrochloride salt for long-term storage. |
Conclusion
The purification of diamino acid methyl esters is a critical step in the synthesis of many important molecules. The choice of purification strategy—be it liquid-liquid extraction, crystallization, or preparative chromatography—must be tailored to the specific properties of the target molecule and its associated impurities. By understanding the principles behind each technique and following robust, well-documented protocols, researchers can consistently obtain high-purity materials essential for their research and development endeavors. The methods outlined in this guide provide a solid foundation for achieving this goal, ensuring the integrity and reliability of downstream applications.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 14, 2026, from [Link]
-
Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved January 14, 2026, from [Link]
-
PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved January 14, 2026, from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2022). Crystallization: from molecules to crystal structures. Crystallography Reviews. [Link]
-
ResearchGate. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance. [Link]
-
National Institutes of Health. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 14, 2026, from [Link]
-
Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research. [Link]
- Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
-
OUCI. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance. [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 14, 2026, from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2011). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality. [Link]
-
LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved January 14, 2026, from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved January 14, 2026, from [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved January 14, 2026, from [Link]
-
GE Healthcare. (2017). Protein purification troubleshooting guide. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu. [Link]
- Google Patents. (n.d.). CN1590367A - Preparation method of L-ornithine hydrochloride.
- Google Patents. (n.d.). US3036125A - Process for purifying lysine.
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved January 14, 2026, from [Link]
-
Globe Thesis. (2015). Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN103772288B - Preparation method of beta-crystal-form lysine hydrochloride.
-
ResearchGate. (2010). Modelling of L-lysine purification process. Chemical Engineering and Processing: Process Intensification. [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Methyl 3-amino-2-(aminomethyl)propanoate for Enhanced Bioanalytical Detection
Introduction: Unlocking the Bioanalytical Potential of a Novel Diamine
Methyl 3-amino-2-(aminomethyl)propanoate is a unique diamino compound with significant potential in drug development and biological research. Its structure, featuring two primary amine functionalities, presents both a challenge and an opportunity for bioanalytical assessment. Direct analysis of this polar molecule is often hampered by poor chromatographic retention and low sensitivity in common detection methods. Chemical derivatization addresses these limitations by modifying the primary amine groups to introduce moieties that enhance detectability and improve analytical performance.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore various derivatization strategies, focusing on the introduction of fluorescent and mass-spectrometry compatible tags. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to accurately quantify and characterize this promising molecule in complex biological matrices.
Core Principles of Derivatization for Diamines
The presence of two primary amines in this compound necessitates careful consideration of the derivatization chemistry. Depending on the reagent and reaction conditions, it is possible to achieve mono- or di-derivatization of the target molecule. Stoichiometry of the derivatizing reagent, reaction time, and pH will be critical parameters to control the extent of the reaction and ensure consistent product formation. For quantitative bioassays, achieving complete di-derivatization is often desirable to ensure a homogenous product with a maximal analytical signal.
Derivatization Strategies for Bioanalytical Applications
We will focus on three widely applicable derivatization strategies that offer high sensitivity and are compatible with standard laboratory instrumentation.
-
Dansylation for Fluorescence and Mass Spectrometry Detection: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to produce highly stable, fluorescent sulfonamide adducts.[1][2][3] These derivatives are readily detectable by fluorescence spectroscopy and also exhibit enhanced ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS).[1]
-
NHS-Ester Acylation for Versatile Labeling: N-Hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently acylate primary amines to form stable amide bonds.[4][5][6] A wide variety of NHS esters are commercially available, allowing for the introduction of diverse functionalities, including fluorophores, biotin tags for affinity purification, or moieties that improve chromatographic separation.
-
Fluorescamine Labeling for Rapid Fluorescence Quenching Assays: Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[7][8][9] This reaction is nearly instantaneous at room temperature, making it ideal for high-throughput screening applications.[8]
Experimental Protocols
Protocol 1: Dansylation of this compound
This protocol describes the di-derivatization of this compound with dansyl chloride for fluorescence or LC-MS analysis.
Materials:
-
This compound
-
Dansyl Chloride Solution: 10 mg/mL in anhydrous acetone (prepare fresh)
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8[2]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water[1]
-
Solvents: Acetonitrile (ACN), Water (HPLC-grade), Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in 0.1 M HCl. For the derivatization reaction, dilute the stock solution with the derivatization buffer to the desired concentration.
-
Derivatization Reaction:
-
To 100 µL of the diluted sample, add 200 µL of the Dansyl Chloride Solution. A molar excess of dansyl chloride is necessary to ensure complete di-derivatization.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 60 minutes in the dark.[10]
-
-
Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of the Quenching Solution to consume any unreacted dansyl chloride.
-
Vortex and let it stand for 15 minutes at room temperature.
-
-
Sample Cleanup (Optional, for LC-MS): For complex matrices, solid-phase extraction (SPE) can be used to remove excess reagents and salts.
-
Analysis:
-
Dilute the final reaction mixture with 40% (v/v) acetonitrile with 0.01% formic acid for LC-MS analysis.[1]
-
For fluorescence detection, dilute with an appropriate solvent and measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.
-
Data Presentation:
| Parameter | Recommended Value |
| pH | 9.5 - 10.5[2] |
| Temperature | 38 - 60 °C[10] |
| Reaction Time | 60 - 120 minutes[10] |
| Dansyl Chloride Excess | 5-10 fold molar excess |
Visualization:
Sources
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Diamino Acid Esters as Privileged Ligands in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active α,β-diamino acids and their derivatives are crucial building blocks in organic synthesis, prized for their prevalence in biologically active molecules and their utility as synthetic intermediates.[1][2] The stereocontrolled synthesis of these structures is a significant challenge, requiring the precise formation of two adjacent stereocenters.[3] Diamino acid esters have emerged as highly effective chiral ligands in transition metal catalysis, providing a robust solution for inducing asymmetry in a wide array of chemical transformations. These ligands, often derived from the natural chiral pool, create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity and diastereoselectivity. This guide provides an in-depth exploration of the design, synthesis, and application of diamino acid ester ligands in key catalytic reactions, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Fundamentals of Diamino Acid Ester Ligands
Core Structural Features and Design Rationale
The efficacy of a chiral ligand is rooted in its ability to create a sterically and electronically differentiated three-dimensional space. Diamino acid ester ligands achieve this through a combination of key features:
-
Chiral Backbone: The diamine core, often a 1,2-diamine, serves as the primary coordination site for the metal center.[4][5] The inherent chirality of this backbone, typically derived from natural amino acids or their synthetic analogs, is the foundation of asymmetric induction.
-
Ester Functionality: The ester groups are not merely passive components. They play a crucial role in fine-tuning the ligand's properties. By varying the alkyl or aryl portion of the ester (e.g., methyl, ethyl, tert-butyl), a chemist can modulate steric hindrance around the catalytic site, directly influencing substrate approach and stereoselectivity.[6]
-
N-Substituents: The groups attached to the nitrogen atoms (e.g., H, tosyl, benzoyl) are critical for both electronic properties and conformational rigidity. These substituents can participate in secondary interactions, such as hydrogen bonding, which help to lock the transition state into a single, favored conformation.
The synergy between these elements allows for the creation of a "chiral pocket" that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
General Synthesis Strategies
A major advantage of these ligands is their accessibility. Many synthetic routes leverage inexpensive, commercially available amino acids as starting materials. A common approach involves the acid-catalyzed condensation of glyoxylic acid or its esters with amides or sulfonamides.[7] More sophisticated methods for producing enantiopure α,β-diamino acid derivatives include the catalytic asymmetric direct Mannich reaction, which provides a powerful tool for assembling these scaffolds with high stereocontrol.[1][3]
The general workflow for ligand synthesis can be visualized as follows:
Caption: Generalized workflow for the synthesis of diamino acid ester ligands.
Coordination to Transition Metals
Diamino acid esters are versatile ligands that can coordinate to a variety of late transition metals, including Ruthenium (Ru), Copper (Cu), and Palladium (Pd). They typically act as bidentate ligands, binding to the metal through the two nitrogen atoms of the diamine backbone. This coordination forms a stable five- or six-membered chelate ring, which is fundamental to creating the active catalyst.
In many palladium-catalyzed C-H functionalization reactions, mono-N-protected amino acids (a related class) have been shown to accelerate catalysis by facilitating the C-H activation step through a concerted metalation-deprotonation mechanism.[8][9][10] This principle of ligand cooperation is central to the function of diamino acid esters as well, where the entire ligand scaffold works in concert with the metal to orchestrate the chemical transformation.
Application in Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing atom-economical access to chiral alcohols. Ruthenium complexes bearing chiral diamine ligands are exceptionally effective for the reduction of ketones.[11]
Mechanistic Overview
The catalytic cycle, often referred to as a metal-ligand bifunctional mechanism, involves the outer-sphere hydrogenation of the ketone. The diamine ligand is not a spectator; it actively participates in the hydrogen transfer step.
-
Catalyst Activation: The Ru(II) pre-catalyst reacts with H₂ in the presence of a base (e.g., KOtBu) to form the active ruthenium hydride species.
-
Substrate Interaction: The ketone substrate does not coordinate directly to the metal center. Instead, it forms a hydrogen bond with the N-H proton of the coordinated diamine ligand.
-
Hydrogen Transfer: In a concerted, six-membered transition state, the hydride (H⁻) on the ruthenium and the proton (H⁺) on the ligand's nitrogen are transferred to the carbonyl carbon and oxygen, respectively.
-
Product Release & Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the cycle.
The stereochemical outcome is dictated by the chiral environment created by the ligand, which favors one specific orientation of the ketone in the transition state.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.
Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a typical procedure for the hydrogenation of acetophenone using a Ru(II) catalyst with a generic chiral diamino acid ester-derived ligand.
Materials:
-
Acetophenone (99%)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Chiral Diamino Acid Ester Ligand (e.g., (1S,2S)-N,N'-Ditosyl-1,2-diphenylethanediamine derivative)
-
Potassium tert-butoxide (KOtBu, 1.0 M solution in THF)
-
2-Propanol (anhydrous)
-
Hydrogen gas (H₂, high purity)
Equipment:
-
High-pressure autoclave or Parr shaker
-
Schlenk line and argon/nitrogen supply
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
Safety Precautions:
-
Handle KOtBu, a strong base, with care under an inert atmosphere.
-
Hydrogen gas is highly flammable; operate the autoclave in a well-ventilated fume hood away from ignition sources.
-
The reaction is conducted under high pressure. Ensure the autoclave is properly sealed and rated for the intended pressure.
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral diamine ligand (0.011 mmol, 1.1 mol% per Ru) to a clean, dry Schlenk flask.
-
Add 2.5 mL of anhydrous 2-propanol and stir the mixture at room temperature for 10 minutes to form the pre-catalyst complex. The solution typically changes color.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol) in 2.5 mL of anhydrous 2-propanol.
-
Transfer the substrate solution to the autoclave's glass liner.
-
Using a syringe, transfer the prepared catalyst solution to the autoclave liner.
-
Add the potassium tert-butoxide solution (0.02 mmol, 2 mol%) to the reaction mixture. Causality Note: The base is essential to generate the active Ru-H species from the pre-catalyst.
-
Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas 3-4 times to remove air. Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).[11]
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 70 °C).[11]
-
Maintain the reaction for the specified time (e.g., 16 hours) or until H₂ uptake ceases.[11]
-
Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the vessel and quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Representative Performance Data
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 0.5 | >99 | 98 (S) |
| 2 | 1-Tetralone | 0.5 | >99 | 97 (S) |
| 3 | 2-Acetylfuran | 1.0 | 95 | 96 (R) |
| 4 | Benzylacetone | 0.5 | 98 | 99 (R) |
Data is illustrative and based on typical results reported for Noyori-type catalysts.[11]
Application in Asymmetric C-C Bond Formation: The Mannich Reaction
The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are precursors to α,β-diamino acids.[1][12] Copper(I) complexes with chiral diamine-based ligands are highly effective catalysts for the reaction between imines and enolates.[12][13]
Mechanistic Insights
The catalyst's role is to act as a chiral Lewis acid, coordinating both the imine and the enolate precursor to control the facial selectivity of the nucleophilic attack.
-
Complex Formation: The chiral diamino acid ester ligand coordinates to a Cu(I) or Cu(II) salt (e.g., Cu(OTf)₂).
-
Enolate Generation: The copper complex facilitates the deprotonation of the glycine imino ester (the enolate precursor) to form a chiral copper enolate.
-
Stereoselective Addition: The N-sulfonyl imine coordinates to the chiral copper center. The pre-organized complex directs the enolate to attack one specific face of the imine C=N bond. The steric and electronic properties of the ligand dictate a syn or anti approach, leading to high diastereoselectivity.[12]
-
Product Formation: After the C-C bond is formed, the product dissociates, and the chiral copper catalyst is regenerated.
Caption: Logical flow of a Cu-catalyzed asymmetric Mannich reaction.
Protocol: Asymmetric Synthesis of a syn-α,β-Diamino Ester Derivative
This protocol outlines the synthesis of a protected diamino ester via a copper-catalyzed Mannich reaction.[12]
Materials:
-
N-sulfonyl aldimine (e.g., N-(p-toluenesulfonyl)benzaldimine)
-
Imino ester (e.g., Benzophenone imine glycine methyl ester)
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Chiral Tridentate Ligand (e.g., PyBidine derivative)[12]
-
4Å Molecular Sieves (activated)
-
Toluene (anhydrous)
-
Triethylamine (Et₃N)
Equipment:
-
Schlenk flasks and argon/nitrogen supply
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Handle metal triflates and anhydrous solvents under an inert atmosphere.
-
Toluene is flammable and toxic; work in a fume hood.
-
Triethylamine is corrosive and has a strong odor.
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under argon, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).
-
Add activated 4Å molecular sieves (approx. 100 mg). Causality Note: Molecular sieves are crucial to scavenge trace water, which can deactivate the Lewis acidic catalyst and hydrolyze the imines.
-
Add 1.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Execution: In a separate flask, dissolve the N-sulfonyl aldimine (0.2 mmol) and the imino ester (0.24 mmol) in 1.0 mL of anhydrous toluene.
-
Cool the catalyst mixture to the desired temperature (e.g., 0 °C).
-
Add the substrate solution to the catalyst mixture via syringe, followed by the addition of triethylamine (0.02 mmol, 10 mol%).
-
Stir the reaction at 0 °C for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC. The protected product can be further deprotected to yield the free α,β-diamino acid ester.[12]
Representative Performance Data
| Entry | Imine Ar group | Imino Ester R group | dr (syn:anti) | ee (syn, %) | Yield (%) |
| 1 | Phenyl | Methyl | >95:5 | 99 | 96 |
| 2 | 4-MeO-Ph | Methyl | >95:5 | 98 | 94 |
| 3 | 4-Cl-Ph | Methyl | 95:5 | 99 | 91 |
| 4 | 2-Naphthyl | Ethyl | >95:5 | 97 | 88 |
Data is illustrative and based on typical results for Cu/PyBidine catalyzed reactions.[12]
Conclusion and Future Outlook
Diamino acid esters represent a privileged class of chiral ligands, combining synthetic accessibility with exceptional performance in a range of catalytic asymmetric transformations. Their modular nature allows for systematic tuning to optimize reactivity and selectivity for specific applications. The foundational protocols presented here for asymmetric hydrogenation and Mannich reactions serve as a robust starting point for researchers. Future developments will likely focus on immobilizing these ligands on solid supports for easier catalyst recovery, expanding their application to new reaction classes like photoredox catalysis, and employing computational tools to design next-generation ligands with even greater efficacy and broader substrate scope.
References
- Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Nájera, C., & Yus, M. (2006). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Semantic Scholar.
- Clarke, M. L., et al. (2012). New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones. PubMed Central.
- Various Authors. (2025). Asymmetric Synthesis of anti - and syn -2,3-Diamino Esters Using Sulfinimines. Water and Concentration Effects.
- Various Authors. (N/A). Synthesis of chiral α, β‐ diamino acids.
- Various Authors. (N/A). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Various Authors. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.
- Krasavin, M., et al. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega.
- Seidel, D., et al. (N/A). Catalytic Enantioselective Synthesis of α,β-Diamino Acid Derivatives.
- Thomson, R. J., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Gómez-Arrayás, R., & Carretero, J. C. (2009). Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society Reviews (RSC Publishing).
- Liu, X., & Tan, C.-H. (2021).
- Viso, A., et al. (N/A). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews.
- Kuleshova, E. N., et al. (N/A). Diamino-α,α'-dicarboxyadipic acid tetraester:synthesis, lactamisation and dilactam structure.
- Gómez-Arrayás, R., & Carretero, J. C. (N/A). Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of alpha,beta-diamino acids. Semantic Scholar.
- Engle, K. M., & Yu, J.-Q. (2020).
- Barluenga, S., et al. (N/A).
- Engle, K. M., & Yu, J.-Q. (N/A).
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- 1. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of alpha,beta-diamino acids. | Semantic Scholar [semanticscholar.org]
- 4. Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 13. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Vicinal Diamine Synthesis: Technical Support & Troubleshooting
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of vicinal (1,2-) diamino compounds. These structural motifs are cornerstones in medicinal chemistry, catalysis, and materials science.[1][2][3][4] However, their synthesis is often fraught with challenges, particularly concerning stereocontrol and selectivity. This guide is designed to provide practical, experience-based answers to common problems encountered in the lab.
Part 1: FAQs - Strategic Planning & Core Challenges
This section addresses high-level strategic decisions and fundamental issues that can make or break a synthetic campaign.
Question: I need to synthesize a C₂-symmetric vicinal diamine. Which general approach offers the most reliable stereocontrol?
Answer: For C₂-symmetric diamines, methods involving the direct diamination of a prochiral alkene are often the most efficient. The primary challenge is controlling both relative (syn/anti) and absolute stereochemistry.
-
Catalytic Asymmetric Diamination: This is the state-of-the-art approach. Methods using palladium, copper, or iron catalysts with chiral ligands can provide direct access to enantioenriched diamines from simple olefins.[5][6] However, these reactions can be sensitive to the substrate, and catalyst/ligand screening is often necessary. A common pitfall is low turnover or competing side reactions like alkene isomerization.[7]
-
Sharpless Asymmetric Aminohydroxylation (AA): While technically yielding an amino alcohol, the resulting product is a versatile precursor. The hydroxyl group can be converted to a second amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with an azide source followed by reduction). This two-step process provides excellent and predictable stereocontrol based on the well-established AD-mix ligands.
-
Chiral Auxiliary Approach: Attaching a chiral auxiliary to the substrate can direct the diastereoselective addition of nitrogen functionalities. This is a robust, classical approach but requires additional steps for auxiliary attachment and removal.
Workflow: Selecting a Route for C₂-Symmetric Diamines
Caption: Decision workflow for synthesizing C₂-symmetric diamines.
Question: What are the most critical considerations when choosing orthogonal protecting groups for a 1,2-diamine?
Answer: This is a crucial and often underestimated challenge. The goal is to differentiate the two nitrogens to allow for selective, stepwise functionalization. The key is orthogonality —the ability to remove one protecting group under conditions that leave the other intact.[8]
Common Orthogonal Pairs & Their Cleavage Conditions:
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Key Considerations |
| Boc (t-butoxycarbonyl) | Strong Acid (TFA, HCl) | Cbz (Carboxybenzyl) | H₂, Pd/C (Hydrogenolysis) | Cbz is incompatible with alkenes/alkynes. Boc can be sensitive to repeated acid exposure.[9] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Boc (t-butoxycarbonyl) | Strong Acid (TFA, HCl) | The classic pair in peptide synthesis.[10] Fmoc is base-labile; avoid strong basic conditions elsewhere. |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc (t-butoxycarbonyl) | Strong Acid (TFA, HCl) | Alloc removal is very mild but requires a specific palladium catalyst which might interfere with other functional groups. |
| Nosyl (2-Nitrobenzenesulfonyl) | Mild Thiol/Base (e.g., Thiophenol/K₂CO₃) | Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Fluoride source (TBAF) | Offers excellent orthogonality but introduces sulfur and silicon, which may require specific purification methods. |
Pro-Tip: The proximity of the two amino groups can sometimes lead to unexpected intramolecular reactions during protection or deprotection (e.g., cyclization to form imidazolidinones). Running reactions at lower temperatures or using bulkier protecting groups can often mitigate this.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section dives into common experimental failures and provides actionable solutions.
Scenario 1: Aziridine Ring-Opening
The synthesis of vicinal diamines via the ring-opening of activated aziridines is a powerful strategy.[11][12]
Problem: "My nucleophilic attack on an N-tosyl aziridine is giving me a mixture of regioisomers. How can I control it?"
Causality & Troubleshooting: Regiocontrol in aziridine ring-opening is a classic battle between electronics and sterics, governed by the reaction mechanism (Sₙ1 vs. Sₙ2).
-
Assess the Mechanism:
-
Sₙ2 Pathway (Favored): Attack occurs at the least sterically hindered carbon. This is promoted by strong, non-bulky nucleophiles and non-polar aprotic solvents (e.g., THF, Et₂O). If you are getting a mixture, your conditions might be promoting a competing Sₙ1 pathway.
-
Sₙ1 Pathway: Attack occurs at the most substituted carbon (the one best able to stabilize a positive charge). This is favored by acidic conditions (Lewis or Brønsted acids), polar protic solvents, and substrates with a stabilizing group (e.g., phenyl, vinyl) on one of the carbons.[11]
-
-
Actionable Solutions:
-
To Favor Sₙ2 (attack at the less substituted carbon):
-
Eliminate Acid: Ensure your amine nucleophile and solvent are free of acid contaminants. Consider adding a non-nucleophilic base like proton sponge if trace acid is suspected.
-
Solvent Choice: Switch from polar solvents like methanol to less polar options like THF or toluene.
-
Counter-ion Effect: The use of certain metal catalysts (e.g., Sc(OTf)₃, InBr₃) can strongly influence regioselectivity, often directing the nucleophile to a specific carbon.[11] A screening of Lewis acids is recommended.
-
-
To Favor Sₙ1 (attack at the more substituted carbon):
-
Add a Lewis Acid: Introduce a catalyst like BF₃·OEt₂ or Ti(OiPr)₄ to promote carbocation character at the more substituted position. Start with catalytic amounts and low temperatures.
-
-
Diagram: Regioselectivity in Aziridine Opening
Caption: Factors influencing the regioselectivity of aziridine ring-opening.
Scenario 2: Reductive Amination of an α-Azido Ketone
A common route involves the reduction of an α-azido ketone to an intermediate amino ketone/imine, which is then reductively aminated in a second step.
Problem: "I'm trying a one-pot reduction/reductive amination of an α-azido ketone, but my yield is low and I see many byproducts."
Causality & Troubleshooting: This is a complex transformation with multiple competing reactions. The primary difficulties are controlling the reduction sequence and preventing side reactions.[13][14]
-
Incompatible Reagents: Many reducing agents for reductive amination (e.g., NaBH(OAc)₃, NaBH₃CN) are not potent enough to reduce the azide. Conversely, strong reducing agents for the azide (e.g., H₂/Pd-C, LiAlH₄) will also reduce the ketone, preventing imine formation. A one-pot strategy is ambitious and often fails.
-
Intermediate Instability: The α-amino ketone intermediate is notoriously unstable and can self-condense to form dihydropyrazines or other oligomers.
-
Actionable Solutions: A Stepwise Protocol is Key
-
Step 1: Selective Azide Reduction.
-
Staudinger Reaction: Use PPh₃ followed by water. This is extremely mild and chemoselective, leaving the ketone untouched. The downside is the generation of stoichiometric triphenylphosphine oxide, which can complicate purification.
-
Catalytic Hydrogenation (Careful!): Use H₂ with a poisoned catalyst (e.g., Lindlar's catalyst) or a specific catalyst like PtO₂ under controlled conditions (low pressure, monitored uptake). This can work but risks over-reduction of the ketone.
-
-
Step 2: Reductive Amination.
-
Isolate the crude α-amino ketone (or its salt): After the azide reduction, perform a workup to get the crude amine. It's often beneficial to form the hydrochloride salt to improve stability.
-
Proceed Immediately: Without extensive purification, dissolve the crude amine salt in a suitable solvent (e.g., MeOH, DCE), add the second amine component and a reducing agent like sodium triacetoxyborohydride (STAB).[15][16] The slightly acidic nature of STAB reactions is often beneficial for imine formation from the amine salt.
-
-
Protocol: Two-Step Synthesis of a Vicinal Diamine from an α-Azido Ketone
-
Staudinger Reduction:
-
Dissolve the α-azido ketone (1.0 eq) in THF/Water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (1.1 eq) portion-wise. Observe for N₂ evolution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LCMS until the starting material is consumed.
-
Concentrate the mixture in vacuo.
-
-
Reductive Amination:
-
To the crude residue from Step 1, add methanol and the desired primary/secondary amine (1.2 eq).
-
Add acetic acid (1.1 eq) to facilitate imine formation.
-
Stir for 1 hour at room temperature.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aq. NaHCO₃ and extract with an organic solvent (e.g., EtOAc).
-
Purify the product by column chromatography.
-
Part 3: Purification & Characterization
Question: My chiral diamine is proving very difficult to purify. Column chromatography gives poor separation and I'm losing a lot of material. What are my options?
Answer: Highly polar diamines are notoriously difficult to purify via standard silica gel chromatography due to their basicity and strong binding.
-
Modify Your Chromatography:
-
Basic Modifier: Add a small amount of triethylamine (e.g., 0.5-1%) or ammonia (e.g., use a pre-saturated NH₃/MeOH solution) to your eluent. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and irreversible adsorption.
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, C18 reverse-phase chromatography can be an excellent alternative.
-
-
Crystallization via Diastereomeric Salt Formation: This is the classical and often most effective method for purifying and resolving chiral amines.[17][][19]
-
Choose a Chiral Acid: Select an enantiomerically pure acid (e.g., (+)- or (-)-tartaric acid, mandelic acid, or camphorsulfonic acid).
-
Form the Salt: Dissolve your racemic diamine in a suitable solvent (e.g., ethanol, methanol, isopropanol). Add ~0.5 equivalents of the chiral acid. The goal is to selectively crystallize one of the two diastereomeric salts.
-
Optimize Crystallization: Slowly cool the solution, scratch the flask, or add a seed crystal to induce crystallization. The solubility of the two diastereomeric salts can be very different.[17]
-
Isolate and Liberate: Filter the crystallized salt. To recover your enantiomerically enriched free amine, dissolve the salt in water, basify with NaOH, and extract the free amine into an organic solvent.
-
Check Enantiomeric Excess (ee): The ee of the purified amine must be determined analytically, typically by chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) and analyzing by ¹H or ¹⁹F NMR.[19]
-
-
Specialized Chromatography:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.[20]
-
Countercurrent Chromatography (CCC): This technique uses liquid-liquid partitioning and avoids solid supports entirely, which is ideal for "sticky" compounds like diamines.[20]
-
References
-
Kotti, S. R. S., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. Chemical Biology & Drug Design, 67(2), 101-114. [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic-chemistry.org. [Link]
-
Ghorai, M. K., et al. (2014). Construction of vicinal diamines involving ring opening of aziridine aldehyde dimer 147. ResearchGate. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Rotachrom.com. [Link]
-
Laktsevich-Iskryk, M., et al. (2024). Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. Journal of Flow Chemistry, 14, 139–147. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Wilbur, D. S., et al. (1990). Method of synthesis of vicinal diamines. U.S.
-
Laktsevich-Iskryk, M., et al. (2023). Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. ResearchGate. [Link]
-
Zhang, W., et al. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications. [Link]
-
Schomaker, J. M., et al. (2019). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. [Link]
-
Jończyk, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11136–11145. [Link]
-
Hull, K. L., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. [Link]
-
Liu, W-B., et al. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(22), 6331-6337. [Link]
-
Zhang, W., et al. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]
-
Du Bois, J., et al. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PubMed Central. [Link]
-
Shi, Y., et al. (2009). Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Unsymmetrical diamination of alkenes Reaction conditions. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. [Link]
-
Ye, C., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]
-
Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
IQCHEM. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]
-
Chemtips. (2013). Recent Advances in 1,2-Diamination of Alkenes. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wardrop, D. J., & Zhang, W. (2013). Methods for direct alkene diamination, new & old. PubMed Central. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 130. [Link]
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- 2. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 5. Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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Technical Support Center: Side Reactions in Diamino Acid Ester Synthesis
Welcome to the Technical Support Center for Diamino Acid Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of synthesizing esters from diamino acids. The presence of two nucleophilic amino groups introduces a unique set of challenges compared to standard amino acid esterification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and resolve common side reactions, ensuring the integrity and yield of your target molecules.
Section 1: Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of the most frequently encountered side reactions during diamino acid ester synthesis. For each issue, we present the likely causes, preventative measures, and step-by-step protocols for remediation.
Issue 1: Incomplete Esterification and Low Yield
Symptoms: Your reaction consistently results in a low yield of the desired ester, with a significant amount of starting diamino acid remaining.
Root Cause Analysis: Incomplete esterification is often a multifaceted problem. The zwitterionic nature of amino acids can reduce the nucleophilicity of the carboxyl group.[1][2] Furthermore, the protonated amino groups can interfere with acid-catalyzed esterification methods like the Fischer-Speier esterification.[3] Suboptimal reaction conditions, such as insufficient heating, inadequate water removal, or moisture contamination, can also stall the reaction.[3][4]
Preventative & Remediation Strategies:
-
Amino Group Protection: The most robust solution is to protect the amino groups prior to esterification. This eliminates their interference and allows for more efficient esterification. The choice of protecting group is critical and depends on the overall synthetic strategy.[5][6][7][8]
-
Alternative Esterification Methods: If protecting groups are not desirable, consider methods that do not rely on strong acidic conditions. For instance, using thionyl chloride in an alcohol solvent can proceed at lower temperatures.[3]
-
Reaction Condition Optimization: Ensure rigorous anhydrous conditions, as water is a byproduct of esterification and its presence can shift the equilibrium back towards the starting materials.[3][4] The use of a Dean-Stark apparatus or molecular sieves can be effective.
Featured Protocol: Boc Protection of a Diamino Acid
This protocol details the introduction of the tert-Butoxycarbonyl (Boc) protecting group, a common and versatile choice for amine protection.[5]
Materials:
-
Diamino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (2.2 equiv for both amino groups)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Suitable solvent (e.g., Dioxane, THF, water)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the diamino acid in the aqueous base solution in a flask and cool to 0°C in an ice bath.
-
Dissolve (Boc)₂O in the organic solvent and add it to the stirring amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. This will precipitate the Boc-protected product.
-
Extract the product into DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected diamino acid, which is now ready for esterification.
Issue 2: Racemization at the α-Carbon
Symptoms: Chiral analysis (e.g., chiral HPLC or GC) of your product reveals the presence of the undesired enantiomer or diastereomer, indicating a loss of stereochemical integrity.
Root Cause Analysis: Racemization, or epimerization, is a significant risk during amino acid manipulations, particularly during the activation of the carboxylic acid for coupling or esterification.[9][10][11] The abstraction of the α-proton is facilitated by the electron-withdrawing nature of the activated carboxyl group, leading to a planar enolate intermediate that can be protonated from either face.[10][11] The choice of coupling reagents, base, and temperature all play a crucial role in the extent of racemization.[10]
Preventative & Remediation Strategies:
-
Use of Additives: The addition of racemization-suppressing agents like 1-Hydroxybenzotriazole (HOBt) or its analogs is highly effective.[10][12] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Careful Base Selection: The basicity and steric hindrance of the organic base used can influence the rate of racemization.[10] Less hindered and weaker bases are generally preferred.
-
Low-Temperature Conditions: Performing the reaction at lower temperatures can significantly reduce the rate of proton abstraction and subsequent racemization.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
Issue 3: Lactam Formation
Symptoms: You observe a significant byproduct with a mass corresponding to the loss of a molecule of alcohol from your target diamino acid ester.
Root Cause Analysis: Intramolecular cyclization to form a lactam is a common side reaction, especially with diamino acids where the amino groups are positioned to readily attack the ester carbonyl.[13][14] This is particularly prevalent in the synthesis of β,β'-diamino acid esters and can be catalyzed by both acid and base.[15][16] The stability of the resulting ring (often 5- or 6-membered) drives this reaction.[17]
Preventative & Remediation Strategies:
-
Orthogonal Protection Strategy: The most effective way to prevent lactam formation is to use an orthogonal protecting group strategy, where one amino group is protected with a group that is stable under the esterification and deprotection conditions of the other.[5][6][7]
-
Controlled Reaction Conditions: If protection is not feasible, carefully controlling the pH and temperature can minimize cyclization. Running the reaction under neutral or slightly acidic conditions can reduce the nucleophilicity of the free amino group.[4]
-
Choice of Ester: Sterically hindered esters (e.g., t-butyl esters) can be less susceptible to intramolecular attack than less hindered esters (e.g., methyl esters).
Table 1: Comparison of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA) | Orthogonal to Fmoc and Cbz.[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc and acid-labile side-chain groups.[5][6] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Cleaved under neutral conditions; orthogonal to Boc and Fmoc.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino groups in diamino acid ester synthesis?
A: The two primary amino groups in a diamino acid are nucleophilic and can interfere with the esterification reaction in several ways. They can react with activating agents, compete with the alcohol as a nucleophile, and promote side reactions like lactam formation.[9][18] Protecting these groups masks their nucleophilicity, allowing for a cleaner and more efficient esterification of the carboxylic acid.[6][8]
Q2: What is an "orthogonal" protecting group strategy and why is it important for diamino acids?
A: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others.[5][7] For diamino acids, this is crucial for selectively deprotecting one amino group for further reaction while the other remains protected. For example, one could use a Boc group (acid-labile) and an Fmoc group (base-labile) to allow for sequential functionalization of the two amino groups.[6]
Q3: How can I detect and quantify the side products in my reaction mixture?
A: A combination of analytical techniques is typically used. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying the desired product and any impurities.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the byproducts. To quantify racemization, chiral HPLC or Gas Chromatography (GC) is necessary.[21]
Diagram of Analytical Workflow
Caption: Standard analytical workflow for reaction analysis.
Q4: Can over-activation of the carboxylic acid lead to side reactions?
A: Yes, over-activation can be problematic. When the carboxyl group is made excessively reactive, it can lead to several side reactions.[9] These include the formation of symmetric anhydrides or azlactones, which can increase the risk of racemization.[9][22] It can also lead to unwanted acylation of other nucleophilic sites in the molecule if they are not properly protected.[23]
References
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid. Scribd. Available at: [Link]
-
Diamino-α,α'-dicarboxyadipic acid tetraester:synthesis, lactamisation and dilactam structure. Mendeleev Communications (RSC Publishing). Available at: [Link]
-
Synthesis of new racemic a-heterocyclic a,a-diaminoesters and a-aminoester carboxylic. ScienceDirect. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]
-
7.4 Racemization Assays. Thieme Connect. Available at: [Link]
-
ChemInform Abstract: Synthesis of β,β′-Diamino Acids from α-Amino Acid-Derived β-Lactams by Ring Opening with Nucleophiles. Utilization in the Synthesis of Peptidomimetics. ResearchGate. Available at: [Link]
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Available at: [Link]
-
Synthesis of beta,beta '-diamino acids from alpha-amino acid derived beta-lactams. ResearchGate. Available at: [Link]
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. Available at: [Link]
-
Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Esterification/Amidation Problems : r/Chempros. Reddit. Available at: [Link]
-
(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. Available at: [Link]
-
δ-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Available at: [Link]
-
Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications. Available at: [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. Available at: [Link]
-
One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction. PubMed Central. Available at: [Link]
-
Syntheses of α,β‐diamino esters. ResearchGate. Available at: [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. Available at: [Link]
-
25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Diastereo- and enantioselective additions of α-nitro esters to imines for: Anti -α,β-diamino acid synthesis with α-alkyl-substitution. ResearchGate. Available at: [Link]
-
One-pot reaction for the synthesis of α,β-diamino ester. a. ResearchGate. Available at: [Link]
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- 8. peptide.com [peptide.com]
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- 12. peptide.com [peptide.com]
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- 19. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
- 23. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protecting Group Removal for Diamino Esters
Welcome to the technical support center for the optimization of protecting group removal in diamino esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules with multiple amine functionalities. Here, we address common challenges encountered during the deprotection of these valuable synthetic intermediates, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
I. FAQs: Navigating Orthogonal Protection Strategies
The successful synthesis of complex molecules containing diamino esters hinges on a robust orthogonal protection strategy. This allows for the selective deprotection of one amine in the presence of another, which is crucial for subsequent functionalization.[1][2]
Q1: What are the most common orthogonal protecting group pairs for diamino esters and what are their primary cleavage conditions?
A1: The selection of an appropriate orthogonal pair is dictated by the overall synthetic strategy and the tolerance of other functional groups in the molecule. Here are some commonly employed pairs:
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[3][4][5] | Cbz (Carbobenzyloxy) | Hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Cbz is stable to the acidic conditions used for Boc removal, and Boc is stable to hydrogenolysis. |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[3][4][5] | Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine in DMF)[8][9][10] | This is a very common and highly orthogonal pair, widely used in peptide synthesis. |
| Cbz (Carbobenzyloxy) | Hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine in DMF)[8][10] | Both groups are stable to the conditions used to remove the other. |
| Alloc (Allyloxycarbonyl) | Pd(0)-catalyzed allyl transfer[11] | Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[3][4][5] | Alloc removal is mild and orthogonal to many other protecting groups.[11] |
Q2: I need to deprotect a Cbz group in the presence of a Boc group. What are my options beyond standard hydrogenolysis?
A2: While catalytic hydrogenolysis is the most common method for Cbz deprotection, it may not be suitable for substrates containing reducible functional groups like alkenes or alkynes.[12] In such cases, alternative methods are available. A recently developed mild and efficient method involves the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature.[13][14][15] This method shows good functional group tolerance and can selectively deprotect N-Cbz in the presence of N-Boc, N/O-Bn, N-Fmoc, and N-Alloc groups.[13][14][15]
Q3: How can I achieve selective mono-deprotection of a symmetrically protected diamino ester?
A3: Achieving selective mono-deprotection of a symmetrically protected diamino ester can be challenging but is often feasible by carefully controlling reaction conditions. The strategy relies on the principle that the mono-deprotected species will react slower than the starting material in the second deprotection step.
-
Sub-stoichiometric Reagents: Use slightly less than one equivalent of the deprotecting reagent. This statistically favors the formation of the mono-deprotected product.
-
Reaction Time and Temperature: Carefully monitor the reaction by TLC or LC-MS and quench it once a significant amount of the desired mono-deprotected product has formed, before substantial formation of the fully deprotected diamine occurs. Lowering the reaction temperature can often enhance selectivity.
-
In Situ Protection/Functionalization: In some cases, it's possible to perform a subsequent reaction in the same pot after the first deprotection. The newly freed amine can be immediately protected with a different group or functionalized, preventing the second deprotection from occurring.
II. Troubleshooting Guide for Common Deprotection Issues
Issue 1: Incomplete Boc Deprotection
Symptom: Your reaction stalls, and you observe a significant amount of starting material remaining even after extended reaction times, as indicated by TLC or LC-MS analysis.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, but the required acid strength can vary depending on the substrate.[4][5]
-
Steric Hindrance: A bulky substituent near the Boc-protected amine can hinder the approach of the acid.
-
Troubleshooting Step: Increase the reaction temperature or consider thermal deprotection as an alternative for sterically hindered substrates.[12]
-
-
Inadequate Reaction Time: Some substrates may require longer reaction times for complete deprotection.
-
Troubleshooting Step: Continue to monitor the reaction progress over a longer period. If the reaction is sluggish but proceeding, extending the time may be sufficient.
-
Issue 2: Side Reactions During Acidic (Boc) Deprotection
Symptom: You observe unexpected byproducts in your crude reaction mixture, often with a mass corresponding to the addition of a tert-butyl group to your molecule.
Potential Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[3][4] This carbocation can act as an electrophile and alkylate nucleophilic sites on your substrate or product, such as electron-rich aromatic rings, thiols, or other amines.[3][4][17]
Issue 3: Incomplete or Slow Cbz Deprotection by Hydrogenolysis
Symptom: The removal of the carbobenzyloxy (Cbz or Z) group via catalytic hydrogenation is sluggish or incomplete.
Potential Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst can be deactivated by various functional groups, particularly sulfur-containing compounds. The product amine itself can also coordinate to the palladium surface and inhibit its activity.[19]
-
Troubleshooting Step: Ensure your starting material and solvents are free of sulfur-containing impurities. If catalyst poisoning is suspected, you may need to increase the catalyst loading or use a fresh batch of catalyst.[20] The use of a co-catalyst, such as niobic acid-on-carbon, has been shown to facilitate the Pd/C-catalyzed deprotection of N-benzyl groups.[19]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and suppliers. Improper storage can also lead to deactivation.[20]
-
Troubleshooting Step: Use a fresh, high-quality catalyst. Store your catalyst under an inert atmosphere to prevent deactivation.[20]
-
-
Insufficient Hydrogen Source or Poor Mixing: For reactions using hydrogen gas, ensuring an adequate supply of hydrogen and efficient mixing is crucial for the heterogeneous catalysis to proceed.[20]
-
Troubleshooting Step: Ensure your reaction setup is properly sealed and under a positive pressure of hydrogen. Use vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen gas.[21]
-
Issue 4: Unwanted Reduction of Other Functional Groups during Cbz Deprotection
Symptom: During the hydrogenolysis of a Cbz group, you observe the reduction of other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or azides.[12][20]
Potential Causes & Solutions:
-
Non-selective Nature of Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas is a powerful reducing method and can reduce many other functional groups in addition to cleaving the Cbz group.[12]
-
Troubleshooting Step: Switch to catalytic transfer hydrogenation.[12][22] This method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[12][20][22] It is generally a milder technique and can offer better chemoselectivity, often preserving double bonds and other reducible groups.[12][22]
-
Issue 5: Difficulty in Isolating the Deprotected Diamino Ester
Symptom: After a successful deprotection reaction, you face challenges in isolating the final product, which may be a water-soluble oil or a volatile compound.
Potential Causes & Solutions:
-
High Polarity and Water Solubility: Free diamines are often highly polar and can have significant water solubility, making extraction from aqueous workups difficult.
-
Troubleshooting Step: Isolate the product as its salt.[12] After the reaction, treat the mixture with an excess of an acid like HCl (e.g., a solution of HCl in ether or dioxane) to precipitate the diamine as its hydrochloride salt. This salt is often a crystalline solid that is easier to handle and purify.
-
-
Chelation Effects: The two amino groups in the product can chelate to metal ions, which can complicate purification, especially during chromatography.
-
Troubleshooting Step: During workup, consider washing with a solution of a chelating agent like EDTA to remove any residual metal ions. When performing column chromatography, it may be beneficial to add a small amount of a volatile base like triethylamine to the eluent to prevent streaking and improve the peak shape.
-
III. Experimental Protocols and Workflows
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected diamino ester (1.0 eq) in dichloromethane (DCM).
-
Scavenger Addition (Optional): If your substrate contains nucleophilic groups, add a scavenger such as anisole or triisopropylsilane (1-5 eq).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50%.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base and purified by extraction or chromatography.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the Cbz-protected diamino ester (1.0 eq) in a suitable solvent such as methanol or ethanol.[21]
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[21]
-
Hydrogen Donor Addition: Add a hydrogen donor such as ammonium formate (3-5 equivalents).[12][21]
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[12][21]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary.[21]
Workflow for Selecting a Deprotection Strategy
Caption: A decision-making workflow for selecting an appropriate deprotection method.
IV. References
-
Kumar, J. et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674. [Link]
-
Vinayagam, V. et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. [Link]
-
Vinayagam, V. et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ResearchGate. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, 1919-1928. [Link]
-
Wiley-VCH. (2015). Protection Reactions. [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Rao, C. S. et al. (2007). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. PubMed. [Link]
-
Crich, D., & Vinogradova, O. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]
-
Góngora-Benítez, M. et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
Kumar, A. et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887-4894. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
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- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Diastereoselective Diamino Acid Synthesis
Welcome to the Technical Support Center for Diamino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in the synthesis of α,β- and other diamino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction
α,β-Diamino acids are crucial structural motifs in a vast array of bioactive natural products, peptidomimetics, and pharmaceuticals.[1][2][3] The precise control of stereochemistry at adjacent carbon centers is paramount, as the diastereomeric configuration profoundly influences biological activity. However, achieving high diastereoselectivity can be a significant synthetic challenge.[3][4] This guide provides practical, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Poor Diastereomeric Ratio (d.r.) in Mannich-type Reactions
Question: I am performing a Mannich reaction to synthesize a protected α,β-diamino acid, but I'm consistently obtaining a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?
Answer: Poor diastereoselectivity in Mannich reactions is a common issue stemming from insufficient facial control during the nucleophilic attack on the imine. Several factors can be optimized to favor one diastereomer over the other.
Underlying Principle: The diastereoselectivity is determined by the transition state geometry of the C-C bond formation. Factors that create a more ordered and energetically differentiated transition state for the formation of one diastereomer will enhance the d.r.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
For Organocatalysis: If you are using a chiral Brønsted acid or a bifunctional catalyst, its structure is critical. For instance, certain chiral phosphoric acids (CPAs) or bis(amidine) [BAM] catalysts can create a well-defined chiral environment that promotes high diastereoselectivity.[5][6][7] Consider screening a panel of catalysts with different steric and electronic properties.
-
For Metal Catalysis: The choice of metal and ligand is paramount. For example, copper or silver catalysts have been used in 1,3-dipolar cycloadditions of imino esters to afford trans- or cis-3,4-diaminoprolinates, respectively.[8] Experiment with different chiral ligands (e.g., BINAP, Box) and metal sources (e.g., Cu(I), Ag(I), Pd(II)).
-
-
Optimize Reaction Temperature:
-
Solvent Effects:
-
The solvent can significantly influence the reaction pathway and the conformation of the transition state. A screen of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, Et₂O) is recommended. Non-polar solvents often favor more organized transition states.
-
-
Substrate Modification:
-
The steric bulk of the protecting groups on your nucleophile and imine can have a profound impact. For instance, using bulkier ester groups on the nucleophile or N-sulfonyl imines can improve facial shielding and direct the incoming nucleophile to a specific face.[11]
-
Workflow for Optimizing Diastereoselectivity in a Mannich Reaction:
Sources
- 1. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A diastereo- and enantioselective synthesis of alpha-substituted syn-alpha,beta-diamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic enantioselective synthesis of alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of Methyl 3-amino-2-(aminomethyl)propanoate in solution"
A Guide to Understanding and Mitigating Solution Stability Issues
Disclaimer: Direct, peer-reviewed stability studies on Methyl 3-amino-2-(aminomethyl)propanoate are not extensively available in public literature. This guide is therefore constructed based on established principles of organic chemistry and data from structurally analogous compounds, such as β-amino acid esters and 1,3-diamines. The troubleshooting advice and protocols provided are intended as a scientifically grounded starting point for your investigations.
Introduction
This compound is a bifunctional molecule containing two primary amine groups and a methyl ester.[1] This structure offers versatile reactivity for synthesis but also presents inherent stability challenges in solution.[1] Users frequently report a loss of compound integrity or purity over time, particularly in aqueous or protic solvents. This guide aims to elucidate the primary degradation pathways and provide actionable strategies to mitigate these issues, ensuring the reliability and reproducibility of your experiments.
The core stability concerns stem from two key intramolecular reactions predicted by its structure: intramolecular aminolysis leading to lactam formation and ester hydrolysis .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is losing purity over time, even when stored in the cold. What is the likely cause?
The most probable cause is intramolecular cyclization. The molecule's structure is predisposed to a reaction where one of the nucleophilic primary amine groups attacks the electrophilic carbonyl carbon of the methyl ester. This process, known as intramolecular aminolysis or lactamization, results in the formation of a stable six-membered cyclic amide (a piperidinone derivative) and the elimination of methanol. This reaction can proceed even at reduced temperatures, albeit at a slower rate.
-
Causality: The proximity of the amino groups to the ester functionality creates a high effective molarity, thermodynamically favoring the formation of a stable six-membered ring. Studies on similar amino esters have demonstrated their propensity to undergo such intramolecular cyclizations.[2]
Q2: I observe a new, more polar peak in my HPLC analysis. Could this be a degradation product?
Yes, you are likely observing one of two primary degradation products:
-
3-Amino-2-(aminomethyl)propanoic Acid: This is the product of ester hydrolysis, where the methyl ester is cleaved to form a carboxylic acid. This reaction is accelerated at both acidic and basic pH. The resulting zwitterionic amino acid is significantly more polar than the parent ester.
-
Piperidinone Derivative (Lactam): The product of intramolecular cyclization. While the lactam itself may have different polarity, it is a common degradation product to monitor.
A mass spectrometry (MS) detector coupled with your HPLC is the most effective tool for identifying these products. The hydrolysis product will have a mass corresponding to the loss of a CH₂ group (14 Da) from the parent ester, while the lactam will have a mass corresponding to the loss of methanol (CH₃OH, 32 Da).
Q3: How does pH affect the stability of my solution?
The pH of your solution is a critical factor governing both primary degradation pathways.
-
Acidic Conditions (pH < 6): Protonation of the amino groups reduces their nucleophilicity, which will slow down the rate of intramolecular cyclization. However, acidic conditions will catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Neutral to Mildly Basic Conditions (pH 7-9): In this range, a significant population of the amino groups will be in their free base, nucleophilic form, accelerating the rate of lactam formation. Base-catalyzed ester hydrolysis also becomes significant in this range.
-
Strongly Basic Conditions (pH > 10): Both base-catalyzed ester hydrolysis and intramolecular cyclization will be rapid.
Q4: What is the best solvent for storing this compound?
For long-term storage, a dry, aprotic, non-nucleophilic organic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is highly recommended. Storing the compound as a solid, protected from moisture, is the best practice.
If an aqueous or alcohol-based solution is required for your experiment, it should be prepared fresh and used immediately. If short-term storage is unavoidable, use a mildly acidic aqueous buffer and store at low temperatures (2-8°C or -20°C) to minimize all degradation pathways.
Predicted Degradation Pathways
The two most significant degradation pathways are illustrated below. Understanding these mechanisms is key to designing effective mitigation and analytical strategies.
Caption: Predicted degradation of this compound.
Troubleshooting Guide: Experimental Protocols
If you suspect stability issues, a forced degradation study is a valuable tool to identify degradants and establish a stability-indicating analytical method.[3][4][5]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and understand degradation pathways.[4][6]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Type 1 Water
-
HPLC-UV/MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (HCl, NaOH, H₂O₂, or Water for control).
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂.
-
Neutral (Control): 1 mL stock + 1 mL Water.
-
-
Incubation:
-
Incubate one set of samples at 60°C for 4-8 hours.
-
Keep a parallel set at room temperature.
-
-
Neutralization & Analysis:
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Look for new peaks and a decrease in the parent peak area.
-
Use the MS data to determine the mass of the new peaks and correlate them with the predicted degradation products (see table below).
| Stress Condition | Expected Primary Degradation Product | Rationale |
| Acidic (HCl) | 3-Amino-2-(aminomethyl)propanoic Acid | Acid-catalyzed ester hydrolysis. |
| Basic (NaOH) | 4-Aminopiperidin-2-one & Hydrolysis Product | Base-catalyzed intramolecular cyclization and ester hydrolysis.[9][10] |
| Oxidative (H₂O₂) | Potential amine oxidation products | Primary amines can be susceptible to oxidation. |
| Neutral (Water) | 4-Aminopiperidin-2-one | Spontaneous intramolecular cyclization is likely the dominant pathway. |
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute polar compounds first, followed by the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide/ester carbonyl) and MS scan mode.
-
Injection Volume: 10 µL.
Method Validation: Use the samples generated from the forced degradation study to validate the method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and each other.
Caption: Workflow for a forced degradation and stability analysis.
Summary of Recommendations
-
Storage: For maximum stability, store this compound as a solid, under inert gas, protected from light and moisture at -20°C.
-
Solution Preparation: Prepare aqueous or alcohol-based solutions immediately before use. Avoid long-term storage in solution.
-
Solvent Choice: If a solution must be stored, use a dry, aprotic organic solvent. If an aqueous medium is necessary, use a mildly acidic buffer (pH 4-5) and store at the lowest possible temperature.
-
Analytical Monitoring: Regularly check the purity of solutions using a validated, stability-indicating HPLC method, especially for older stock solutions or those prepared in protic solvents.
-
Experimental Design: When using this compound in reactions, be aware that basic conditions or elevated temperatures will promote degradation. The formation of the lactam byproduct could potentially interfere with subsequent reactions or biological assays.
By understanding the inherent reactivity of this compound, researchers can implement appropriate handling and storage strategies to ensure the integrity of their starting materials and the validity of their experimental outcomes.
References
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da Rosa, G. P., et al. (2020). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). Retrieved from [Link]
-
Sharma, M., & Kothiyal, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 128-141. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Rele, S., et al. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6635–6637. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of 1,3-diamino-2-hydroxypropan-N,N,N´,N´-tetrakis(methylphosphonic acid) upon phosphonomethylation of 1,3-diaminopropan-2-ol. Retrieved from [Link]
-
Collis, M. P., et al. (2008). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 130(10), 3133–3142. Available at: [Link]
-
Alcaide, B., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry, 10, 868434. Available at: [Link]
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... Retrieved from [Link]
-
Hovhannisyan, A. A., et al. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Molecules, 28(14), 5419. Available at: [Link]
-
Stella, V. J., & Gish, J. R. (1989). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Pharmaceutical Research, 6(7), 575-81. Available at: [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for the β-amino acid esters synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem Compound Database. Retrieved from [Link]
-
Li, G., et al. (2014). One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction. Beilstein Journal of Organic Chemistry, 10, 1836–1842. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
- Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Sources
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- 2. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharmaspec.com [biopharmaspec.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Coupling with Diamino Acid Esters
Introduction
Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the coupling of diamino acid esters. The presence of a second nucleophilic amine in the side chain of amino acids like lysine, ornithine, or diaminopropionic acid introduces a layer of complexity that can lead to frustrating side reactions, low yields, and difficult purifications.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide validated protocols and logical workflows to overcome them, ensuring the integrity and success of your synthesis.
Section 1: Core Problems & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the coupling of diamino acid esters.
FAQ 1: My coupling reaction has a low yield and my mass spectrometry (MS) analysis shows multiple unexpected products. What is the most likely cause?
Answer: The most probable cause is undesired acylation of the side-chain amine . Diamino acids possess two primary amines: the α-amino group and the side-chain (e.g., ε-amino of lysine) amine. Without proper protection, the activated carboxyl group of the incoming amino acid can react with either amine, leading to a mixture of the desired peptide and a branched, side-chain acylated byproduct.
Causality: The nucleophilicity of the α-amino and side-chain amino groups are often comparable. During the coupling step, the activated ester of the incoming amino acid is a highly reactive electrophile that does not sufficiently discriminate between the two nucleophilic sites. This leads to a statistical mixture of products, drastically reducing the yield of the linear target peptide. Acetylation of the ε-amino group of a lysine residue, for instance, changes the side chain's character from a positive charge to a non-polar group, which can be readily identified by mass spectrometry.[1]
Solution: The cornerstone of success is implementing a robust orthogonal protecting group strategy .[2][3][4] This involves using a side-chain protecting group that is stable to the conditions used for removing the temporary Nα-amino protecting group (e.g., Fmoc) but can be removed during the final cleavage step.[3][5]
FAQ 2: I'm coupling the third amino acid onto an N-terminal diamino acid ester dipeptide, and I'm seeing a major peak corresponding to the loss of my dipeptide. What is happening?
Answer: You are likely observing significant diketopiperazine (DKP) formation . This is a classic and often vexing side reaction in peptide synthesis.[6] It is an intramolecular cyclization reaction that cleaves the dipeptide from the resin support, resulting in a capped, truncated sequence and a significant loss of yield.
Causality: DKP formation occurs after the Nα-deprotection of the second amino acid in the sequence.[7] The newly freed N-terminal amine can perform a nucleophilic attack on the ester carbonyl of the C-terminal residue, forming a stable six-membered ring (the diketopiperazine) and cleaving the peptide from its support.[6][8] This reaction is particularly prevalent when proline is one of the first two residues but can also be significant with other amino acids, especially under basic conditions used for Fmoc deprotection.[8][9]
Mitigation Strategies:
-
Use Sterically Hindering Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its significant steric bulk, which physically impedes the "backbiting" cyclization.[6][8]
-
Modify Deprotection Conditions: Studies have shown that replacing the standard 20% piperidine in DMF with a cocktail like 2% DBU and 5% piperazine in NMP can drastically reduce DKP formation.[6] Reducing the piperidine concentration and reaction temperature can also help.[9]
-
"Pre-load" the Third Residue: If possible, couple the third amino acid immediately after the deprotection of the second residue, without delay. This introduces a competing acylation reaction that can outpace the intramolecular cyclization.[10]
FAQ 3: My final peptide has the correct mass, but the HPLC shows a shoulder or a closely eluting peak. What could this be?
Answer: This is often an indication of racemization , where the stereochemical integrity of the activated amino acid has been compromised. The resulting diastereomer will have very similar properties to the desired peptide, making it difficult to separate by standard reversed-phase HPLC.[11]
Causality: Racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[12] The activation process can lead to the formation of an oxazolone intermediate, which allows for the abstraction of the α-proton, leading to a loss of stereochemistry.[8][13] The extent of racemization is highly dependent on the coupling reagent, the base used, and the specific amino acid being coupled.[14][15][16] Histidine and cysteine are particularly susceptible.[8]
Solution:
-
Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU are generally preferred over carbodiimides (e.g., DIC) as they react faster and are associated with less epimerization.[17][18] The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for minimizing racemization when using carbodiimides.[16][18]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[16]
-
Temperature Control: Perform couplings at or below room temperature, as higher temperatures can accelerate racemization.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Selecting the Right Side-Chain Protection for Diamino Acids
The choice of a side-chain protecting group is the single most critical decision to prevent unwanted side-chain acylation. The ideal group must be completely stable during Nα-Fmoc removal (typically with piperidine) but cleanly removable during final cleavage (typically with trifluoroacetic acid, TFA).
| Protecting Group | Structure Moiety | Removal Conditions | Stability & Comments |
| Boc (tert-butyloxycarbonyl) | tert-Butyl Carbamate | Strong Acid (e.g., >50% TFA) | Workhorse Standard. Stable to piperidine. Most common choice for Fmoc SPPS. Fmoc-Lys(Boc)-OH is the standard derivative.[5] |
| Cbz (Benzyloxycarbonyl) | Benzyl Carbamate | H₂/Pd, strong acid | More commonly used in solution-phase synthesis. Not fully orthogonal with standard linkers cleaved by TFA.[5] |
| Mtt (4-Methyltrityl) | Trityl Ether | Very Mild Acid (e.g., 1% TFA in DCM) | Allows for selective deprotection on-resin to perform side-chain modifications. Stable to piperidine.[5][19] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylogous Ester | 2-10% Hydrazine in DMF | Fully orthogonal to both Fmoc and Boc. Ideal for on-resin cyclization or branching via the side chain.[19] |
Guide 2: Optimizing the Coupling Reagent and Conditions
Even with correct protection, coupling efficiency can be a major hurdle, especially with sterically hindered residues.[20] Low yields may stem from an inappropriate choice of coupling reagent or suboptimal reaction conditions.
| Reagent Class | Examples | Mechanism | Pros | Cons |
| Carbodiimides | DIC, DCC, EDC | Forms O-acylisourea intermediate | Cost-effective | Slower; higher risk of racemization without additives; DCC byproduct is insoluble.[13][16][18] |
| Phosphonium Salts | PyBOP, BOP | Forms OBt active ester | Highly efficient; low racemization.[16][18] | BOP produces carcinogenic byproduct (HMPA).[16] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms OBt/OAt active ester | Very fast and efficient; low racemization.[17][21] | Can cause guanidinylation of the N-terminus if used in large excess. |
Expert Insight: For challenging couplings involving diamino acid esters, HATU is often the superior choice. The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[17] This leads to faster reaction times and a lower risk of side reactions, including epimerization.[17]
Section 3: Key Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling to a Diamino Acid Ester (Solid Phase)
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Start with the resin-bound peptide which has a free N-terminal amine (confirmed by a positive Kaiser test). Swell the resin in dimethylformamide (DMF) for 20-30 minutes.
-
Activation Solution: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add a non-nucleophilic base, typically DIPEA (6-10 equivalents), to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the swelled resin. Immediately add the activation solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the time can be extended or the temperature may be increased.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test to check for the disappearance of free primary amines.[22][23]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the Fmoc-deprotection step to begin the next coupling cycle.
Protocol 2: On-Resin Kaiser Test for Reaction Monitoring
The Kaiser test is a crucial qualitative tool to confirm the presence (blue color) or absence (yellow/colorless) of free primary amines on the resin.[22][24]
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.[25]
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN (aqueous) diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).
-
Heat the test tube in a heating block at 100-120°C for 3-5 minutes.[25]
-
Observe the color:
-
Intense Blue Beads/Solution: Positive Result. Indicates the presence of unreacted primary amines. The preceding coupling reaction is incomplete.
-
Yellow/Colorless Beads & Solution: Negative Result. Indicates the absence of free primary amines. The coupling reaction is complete.
-
Important Note: Overheating or prolonged heating can cause the cleavage of certain protecting groups (like Lys(Boc)), leading to a false positive result.[25][26] Always run a positive (resin after deprotection) and negative (resin before deprotection) control for comparison.
Section 4: Analytical Validation
Effective troubleshooting is impossible without reliable analytical data. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for validating the outcome of a coupling reaction.[11][27]
-
HPLC Analysis: A reversed-phase HPLC (RP-HPLC) method can separate the desired product from starting materials, truncated sequences, and deletion sequences.[27][28] The purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[27]
-
Mass Spectrometry (MS) Analysis: MS confirms the identity of the product by measuring its molecular weight. It is essential for identifying side-products, such as side-chain acylation (+ mass of acylating amino acid) or incomplete deprotection (+ mass of protecting group).[11][29]
By combining these techniques, a researcher can get a clear picture of the reaction's success and accurately diagnose any issues that arise.
References
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Kaiser Test Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]
-
The study demonstrates that acetylation of a specific lysine residue can regulate the activity of acetyl-CoA synth. bioRxiv. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health (NIH). [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. National Institutes of Health (NIH). [Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]
-
Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Peptidomimetic Inhibitors. National Institutes of Health (NIH). [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
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- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. fiveable.me [fiveable.me]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chempep.com [chempep.com]
- 26. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. almacgroup.com [almacgroup.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Polar Amino Acid Esters
Welcome to the Technical Support Center for the purification of polar amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-recalcitrant molecules. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and optimize your purification strategies.
I. Understanding the Core Challenge: The Amphipathic Dilemma
Polar amino acid esters present a unique purification challenge due to their amphipathic nature. They possess a hydrophobic ester moiety and a hydrophilic amino acid backbone, often with additional polar or charged side chains. This dual character leads to problematic interactions during standard purification techniques, such as:
-
Strong binding to silica gel: The polar amino and carboxyl groups can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing, poor separation, and even irreversible adsorption.[1][2]
-
High water solubility: The polar functionalities make these compounds highly soluble in water, complicating extraction and recrystallization procedures.
-
Susceptibility to hydrolysis: The ester group is prone to hydrolysis, especially under acidic or basic conditions, which are often employed during purification.[3]
-
Zwitterionic behavior: The presence of both an acidic (carboxyl) and a basic (amino) group can lead to the formation of zwitterions, affecting their solubility and chromatographic behavior.
This guide provides a structured approach to overcoming these challenges, focusing on practical, field-proven solutions.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the common issues encountered during the purification of polar amino acid esters.
Chromatography Conundrums
Question: My polar amino acid ester is streaking badly on the TLC plate and I get poor recovery from my silica gel column. What's happening and how can I fix it?
Answer: This is a classic problem arising from the strong interaction between the basic amino group of your compound and the acidic surface of the silica gel.[1] This leads to tailing and, in severe cases, irreversible binding. Here are several strategies to mitigate this:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system. This modifier competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more cleanly.
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase.[1]
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide in ratios like 90:9:1.[1]
-
-
Stationary Phase Alternatives: If mobile phase modification isn't sufficient, consider changing your stationary phase.
-
Deactivated Silica Gel: You can "deactivate" the silica gel by pre-washing it with a dilute solution of triethylamine in a non-polar solvent before packing the column.[1]
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For basic compounds like amino acid esters, neutral or basic alumina is recommended.
-
Reversed-Phase Chromatography: For very polar compounds that are not retained well on normal-phase silica, reversed-phase chromatography (e.g., C18) can be a powerful alternative.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that show little or no retention in reversed-phase systems.[5][6] It typically uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[5][6]
-
Question: My amino acid ester seems to be decomposing on the silica gel column. How can I prevent this?
Answer: Decomposition on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the ester group.[3] Here’s how to address this:
-
Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column.
-
Deactivate the Silica Gel: As mentioned above, pre-treating the silica with a base like triethylamine can neutralize the acidic sites.[1]
-
Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative.[1]
-
Maintain Low Moisture Levels: Ensure your solvents are dry, as water can facilitate hydrolysis, especially in the presence of an acidic or basic catalyst.[3]
Recrystallization Roadblocks
Question: I'm struggling to recrystallize my polar amino acid ester. It either oils out or remains stubbornly soluble.
Answer: The high polarity and potential for zwitterion formation can make crystallization challenging. Here are several techniques to try:
-
Solvent System Selection: Finding the right solvent or solvent pair is crucial.
-
Polar Protic Solvents: Isopropyl alcohol or ethanol can be good starting points.[7]
-
Antisolvent Addition: Dissolve your compound in a minimal amount of a solvent in which it is soluble (e.g., methanol, ethanol). Then, slowly add a solvent in which it is insoluble (an "antisolvent"), such as diethyl ether or hexane, until the solution becomes cloudy.[1] Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed.[1]
-
-
Salt Formation for Purification: If the free base is difficult to crystallize, converting it to a salt can often yield a more crystalline solid.[8][9] You can then regenerate the free base after purification.
-
Hydrochloride or Trifluoroacetate Salts: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether, dichloromethane) and add a solution of HCl in ether or trifluoroacetic acid (TFA).[8] The resulting salt will often precipitate and can be collected by filtration.
-
Hydrolysis Headaches
Question: My yield is consistently low, and I suspect my ester is hydrolyzing during workup or purification. How can I minimize this?
Answer: Ester hydrolysis is a significant risk, particularly with polar amino acid esters where the amino group can influence the reactivity of the ester.
-
Control pH: Avoid strongly acidic or basic conditions during aqueous workups.[3] If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Use of Protecting Groups: For particularly sensitive esters or multi-step syntheses, protecting the amino group can increase stability and simplify purification. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[10][11][12] These groups can be removed in a final step after purification.
-
Anhydrous Conditions: As much as possible, work under anhydrous conditions to prevent water-mediated hydrolysis.[3]
-
Temperature Control: Perform extractions and chromatography at reduced temperatures to slow the rate of hydrolysis.
-
Lyophilization: If your ester is in a solution with an acid (like after forming a salt), evaporation can concentrate the acid and promote hydrolysis. In such cases, freezing the solution and removing the solvent by lyophilization (freeze-drying) can be a gentler alternative.[8]
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Add 0.5-1% triethylamine (TEA) to the eluent to prevent tailing.[1] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the TEA). Pack the column with this slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude polar amino acid ester in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) or an equimolar amount of trifluoroacetic acid (TFA) with stirring.[8]
-
A precipitate of the hydrochloride or TFA salt should form. If not, cooling the solution may induce precipitation.
-
-
Isolation of the Salt:
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove non-basic impurities.
-
-
Recrystallization of the Salt:
-
Recrystallize the salt from a suitable solvent system. Common choices include ethanol/ether or methanol/ether.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water or a mixture of water and an organic solvent like dichloromethane.
-
Cool the solution in an ice bath and add a mild base (e.g., a saturated aqueous solution of sodium bicarbonate or potassium carbonate) dropwise until the aqueous layer is basic.[13]
-
Extract the liberated free amino acid ester into an organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free ester.
-
IV. Visualization of Workflows
Decision Tree for Purification Strategy
This diagram outlines a logical progression for selecting an appropriate purification method.
Caption: Decision-making workflow for chromatographic purification.
Workflow for Purification via Salt Formation
This diagram illustrates the steps involved in purifying a polar amino acid ester by converting it to a salt.
Caption: Step-by-step process for salt-based purification.
V. Data Summary Table
| Challenge | Primary Cause | Recommended Solution(s) | Key Parameters to Control |
| Chromatographic Tailing | Strong interaction with acidic silica gel[1] | Add basic modifier (TEA, NH4OH) to eluent; Use alternative stationary phase (Alumina, Reversed-Phase)[1][2] | Modifier concentration (0.1-2%), pH of mobile phase |
| Low Recovery from Column | Irreversible adsorption or on-column decomposition | Deactivate silica with base; Use less acidic stationary phase; Minimize residence time[1] | Temperature, solvent purity (anhydrous) |
| Difficulty in Recrystallization | High polarity, zwitterionic nature | Antisolvent addition; Salt formation and recrystallization[1][9] | Solvent choice, cooling rate, concentration |
| Product Hydrolysis | Presence of water, acid, or base | Control pH during workup; Use anhydrous solvents; Work at low temperatures[3] | pH, Temperature, Moisture content |
VI. Concluding Remarks
The purification of polar amino acid esters requires a departure from standard protocols and a deeper understanding of the underlying chemical principles. By anticipating the challenges of strong stationary phase interactions, high polarity, and ester instability, researchers can proactively select the appropriate techniques. The strategic use of mobile phase modifiers, alternative stationary phases, and purification via salt formation are powerful tools in the chemist's arsenal. This guide serves as a starting point for developing robust and efficient purification methods for this important class of molecules.
VII. References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024-03-08). Available at:
-
Is there any possibility of making a salt in the amino group from an amino acid ester? (2018-05-29). ResearchGate. Available at:
-
Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). Benchchem. Available at:
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025-09-11). WuXi AppTec. Available at:
-
Chromatography Breakthroughs in Amino Acid Analysis. (2023-12-05). AZoLifeSciences. Available at:
-
What can I use to purify polar reaction mixtures? (2023-07-11). Biotage. Available at:
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016-02-07). ResearchGate. Available at:
-
Technical Support Center: Purification of Polar Aminochromanols. (n.d.). Benchchem. Available at:
-
How can I purify my synthesised unnatural aliphatic amino acid? (2017-03-05). ResearchGate. Available at:
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Available at:
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available at:
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Available at:
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at:
-
How can I recrystallize an amino acid derivative? (2014-07-30). ResearchGate. Available at:
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
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- 6. biotage.com [biotage.com]
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- 10. scispace.com [scispace.com]
- 11. peptide.com [peptide.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: NMR Characterization of Flexible Diamino Compounds
Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for flexible diamino compounds. These molecules, prevalent in drug development and materials science, present unique challenges due to their conformational flexibility, pH sensitivity, and the specific nature of amine protons. This guide is structured to provide direct, actionable answers to common problems, moving from foundational questions to advanced troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind the common difficulties encountered with these molecules.
Q1: What makes flexible diamino compounds so challenging to characterize by NMR?
A: The difficulty arises from a combination of three core properties:
-
Conformational Flexibility: Long, acyclic carbon chains can rotate freely around single bonds. On the NMR timescale, this means the molecule doesn't exist in a single, stable shape but as a dynamic average of many rapidly interconverting conformations.[1][2] This rapid averaging can lead to overlapping signals for chemically similar protons (e.g., multiple CH₂ groups) and broadened peaks if the rate of exchange is intermediate on the NMR timescale.[1][3]
-
pH Sensitivity: Amino groups are basic and can exist in different protonation states (neutral, monoprotonated, diprotonated) depending on the sample's pH.[4][5] Each state has a distinct electronic environment, leading to different chemical shifts. If the pH is near a pKa value, the molecule will be in chemical exchange between these states, causing significant peak broadening or even coalescence of signals.[6]
-
Exchangeable Amine Protons (N-H): The protons on the nitrogen atoms are labile, meaning they can rapidly exchange with other acidic protons in the sample, such as trace water or protic solvents.[7][8][9] This exchange is a major cause of severe peak broadening, often rendering N-H signals as low, broad humps or causing them to disappear entirely.[7][10]
Q2: What are the most common issues I should expect to see in my ¹H NMR spectrum?
A: You will most likely encounter one or more of the following:
-
Broad or Absent N-H Signals: The amine protons are often broad and difficult to identify.[7][9]
-
Poorly Resolved Aliphatic Region: The flexible alkyl chain between the amino groups often produces a complex set of overlapping multiplets that are difficult to assign.[11][12]
-
Variable Chemical Shifts: The exact position of N-H and adjacent C-H signals can change significantly between samples depending on concentration, solvent, temperature, and pH.[4][7]
-
Diastereotopicity: If the molecule is chiral or contains a prochiral center, methylene (CH₂) protons can become diastereotopic, meaning they are chemically non-equivalent and should appear as two separate signals, further complicating the spectrum.[11][12][13]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: My amine (N-H) proton signals are extremely broad or have disappeared completely.
Causality: This is almost always due to rapid chemical exchange.[10][14] There are two primary causes:
-
Proton Exchange with Solvent: Traces of water or the use of protic deuterated solvents (like Methanol-d₄ or D₂O) will exchange with the N-H protons, drastically shortening their lifetime in any single state and broadening the signal.[8][15]
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can cause rapid relaxation and lead to broadening of adjacent proton signals. This effect is often less dominant than chemical exchange but can contribute.
Troubleshooting Workflow & Protocol
Protocol 1: D₂O Exchange Confirmation This is the definitive test to confirm if a broad signal belongs to an exchangeable proton (N-H or O-H).[7][14][15][16]
-
Acquire a standard ¹H NMR spectrum of your compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The N-H proton signal will significantly decrease in intensity or disappear entirely as the protons are replaced by deuterium.[9][14]
Protocol 2: Optimize the Solvent System The choice of solvent is critical for observing N-H protons.
-
Use an Aprotic, Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d₆ are often the best choice. DMSO is aprotic (so it doesn't exchange protons) and it is a strong hydrogen bond acceptor. By forming H-bonds with the N-H protons, it slows down their rate of intermolecular exchange, leading to sharper signals.[8]
-
Ensure Solvent Dryness: Use a fresh, sealed ampoule of deuterated solvent or dry the solvent over molecular sieves to minimize water content. Water is a common source of exchange-broadening.[14]
| Solvent | Type | Typical N-H Peak Appearance | Rationale |
| CDCl₃ | Aprotic | Often broad | Low polarity, does not effectively slow exchange. |
| D₂O / CD₃OD | Protic | Signal disappears | Rapid exchange with solvent deuterium.[8] |
| Acetone-d₆ | Aprotic | Sharper than CDCl₃ | Moderate H-bond acceptor. |
| DMSO-d₆ | Aprotic | Often sharpest | Strong H-bond acceptor, slows exchange significantly.[8] |
| Table 1: Effect of Common Deuterated Solvents on N-H Signal Shape. |
Problem 2: The aliphatic region of my spectrum is a complex, overlapping mess.
Causality: This is a direct consequence of molecular flexibility. The numerous CH₂ groups in the linker between the two amines exist in very similar chemical environments, causing their signals to bunch together in a narrow region of the spectrum (typically 1.2-3.0 ppm).[15] At lower magnetic field strengths, this overlap can be impossible to resolve.
Solution Strategy: Increase Spectral Dispersion
Protocol 3: Employ 2D NMR Spectroscopy When 1D spectra are insufficient, 2D NMR is the most powerful tool for structure elucidation by revealing connectivity between nuclei.[17][18][19]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two signals in a COSY spectrum indicates that those protons are on adjacent carbons (H-C-C-H). This allows you to "walk" down the aliphatic chain, tracing the connectivity even when the 1D signals are overlapped.[18][20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[18][20] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, signals that are overlapped in the proton dimension are often well-separated in the carbon dimension. This is invaluable for confirming how many distinct CH, CH₂, or CH₃ groups are present.[21]
Problem 3: My spectrum changes every time I run it, and the chemical shifts are not reproducible.
Causality: This is a classic sign of uncontrolled pH. The protonation state of the diamine is highly sensitive to small amounts of acidic or basic impurities in your sample, the solvent, or the NMR tube.[4][5] As the protonation state changes, so does the electron density throughout the molecule, leading to dramatic shifts in the NMR signals, particularly for protons alpha and beta to the nitrogen atoms.[6][22]
Solution Strategy: Control the Molecular Protonation State
Protocol 4: pH Modification / Titration To obtain a stable and interpretable spectrum, you must lock the molecule into a single protonation state.
-
Acidification (Recommended for Diamines): Add a small, stoichiometric amount of a strong deuterated acid, such as DCl or Trifluoroacetic acid-d (TFA-d), to your NMR sample. The goal is to fully protonate both amino groups, resulting in the dicationic species. This form is often less prone to exchange and gives sharper signals.
-
Step 1: Dissolve your compound (~5-10 mg) in your chosen solvent (e.g., D₂O or DMSO-d₆).
-
Step 2: Acquire a baseline ¹H NMR spectrum.
-
Step 3: Prepare a dilute solution of TFA-d in the same solvent.
-
Step 4: Add a small aliquot (e.g., 1-2 equivalents relative to your compound) of the TFA-d solution to your NMR tube.
-
Step 5: Re-acquire the spectrum. You should observe significant downfield shifts for the protons near the nitrogen atoms as they become protonated. The peaks should also become sharper as the molecule is locked into a single state.
-
-
Basification: While less common for amines, adding a base like NaOD can be used to ensure the molecule remains in its neutral, free-base form. This can be useful but may lead to broader N-H signals due to exchange.
| Protonation State | Expected α-Proton (CH₂-N) Shift | Rationale |
| Free Base (R-NH₂) | ~2.2 - 2.9 ppm[7][15] | Nitrogen is less electron-withdrawing. |
| Dication (R-NH₃⁺) | ~3.0 - 3.5 ppm | Positively charged nitrogen is strongly electron-withdrawing, deshielding adjacent protons. |
| Table 2: Typical ¹H NMR Chemical Shift Changes Upon Protonation of a Diamine. |
Part 3: Advanced Techniques
Q3: My peaks are still broad even in DMSO-d₆ and after acidification. What else can I do?
A: If the broadening persists, it is likely due to dynamic processes like slow conformational exchange. The solution is to use Variable Temperature (VT) NMR.[3][23]
Protocol 5: Variable Temperature (VT) NMR By changing the temperature of the sample, you can alter the rate of dynamic processes.
-
Rationale:
-
Cooling the Sample: Lowering the temperature (e.g., to 0°C, -20°C, or lower) slows down the rate of conformational interconversion.[3][23] If the exchange is the cause of broadening, the signals will sharpen as the molecule settles into its most stable conformation.[24][25] At very low temperatures (the coalescence point), you may even see the single averaged peak split into multiple sharp peaks representing individual conformers.[3]
-
Heating the Sample: If broadening is due to an intermediate exchange rate, sometimes heating the sample can push the exchange into the "fast" regime on the NMR timescale, causing the broad peak to sharpen into a single, time-averaged signal.[16]
-
-
Experimental Steps:
-
Consult your NMR facility manager to ensure the probe is equipped for VT experiments.
-
Start by acquiring a spectrum at room temperature (e.g., 25°C / 298 K).
-
Decrease the temperature in increments (e.g., 10-15°C) and acquire a spectrum at each step, allowing the sample to equilibrate for 5-10 minutes.
-
Observe the changes in peak width and chemical shift to diagnose the dynamic process.
-
References
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Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules. , PubMed, [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, , DTIC, [Link]
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H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules , SJSU ScholarWorks, [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine , ResearchGate, [Link]
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How to differentiate diastereotopic protons by NMR in flexible groups? , Stack Exchange, [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional , J-Stage, [Link]
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Video: NMR Spectroscopy Of Amines , JoVE, [Link]
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1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES , Revue Roumaine de Chimie, [Link]
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Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR , JoVE, [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy , Wikipedia, [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis , ACS Sustainable Chemistry & Engineering, [Link]
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Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules. , Semantic Scholar, [Link]
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24.10: Spectroscopy of Amines , Chemistry LibreTexts, [Link]
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A pH-enhanced resolution in benchtop NMR spectroscopy , RSC Publishing, [Link]
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NMR Spectroscopy - Organic Chemistry Data & Info , [Link]
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24.10 Spectroscopy of Amines , OpenStax, [Link]
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Why might an NMR spectrum show broad peaks? , TutorChase, [Link]
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Indentifying Homotopic, Enantiotopic and Diastereotopic Protons , OpenOChem Learn, [Link]
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Troubleshooting 1H NMR Spectroscopy , University of Rochester, [Link]
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Modern NMR techniques for structure elucidation , Semantic Scholar, [Link]
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2D NMR Spectroscopy: Fundamentals, Methods and Applications , News-Medical.Net, [Link]
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What Causes NMR Peak Broadening? , YouTube, [Link]
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Are Polymer NMR Peaks Always Broad? , UMass Nuclear Magnetic Resonance (NMR) Labs, [Link]
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Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides , Royal Society Publishing, [Link]
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Variable-Temperature NMR and Conformational Analysis of Oenothein B , ResearchGate, [Link]
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pH dependence of the 31 P NMR chemical shifts of P i and selected... , ResearchGate, [Link]
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pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions , NIH, [Link]
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Variable-temperature NMR and conformational analysis of oenothein B , SciELO, [Link]
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Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides , PMC, [Link]
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Nuclear magnetic resonance spectroscopy , Wikipedia, [Link]
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Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy , PubMed, [Link]
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Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy , PMC, [Link]
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Exploiting conformational dynamics to modulate the function of designed proteins , PMC, [Link]
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Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters , MDPI, [Link]
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides , PMC, [Link]
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Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances , MDPI, [Link]
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Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles , PubMed Central, [Link]
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Special Issue : Applications of NMR Spectroscopy to Problem Solving for Inorganic, Organometallic, and Organic Compounds , MDPI, [Link]
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- 13. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
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- 25. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Methyl 3-amino-2-(aminomethyl)propanoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Methyl 3-amino-2-(aminomethyl)propanoate, a diamino acid ester, presents a unique analytical challenge due to its multiple functional groups. This guide provides an in-depth analysis of its characterization using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a comparative overview of alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Central Role of 1H NMR in Structural Verification
1H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique in synthetic chemistry and drug discovery. For a molecule like this compound, 1H NMR allows for the unambiguous assignment of each proton, confirming the successful synthesis and purity of the compound.
Experimental Protocol: 1H NMR Analysis
A meticulously prepared sample is paramount for acquiring a high-quality NMR spectrum. The following protocol outlines the key steps for the 1H NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid this compound. The use of a sufficient amount of sample ensures a good signal-to-noise ratio in the resulting spectrum.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical. For this compound, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices due to the polarity imparted by the amino groups. D₂O has the added advantage of exchanging with the labile N-H protons, leading to their disappearance from the spectrum, which can simplify the analysis.[1][2] Using deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks.[1][2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube. Any undissolved particulate matter can degrade the quality of the spectrum by affecting the magnetic field homogeneity.
2. NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for complete relaxation of the protons between scans.
Predicted 1H NMR Spectral Data and Interpretation
Based on the structure of this compound, the following 1H NMR spectrum is predicted. The chemical shifts are estimated based on established principles of NMR spectroscopy, where electronegative atoms like oxygen and nitrogen deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield).[3]
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~3.7 | Singlet | 3H | -OCH₃ |
| b | ~3.0 - 3.2 | Multiplet | 4H | -CH₂-NH₂ |
| c | ~2.8 - 3.0 | Multiplet | 1H | -CH- |
| d | ~1.5 - 2.0 (broad) | Singlet | 4H | -NH₂ |
Interpretation of the Spectrum:
-
-OCH₃ (Signal a): The methyl ester protons are expected to appear as a sharp singlet around 3.7 ppm. This is a characteristic chemical shift for methyl esters and the singlet multiplicity arises from the absence of adjacent protons.
-
-CH₂-NH₂ (Signal b): The four protons of the two aminomethyl groups are diastereotopic due to the adjacent chiral center. This will likely result in a complex multiplet in the region of 3.0-3.2 ppm. The deshielding effect of the adjacent nitrogen atoms causes these protons to resonate downfield.
-
-CH- (Signal c): The single proton on the chiral carbon will also be a multiplet, appearing around 2.8-3.0 ppm. It will be coupled to the adjacent aminomethyl protons, leading to a complex splitting pattern.
-
-NH₂ (Signal d): The protons of the two primary amine groups are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. In a D₂O solvent, this signal would disappear due to deuterium exchange.
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subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Insert_Sample" [label="Insert Sample into\nNMR Spectrometer"]; "Acquire_Spectrum" [label="Acquire 1H NMR Spectrum\n(≥400 MHz)"]; "Insert_Sample" -> "Acquire_Spectrum"; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Process_Data" [label="Process Raw Data\n(Fourier Transform, Phasing, Baseline Correction)"]; "Integrate" [label="Integrate Peaks"]; "Assign_Signals" [label="Assign Signals to Protons"]; "Process_Data" -> "Integrate" -> "Assign_Signals"; }
"Transfer" -> "Insert_Sample" [label="Prepared Sample"]; "Acquire_Spectrum" -> "Process_Data" [label="Raw FID Data"]; "Assign_Signals" -> "Final_Structure" [label="Structural Confirmation"]; "Final_Structure" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Confirmed Structure"]; } Caption: Workflow for 1H NMR analysis.
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. Below is a comparison of 1H NMR with HPLC, Mass Spectrometry, and FTIR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Application to this compound: Due to the lack of a strong chromophore in the molecule, direct UV detection would be challenging and offer low sensitivity. Therefore, pre- or post-column derivatization is typically required. Reagents such as o-phthalaldehyde (OPA) or dansyl chloride react with the primary amine groups to form highly fluorescent or UV-active derivatives, enabling sensitive detection.
-
Comparison with 1H NMR:
-
Purity Assessment: HPLC is often superior for quantifying purity, especially for detecting closely related impurities that may not be easily resolved in a 1H NMR spectrum.
-
Structural Information: HPLC provides minimal structural information compared to the detailed insights from 1H NMR.
-
Sample Throughput: HPLC can have a higher throughput for routine purity checks.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Application to this compound: The expected molecular weight of the protonated molecule [M+H]⁺ is approximately 133.0977 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide information about the connectivity of the molecule. For instance, the loss of the methoxy group (-OCH₃) or the aminomethyl group (-CH₂NH₂) would be expected fragmentation pathways.
-
Comparison with 1H NMR:
-
Molecular Formula: MS provides the exact molecular weight and, with HRMS, the elemental composition, which is complementary to the structural information from NMR.
-
Isomer Differentiation: MS alone cannot typically distinguish between isomers, whereas 1H NMR excels at this.
-
Sensitivity: MS is generally more sensitive than NMR, requiring smaller amounts of sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
-
Application to this compound: The FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
Comparison with 1H NMR:
-
Functional Group Identification: FTIR is excellent for quickly identifying the presence of key functional groups.
-
Detailed Structure: FTIR does not provide the detailed connectivity and stereochemical information that is the hallmark of 1H NMR.
-
Simplicity: FTIR is a simpler and often faster technique to perform than NMR.
-
dot graph "Analytical_Technique_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Analyte" [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Techniques" { label="Analytical Techniques"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; "NMR" [label="1H NMR Spectroscopy"]; "HPLC" [label="HPLC"]; "MS" [label="Mass Spectrometry"]; "FTIR" [label="FTIR Spectroscopy"]; }
subgraph "cluster_Info" { label="Information Obtained"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF", shape=note]; "NMR_Info" [label="Detailed Structure\nConnectivity\nStereochemistry\nPurity (qualitative)"]; "HPLC_Info" [label="Purity (quantitative)\nRetention Time"]; "MS_Info" [label="Molecular Weight\nElemental Composition\nFragmentation Pattern"]; "FTIR_Info" [label="Functional Groups"]; }
"Analyte" -> "NMR"; "Analyte" -> "HPLC"; "Analyte" -> "MS"; "Analyte" -> "FTIR";
"NMR" -> "NMR_Info"; "HPLC" -> "HPLC_Info"; "MS" -> "MS_Info"; "FTIR" -> "FTIR_Info"; } Caption: Comparison of analytical techniques.
Conclusion: An Integrated Approach
For the unambiguous structural confirmation and purity assessment of this compound, an integrated analytical approach is recommended. 1H NMR spectroscopy serves as the primary tool for structural elucidation, providing unparalleled detail about the molecular framework. HPLC is the preferred method for accurate purity determination. Mass spectrometry offers definitive confirmation of the molecular weight and elemental composition, while FTIR provides a rapid check for the presence of key functional groups. By combining the strengths of these techniques, researchers can have the utmost confidence in the identity and quality of their synthesized compounds, which is a critical step in the drug development pipeline.
References
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 14, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved January 14, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved January 14, 2026, from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 14, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Diamino Acid Esters
Introduction: Decoding Molecular Blueprints
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technology for the structural elucidation of unknown compounds. Its ability to provide exquisitely precise mass-to-charge ratio (m/z) information is unparalleled. However, the true power of MS for structure determination is unlocked through tandem mass spectrometry (MS/MS), where molecules are intentionally fragmented and their constituent pieces are analyzed. Understanding these fragmentation patterns is akin to deciphering a molecular blueprint.
This guide provides an in-depth comparison of the gas-phase fragmentation behavior of diamino acid esters, a class of compounds pivotal in peptidomimetics, drug discovery, and as derivatives for analytical applications. We will explore how subtle structural variations—such as the positioning of amino groups and the nature of the ester moiety—give rise to distinct and predictable fragmentation pathways, primarily under Collision-Induced Dissociation (CID) conditions. This guide is designed for researchers and drug development professionals who seek to leverage MS for the confident identification and characterization of these molecules.
The Fundamentals: Ionization and Controlled Fragmentation
Before a molecule can be fragmented, it must first be ionized. Electrospray Ionization (ESI) is the workhorse technique for polar molecules like diamino acid esters. In positive-ion mode ESI, a proton is typically added to the most basic site on the molecule, forming a protonated molecular ion, [M+H]⁺. For diamino acid esters, the two amino groups are the most likely sites of protonation due to their higher basicity compared to the ester carbonyl oxygen.
The location of this charge is not static but critically directs the subsequent fragmentation cascade when energy is applied.[1] In tandem mass spectrometry, the [M+H]⁺ ion is isolated and then subjected to CID, where collisions with an inert gas (e.g., argon or nitrogen) impart internal energy, leading to bond cleavage. The resulting fragment ions provide a structural fingerprint of the original molecule.[2]
Core Fragmentation Pathways: A Symphony of Losses and Cleavages
The fragmentation of protonated diamino acid esters is a rich interplay between the three key functional groups: the two amino groups and the ester. The observed fragmentation patterns are a logical consequence of the drive to form stable neutral molecules and fragment ions.
The Dominant Neutral Losses
The most common fragmentation events involve the elimination of small, stable neutral molecules. For protonated α,ω-diamino acids and their esters, the primary neutral losses are typically ammonia (NH₃) or water (H₂O).[3]
-
Loss of Ammonia (-17 Da): This is a hallmark fragmentation for compounds containing an amino group. The fragmentation can be initiated from either the α- or the distal (ω-) amino group, often involving a proton transfer. This is a primary dissociation pathway for many protonated amino acids.[4]
-
Consecutive Loss of Water and Carbon Monoxide (-18 Da and -28 Da): The ester and carboxylic acid functionalities are prone to losing water followed by carbon monoxide, or a combined loss of formic acid (for methyl esters) or its equivalent.[5][6][7] This pathway often leads to the formation of a characteristic immonium ion or related species.
Cleavages Driven by the Ester Group
The ester group itself provides predictable cleavage points. A classic fragmentation mechanism for esters is the α-cleavage of the C-O bond, resulting in the formation of a stable acylium ion (R-CO⁺).[8][9] Another common pathway is the loss of the entire alkoxy group (-OR).[8]
Comparative Analysis: How Isomerism Governs Fragmentation
The true analytical challenge and opportunity arise when comparing isomers. Mass spectrometry, particularly MS/MS, is exceptionally well-suited to differentiate isomers that are otherwise indistinguishable by a simple mass measurement.
Case Study 1: Positional Isomers of Diaminobutyric Acid Methyl Ester
The location of the amino groups along the carbon backbone has a profound impact on fragmentation. Let's compare the hypothetical fragmentation of protonated 2,3-diaminobutanoic acid methyl ester with 2,4-diaminobutanoic acid methyl ester. The proximity of the functional groups in the 2,3-isomer facilitates interactions that are not possible in the 2,4-isomer, leading to different product ion spectra.[3]
| Precursor Ion (m/z) | Analyte | Key Fragment Ion (m/z) | Proposed Neutral Loss | Mechanistic Rationale |
| 147.11 | 2,3-Diaminobutanoic Acid Methyl Ester | 130 | NH₃ | Loss of ammonia is a facile process from either amino group. |
| 88 | CH₃O₂C• + H• | Cleavage adjacent to the amino groups. | ||
| 74 | C₃H₅O₂• + H• | Formation of a stable immonium ion from the α-amino acid portion. | ||
| 147.11 | 2,4-Diaminobutanoic Acid Methyl Ester | 130 | NH₃ | Primary loss of ammonia remains a major pathway. |
| 116 | CH₂O + H• | Potential for cyclization and subsequent loss of formaldehyde. | ||
| 84 | H₂O + CO + H• | A more prominent loss pathway due to the longer chain allowing favorable conformations. |
This table presents hypothetical yet mechanistically sound fragmentation differences based on established principles for isomeric differentiation.[10][11]
Case Study 2: The Influence of the Ester Alkyl Group
The size and structure of the ester's alkyl group also provide a clear point of differentiation. As the alkyl chain length increases, new fragmentation channels, such as the loss of an alkene via a McLafferty-type rearrangement, become possible.
| Precursor Ion (m/z) | Analyte | Key Fragment Ion (m/z) | Proposed Neutral Loss | Mechanistic Rationale |
| 147.11 | 2,4-Diaminobutanoic Acid Methyl Ester | 115 | CH₃OH | Loss of methanol is a characteristic pathway for methyl esters. |
| 161.12 | 2,4-Diaminobutanoic Acid Ethyl Ester | 115 | C₂H₅OH | Loss of ethanol. The product ion at m/z 115 is common to both. |
| 133 | C₂H₄ | Loss of ethene via rearrangement, a minor but diagnostic pathway. | ||
| 189.15 | 2,4-Diaminobutanoic Acid n-Butyl Ester | 115 | C₄H₉OH | Loss of butanol. |
| 133 | C₄H₈ | McLafferty rearrangement leading to the loss of butene becomes a major pathway. |
This comparison illustrates how increasing the ester chain length introduces new, predictable fragmentation pathways.[12]
Visualizing the Fragmentation Process
Diagrams are essential for conceptualizing the complex sequences of events in a mass spectrometer and during fragmentation.
Experimental Workflow
The general workflow for analyzing a diamino acid ester involves several key steps from sample introduction to data analysis.
Caption: Key competing fragmentation pathways from a protonated precursor.
Validated Experimental Protocol: ESI-MS/MS Analysis
This protocol provides a robust starting point for the analysis of diamino acid esters on a standard tandem mass spectrometer (e.g., a Q-TOF or ion trap).
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for stable spray and optimal ionization.
-
Protocol: Prepare a stock solution of the diamino acid ester at 1 mg/mL in methanol. Create a working solution by diluting the stock to 1-10 µg/mL in a solution of 50:50 methanol:water containing 0.1% formic acid. The acid is essential to promote protonation, thereby increasing the signal intensity of the [M+H]⁺ ion in positive mode.
-
-
Mass Spectrometer Infusion and Tuning:
-
Rationale: Direct infusion allows for method optimization without chromatographic interference.
-
Protocol: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal intensity of the target [M+H]⁺ ion.
-
-
MS¹ Spectrum Acquisition:
-
Rationale: This step confirms the m/z of the protonated molecular ion and assesses sample purity.
-
Protocol: Acquire a full scan MS¹ spectrum over a relevant m/z range (e.g., m/z 50-500). Verify the presence of the expected [M+H]⁺ ion.
-
-
MS/MS (Product Ion Scan) Acquisition:
-
Rationale: This is the core fragmentation experiment for structural analysis.
-
Protocol:
-
Set up a product ion scan experiment.
-
In the first mass analyzer, set the isolation window (e.g., 1-2 Da) around the m/z of the [M+H]⁺ ion.
-
In the collision cell, apply a range of collision energies (e.g., stepping from 10 to 40 eV). This is crucial because different bonds require different amounts of energy to break; a range of energies ensures all significant fragments are observed. [13] * In the second mass analyzer, scan for the resulting product ions.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The final step is to piece together the fragmentation puzzle.
-
Protocol:
-
Examine the product ion spectrum.
-
Calculate the mass differences between the precursor ion and each fragment ion to determine the masses of the neutral losses (e.g., 17 for NH₃, 18 for H₂O, 32 for CH₃OH).
-
Propose structures for the major fragment ions. For definitive identification, accurate mass measurements from a high-resolution instrument (e.g., TOF, Orbitrap) are required to determine the elemental composition of each fragment. [5][6] * Compare the fragmentation patterns of unknown samples to those of known isomeric standards to confirm identity.
-
-
Conclusion
The fragmentation of diamino acid esters in tandem mass spectrometry is a predictable and highly informative process. By understanding the fundamental roles of the amino and ester functional groups, and by systematically evaluating the influence of isomerism, researchers can confidently distinguish between closely related structures. The characteristic neutral losses of ammonia, water, and carbon monoxide, combined with cleavages specific to the ester group, provide a rich structural fingerprint. This guide provides the foundational knowledge and a practical experimental framework for scientists and drug developers to harness the full power of mass spectrometry for the unambiguous characterization of this important class of molecules.
References
- ResearchGate. (n.d.). Mass spectral fragmentation of the diamino cinnamic acid... [Download Scientific Diagram].
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Grossert, S., & White, R. L. (2021). Fragmentation reactions of protonated α,ω‐diamino carboxylic acids: The importance of functional group interactions. ResearchGate. [Link]
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Le, H. L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
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chemistNATE. (2016). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
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Le, H. L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed. [Link]
-
ResearchGate. (2019). (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
-
Prabhakar, S., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]
-
Koinuma, F., et al. (2013). Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry. PubMed. [Link]
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ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. [Link]
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ResearchGate. (n.d.). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. [Link]
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Khaniya, B., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central. [Link]
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ResearchGate. (n.d.). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Deery, M. J., et al. (1997). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Influence of size of ester group on selectivity factor of amino acid... [Download scientific diagram]. [Link]
-
ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
Le, H. L., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. PubMed Central. [Link]
-
Tugizimana, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central. [Link]
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A Senior Application Scientist's Comparative Guide to Diamino Acid Synthesis
Introduction: The Indispensable Role of Diamino Acids in Modern Drug Discovery
Diamino acids, non-proteinogenic amino acids characterized by the presence of two amino groups, are fundamental building blocks in the design and synthesis of a vast array of biologically active molecules. Their incorporation into peptides and small molecule drugs can profoundly influence conformational stability, receptor binding affinity, and metabolic resistance.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the available synthetic methodologies for these critical synthons is paramount to accelerating innovation. This guide provides a comparative analysis of key synthetic strategies, offering insights into their underlying mechanisms, practical applications, and performance benchmarks to empower informed decision-making in your research endeavors.
Section 1: Classical Approaches to Diamino Acid Synthesis
The Strecker Synthesis: A Time-Honored, Versatile Method
First reported in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry.[3] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid.[3][4]
Mechanism and Rationale: The reaction proceeds through the initial formation of an imine from the carbonyl compound and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine generates the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.[4] The choice of a one-pot reaction with ammonium chloride and an alkali metal cyanide is often preferred to avoid the use of highly toxic hydrogen cyanide gas.[3]
Visualization of the Strecker Synthesis Workflow:
Caption: General workflow of the Strecker amino acid synthesis.
Experimental Protocol: Strecker Synthesis of a Diamino Acid Precursor
This protocol provides a general procedure for the synthesis of an α-aminonitrile, a key intermediate in the Strecker synthesis.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Ammonium chloride (NH4Cl, 1.2 eq)
-
Potassium cyanide (KCN, 1.2 eq)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the aldehyde or ketone in methanol in a round-bottom flask.
-
Add a solution of ammonium chloride in water to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide in water to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Extract the α-aminonitrile product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude α-aminonitrile can then be subjected to acidic or basic hydrolysis to yield the diamino acid.
The Bucherer-Bergs Reaction: A Route to Hydantoin Intermediates
The Bucherer-Bergs reaction is another classical multicomponent reaction that provides access to amino acids via a hydantoin intermediate.[5][6] This method is particularly useful for the synthesis of α,α-disubstituted amino acids from ketones.
Mechanism and Rationale: The reaction involves the condensation of a carbonyl compound with potassium cyanide and ammonium carbonate.[5] The mechanism is thought to proceed through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a 5,5-disubstituted hydantoin.[5][7] Subsequent hydrolysis of the hydantoin ring yields the desired amino acid. The use of a pressure vessel is common to maintain a sufficient concentration of ammonia and carbon dioxide.[6]
Visualization of the Bucherer-Bergs Reaction Mechanism:
Caption: Key intermediates in the Bucherer-Bergs reaction pathway.
Experimental Protocol: Bucherer-Bergs Synthesis of a Hydantoin Intermediate
Materials:
-
Ketone (1.0 eq)
-
Potassium cyanide (KCN, 2.0 eq)
-
Ammonium carbonate ((NH4)2CO3, 2.0 eq)
-
Ethanol/Water mixture (e.g., 1:1)
Procedure:
-
In a pressure vessel, combine the ketone, potassium cyanide, and ammonium carbonate in the ethanol/water solvent system.
-
Seal the vessel and heat the mixture to 60-100 °C for several hours.
-
Cool the reaction mixture to room temperature. The hydantoin product often crystallizes out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
The hydantoin can be further purified by recrystallization.
-
Hydrolysis of the hydantoin to the amino acid is typically achieved by heating with a strong acid or base.
Section 2: Modern Catalytic Asymmetric Synthesis
The synthesis of enantiomerically pure diamino acids is of paramount importance for pharmaceutical applications. Modern catalytic asymmetric methods have emerged as powerful tools to achieve high levels of stereocontrol.
The Asymmetric Mannich Reaction: A Versatile C-C Bond Forming Strategy
The catalytic asymmetric Mannich reaction is a highly effective method for the stereocontrolled synthesis of α,β-diamino acids.[8] This reaction involves the addition of a nucleophile (enolate or enol equivalent) to an imine, creating two contiguous stereocenters.
Mechanism and Rationale: In the context of diamino acid synthesis, the reaction typically involves the addition of a glycine-derived enolate to a preformed imine. The stereoselectivity is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst.[8][9] The catalyst coordinates to the reactants, creating a chiral environment that directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one diastereomer and enantiomer.
Visualization of a Catalytic Asymmetric Mannich Reaction:
Caption: Stereocontrol in the asymmetric Mannich reaction.
Experimental Protocol: Catalytic Asymmetric Mannich Reaction
This protocol is a representative example and may require optimization based on the specific substrates and catalyst used.
Materials:
-
Glycine Schiff base (e.g., from benzophenone and glycine ethyl ester) (1.0 eq)
-
N-protected imine (1.2 eq)
-
Chiral catalyst (e.g., a copper(I)-bis(oxazoline) complex) (1-10 mol%)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the glycine Schiff base to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).
-
Slowly add the N-protected imine to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by flash column chromatography to obtain the enantioenriched diamino acid derivative.
Section 3: The Rise of Biocatalysis: Enzymatic Synthesis of Diamino Acids
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of enzymes such as transaminases and lyases is gaining significant traction for the industrial production of chiral amino acids.[10]
Transaminases: Precision Amine Group Transfer
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., an amino acid) to a keto acid acceptor.[10] By employing engineered transaminases, it is possible to achieve highly enantioselective synthesis of diamino acids.
Mechanism and Rationale: The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. The enzyme's active site provides a chiral environment that ensures the stereospecific transfer of the amino group to the prochiral keto acid substrate.
Visualization of a Transaminase-Catalyzed Reaction:
Caption: Enzymatic cycle of a transaminase-catalyzed reaction.
Experimental Protocol: General Procedure for Enzymatic Synthesis using a Transaminase
Materials:
-
Keto acid precursor of the target diamino acid
-
Amino donor (e.g., isopropylamine, alanine)
-
Transaminase enzyme (lyophilized powder or immobilized)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7-8)
Procedure:
-
Dissolve the keto acid substrate and PLP in the buffer solution.
-
Add the amino donor to the solution.
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or other suitable analytical methods.
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Isolate and purify the diamino acid product using techniques such as ion-exchange chromatography.
Section 4: Multicomponent Reactions for Library Synthesis
The Ugi Reaction: A Powerful Tool for Diversity-Oriented Synthesis
The Ugi four-component reaction (U-4CR) is a highly efficient method for the rapid synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[11] This reaction is particularly valuable for the generation of libraries of peptide-like molecules.
Mechanism and Rationale: The reaction is believed to proceed through the formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[11] When a bifunctional starting material such as an amino acid is used, a five-center-four-component reaction can occur.[11]
Visualization of the Ugi Four-Component Reaction:
Caption: The convergence of four components in the Ugi reaction.
Section 5: Orthogonal Protection Strategies for Diamino Acids in Peptide Synthesis
The successful incorporation of diamino acids into peptides, particularly in solid-phase peptide synthesis (SPPS), hinges on the use of orthogonal protecting groups.[12][13] Orthogonality ensures that the protecting group of one amino function can be selectively removed without affecting the other protecting groups on the molecule.[12]
Key Protecting Groups and Their Removal Conditions:
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Boc, Cbz, Alloc |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (H2, Pd/C) | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc, Fmoc, Cbz |
This strategic use of protecting groups allows for the selective modification of one amino group, for example, for chain elongation, while the other remains protected for subsequent manipulations like cyclization or branching.[14]
Section 6: Comparative Analysis of Synthesis Methods
The choice of a synthetic method for a particular diamino acid depends on several factors, including the desired stereochemistry, scale of the synthesis, and the availability of starting materials.
| Method | Stereoselectivity | Yield | Scalability | Key Advantages | Key Disadvantages |
| Strecker Synthesis | Racemic (asymmetric variants exist) | Moderate to High | High | Versatile, readily available starting materials.[3] | Racemic product requires resolution, use of cyanide.[15] |
| Bucherer-Bergs Reaction | Racemic | Moderate to High | High | Good for α,α-disubstituted amino acids.[6] | Racemic product, requires high pressure/temperature. |
| Asymmetric Mannich Reaction | High (diastereo- and enantioselective) | Good to Excellent | Moderate | Excellent stereocontrol.[8] | Requires chiral catalysts, may have limited substrate scope. |
| Enzymatic Synthesis | Excellent (highly enantioselective) | High | High | Green, mild reaction conditions, high selectivity.[10] | Enzyme cost and stability can be a factor, limited to natural-like substrates. |
| Ugi Reaction | Generally non-stereoselective (diastereoselective variants exist) | Good to High | High | Rapid access to diverse libraries of compounds.[11] | Products are α-acylamino amides, not free amino acids. |
Conclusion: A Forward Look
The field of diamino acid synthesis continues to evolve, driven by the demand for novel and complex molecular architectures in drug discovery. While classical methods like the Strecker and Bucherer-Bergs syntheses remain valuable for their simplicity and scalability, modern catalytic asymmetric and enzymatic approaches offer unparalleled levels of stereocontrol and are increasingly becoming the methods of choice for the synthesis of chiral diamino acids. The Ugi reaction provides a powerful platform for the rapid generation of compound libraries for high-throughput screening. As a senior application scientist, I encourage the careful consideration of the strengths and limitations of each method in the context of your specific research goals to select the most efficient and effective synthetic strategy.
References
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- Fields, G. B., Lauer-Fields, J. L., Liu, R. Q., & Barany, G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215.
- Arrayás, R. G., & Carretero, J. C. (2009). Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society reviews, 38(7), 1940–1948.
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Wikipedia. (2023, December 27). Bucherer–Bergs reaction. In Wikipedia. [Link]
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Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 14, 2026, from [Link]
- Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 146(29), 20263–20269.
- Organic Letters. (2018).
- Dömling, A., & Ugi, I. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. The Journal of organic chemistry, 82(15), 7853–7862.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent progress on the stereoselective synthesis of cyclic quaternary alpha-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
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ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol.... Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Carbocyclic α,β-diamino acids: Asymmetric Strecker synthesis of stereomeric 1,2-diaminocyclohexanecarboxylic acids. Retrieved January 14, 2026, from [Link]
- D'Andrea, P., De Crescentini, L., & Mantellini, F. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules (Basel, Switzerland), 25(11), 2673.
- Kobylarz, M. J., Grigg, J. C., Takayama, S. J., Lin, Z., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(2), 235–244.
- Ugi, I., & Dömling, A. (2018). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein journal of organic chemistry, 14, 1168–1174.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 14, 2026, from [Link]
- Lipton, M. A. (1995).
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-
YouTube. (2021, November 17). Bucherer-Bergs Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Turner, N. J., & O'Reilly, E. (2018). Advances in Enzymatic Synthesis of D-Amino Acids.
-
MDPI. (2022). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Use of Enzymes in the Synthesis of Amino Acids. Retrieved January 14, 2026, from [Link]
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Organic Synthesis, 20(8), 920-933.
- The Journal of Organic Chemistry. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry.
- MDPI. (2019).
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The Royal Society of Chemistry. (2020). Ugi Four-Component Polymerization of Amino Acid Derivatives: A Combinatorial Tool for the Design of Polypeptoids. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of metrics for different chemistries. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Methyl 3-amino-2-(aminomethyl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of β-Amino Acid Scaffolds
β-amino acids and their derivatives are of significant interest in medicinal chemistry. Their non-natural structure often imparts resistance to proteolytic degradation, enhancing their pharmacokinetic profiles compared to their α-amino acid counterparts. The foundational molecule, methyl 3-amino-2-(aminomethyl)propanoate, possesses a unique diamino-substituted β-amino ester scaffold, offering multiple points for chemical modification to explore a wide chemical space and modulate biological activity. Derivatives of similar β-amino acid structures have shown a broad spectrum of biological activities, suggesting that this class of compounds holds considerable promise for the development of novel therapeutics.
Synthetic Pathways and Derivatization
The synthesis of the core scaffold, this compound, can be achieved through multi-step reactions starting from readily available precursors. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of this compound
-
Starting Material: The synthesis typically begins with a suitable protected precursor, such as a derivative of maleic or fumaric acid.
-
Introduction of Amino Groups: The two amino functionalities are introduced via methods like Michael addition of an amine, followed by reduction of a nitrile or azide group, or through other established nitrogen-introducing reactions. Protecting groups are crucial during these steps to ensure regioselectivity.
-
Esterification: The carboxylic acid functionality is esterified to the methyl ester, often using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.
-
Deprotection: The final step involves the removal of protecting groups to yield the desired this compound.
The primary amino groups of the core molecule are key handles for generating a library of derivatives through reactions such as N-acylation, N-alkylation, N-sulfonylation, and condensation with various aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
Caption: General synthetic workflow for this compound and its derivatives.
Comparative Biological Evaluation
Anticancer Activity
Derivatives of β-amino acids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis. For instance, novel β-amino alcohol derivatives have shown promising anticancer potential.
Table 1: Cytotoxic Activity of Representative β-Amino Acid Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | N-anthranyl β-amino alcohol | Various | Comparable to Cisplatin | [1] |
| Analog B | Aminodihydroquinoline | MDA-MB-231 | ~2 | [2] |
| Analog C | Pentacyclic Benzimidazole | Various | 0.3 - 1.8 | [3] |
This table presents data from related compounds to illustrate potential activity, not direct derivatives of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
A potential mechanism for anticancer activity is the induction of apoptosis. This can be investigated by studying the expression of key proteins in the apoptotic pathway.
Caption: A simplified intrinsic apoptosis pathway potentially activated by active derivatives.
Antimicrobial Activity
β-amino acid derivatives have also been explored for their antimicrobial properties. The structural modifications on the amino groups can significantly influence the spectrum and potency of their antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Representative Amino Acid Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Analog D | Quinolone-pyrrolidinyl | S. aureus | <0.008 - 32 | [4] |
| Analog E | Quinolone-pyrrolidinyl | E. coli | 0.015 - >128 | [4] |
| Analog F | 1-aminoalkyl-2-naphthol | P. aeruginosa MDR | 10 | [5] |
This table presents data from related compounds to illustrate potential activity, not direct derivatives of this compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Enzyme Inhibitory Activity
The structural features of these derivatives make them potential candidates for enzyme inhibitors, particularly for proteases, where the amino groups can interact with the active site. For example, 3-cyano-3-aza-β-amino acid derivatives have been shown to be potent inhibitors of human cysteine cathepsins.[2]
Table 3: Enzyme Inhibitory Activity of Representative Amino Acid Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| Analog G | 3-cyano-3-aza-β-amino acid | Cathepsin K | High Potency | [2] |
| Analog H | Synthetic amino acid | Pancreatic lipase | IC50: 167-1023 µM | [6] |
| Analog I | Synthetic amino acid | α-glucosidase | IC50: 51-353 µM | [6] |
This table presents data from related compounds to illustrate potential activity, not direct derivatives of this compound.
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test inhibitor in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can then be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The versatile core structure allows for extensive chemical modifications, enabling the fine-tuning of their therapeutic properties.
Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their development as effective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations.
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Li, W., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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-
Rogozińska-Szymczak, A., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters. [Link]
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de Oliveira, R. B., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules. [Link]
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A Comparative Guide for the Preclinical Evaluation of Methyl 3-amino-2-(aminomethyl)propanoate and Natural Amino Acid Analogs
For researchers, scientists, and drug development professionals, the exploration of non-natural amino acid scaffolds is a frontier rich with therapeutic potential. These novel structures offer pathways to overcome the limitations of natural amino acids, such as metabolic instability and poor membrane permeability. This guide provides a comprehensive framework for the comparative evaluation of Methyl 3-amino-2-(aminomethyl)propanoate, a synthetic β-amino acid derivative, against its natural amino acid analog counterparts.
At its core, this document is designed not as a static data sheet, but as a strategic guide to experimental design. It outlines the causality behind methodological choices, ensuring that the data generated is robust, reproducible, and directly translatable to drug discovery pipelines. We will delve into the critical assays for characterizing and comparing these molecules, focusing on receptor binding affinity, metabolic stability, and cell permeability.
Introduction to the Analogs: Structure and Rationale
This compound is a synthetic diamino β-amino acid ester. Its structure is unique, featuring two primary amino groups and a methyl ester, which provides distinct physicochemical properties compared to naturally occurring α-amino acids. The β-amino acid backbone, where the amino group is on the second carbon from the carboxyl group, can confer resistance to peptidases, a common challenge in peptide-based drug development.[1][2][3] The presence of a second amino group introduces an additional site for interaction and alters the molecule's polarity and charge distribution.
For a meaningful comparison, we will consider γ-aminobutyric acid (GABA) as a primary natural analog. Although structurally simpler, GABA is a critical inhibitory neurotransmitter in the central nervous system.[4][5][6][7] Many successful therapeutics, known as gabapentinoids like gabapentin and pregabalin, are GABA analogs designed for improved pharmacokinetic profiles.[8][9][10][11][12] These analogs, despite their structural similarity to GABA, do not bind to GABA receptors but rather to the α2δ-1 subunit of voltage-gated calcium channels.[8][9][11] This precedent underscores the potential for novel amino acid analogs to exhibit unexpected and valuable pharmacological activities.
Comparative Experimental Workflows: A Head-to-Head Evaluation
The following sections detail the experimental protocols necessary to build a comprehensive performance profile of this compound relative to a selected natural amino acid analog like GABA or its derivatives.
Receptor Binding Affinity: Unveiling the Molecular Target
A primary step in characterizing a novel compound is to identify its biological target. Given the structural similarity to GABA, a logical starting point is to assess binding to GABA receptors and related targets. A competitive binding assay is the gold standard for this purpose.
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand.
Materials:
-
Test compounds: this compound, GABA, and a positive control (e.g., a known GABA receptor agonist).
-
Radioligand: e.g., [³H]-Muscimol for GABA-A receptors or [³H]-CGP54626 for GABA-B receptors.
-
Receptor source: Commercially available membrane preparations from cells expressing the target receptor (e.g., human GABA-A or GABA-B receptors).
-
Assay buffer: e.g., Tris-HCl buffer at pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled ligand (for determining non-specific binding) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome: This assay will provide quantitative data on the binding affinity of this compound to the target receptor, allowing for a direct comparison with the natural analog.
Metabolic Stability: Predicting In Vivo Longevity
A critical parameter for any drug candidate is its metabolic stability. Poor stability can lead to rapid clearance from the body and low bioavailability. The in vitro liver microsomal stability assay is a widely used method to predict in vivo metabolism.[4][5][9][10][12]
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compounds: this compound and a natural amino acid analog.
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Incubation Mixture: In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Reaction Initiation: Add the test compound to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.
Expected Outcome: This assay will provide a quantitative measure of the metabolic stability of this compound, which can be directly compared to the natural analog. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Cell Permeability: Assessing the Potential for Oral Absorption
The ability of a compound to cross cell membranes is crucial for its oral bioavailability and its ability to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.[1][7][13][14][15]
This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Materials:
-
Test compounds.
-
PAMPA plate (a 96-well plate with a filter membrane).
-
Lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Donor buffer (at a specific pH, e.g., 5.0 to simulate the small intestine).
-
Acceptor buffer (at pH 7.4 to simulate physiological conditions).
-
UV-Vis spectrophotometer or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution.
-
Preparation of Plates: Fill the acceptor plate with the acceptor buffer and the donor plate with solutions of the test compounds in the donor buffer.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Expected Outcome: The Papp value provides a measure of the compound's ability to passively diffuse across a lipid membrane. A higher Papp value suggests better potential for oral absorption.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) |
|---|---|---|
| This compound | GABA-A | |
| GABA | GABA-A | |
| This compound | GABA-B | |
| GABA | GABA-B |
| (Other relevant targets) | | |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|
| This compound |
| Natural Amino Acid Analog (e.g., GABA) | | |
Table 3: Comparative Passive Permeability (PAMPA)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|
| This compound |
| Natural Amino Acid Analog (e.g., GABA) | |
Visualizing the Comparison: Structures and Workflows
Visual aids are essential for understanding the structural differences and the experimental processes.
Caption: Structural formulas of the test compound and a natural analog.
Caption: Experimental workflow for comparative compound evaluation.
Conclusion: A Framework for Informed Drug Discovery
This guide provides a robust, scientifically grounded framework for the comparative evaluation of this compound against natural amino acid analogs. By systematically assessing receptor binding, metabolic stability, and cell permeability, researchers can build a comprehensive profile of this novel compound. The detailed protocols and the rationale behind them are designed to ensure that the generated data is of high quality and directly applicable to making informed decisions in the drug discovery process. The ultimate goal is to leverage the unique structural features of synthetic amino acids to develop novel therapeutics with improved efficacy and pharmacokinetic properties.
References
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Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
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Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
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Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]
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RxList. (2021). How Do GABA Analogs Work? [Link]
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Medicowesome. (2017). Mechanism of action of gabapentin and pregabalin. [Link]
-
OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Ben-Ari, Y. (2002). Developing synapses and pathological oscillations in the immature brain. The Lancet Neurology, 1(7), 447-453. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. [Link]
-
Amerigo Scientific. (n.d.). Methyl 3-Amino-2-methylpropanoate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. [Link]
-
Pediaa.Com. (2021). Difference Between Alpha and Beta Amino Acid. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of Chiral Diamino Acids
The absolute and relative stereochemistry of chiral diamino acids are critical quality attributes in pharmaceutical development. Incorrect stereoisomers can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicity. Therefore, robust and unambiguous validation of stereochemistry is a non-negotiable aspect of drug substance and drug product characterization. This guide provides a comparative analysis of the primary analytical techniques for stereochemical validation, offering insights into experimental design, data interpretation, and the underlying scientific principles.
The Central Challenge: Differentiating Enantiomers and Diastereomers
Chiral diamino acids possess at least two stereocenters, giving rise to enantiomeric and diastereomeric pairs. While diastereomers have distinct physical properties and can often be separated by standard chromatographic techniques, enantiomers are physically and chemically identical in an achiral environment. The core of stereochemical validation, therefore, lies in creating a chiral environment that forces these mirror-image isomers to interact differently, allowing for their separation and quantification.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique for stereochemical validation is dictated by several factors, including the developmental stage of the drug, the nature of the diamino acid, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most widely employed methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Table 1: Quantitative Comparison of Analytical Techniques
| Parameter | Chiral HPLC | NMR Spectroscopy | X-ray Crystallography |
| Primary Application | Enantiomeric and diastereomeric purity | Diastereomeric purity, relative stereochemistry | Absolute stereochemistry |
| Resolution | High (enantiomers and diastereomers) | Moderate (diastereomers) | Atomic level |
| Sensitivity | High (ng to pg level) | Low (mg level) | N/A (requires single crystal) |
| Quantitation | Excellent | Good (for diastereomers) | No |
| Sample Throughput | High | Medium | Low |
| Development Time | Medium (method development) | Low (for known compounds) | High (crystal growth) |
| Instrumentation Cost | Medium | High | Very High |
| Destructive | Yes | No | No |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most prevalent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Mechanism of Chiral Recognition
The CSP creates a chiral environment through various interaction mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The differential interaction energies between the enantiomers and the CSP result in their separation. The choice of CSP is critical and is often determined empirically based on the structure of the diamino acid.
Experimental Protocol: Chiral HPLC for a Novel Diamino Acid
-
Column Selection and Screening:
-
Begin with a broad screening of CSPs based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), as these are effective for a wide range of compounds.
-
Prepare a solution of the racemic diamino acid (a mixture of all possible stereoisomers) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol/water).
-
Screen different mobile phases, typically combinations of hexane/isopropanol or acetonitrile/water, with or without acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
-
Method Optimization:
-
Once a promising CSP and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
The goal is to achieve a baseline resolution (Rs > 1.5) between all stereoisomeric peaks.
-
-
Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).
-
Specificity is demonstrated by injecting individual stereoisomers and the racemic mixture to ensure peak purity and correct peak assignment.
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC method development and validation.
NMR Spectroscopy: A Powerful Tool for Diastereomeric Differentiation and Relative Stereochemistry
While standard NMR is insensitive to enantiomers, it is a powerful tool for differentiating diastereomers, which have distinct chemical shifts and coupling constants. Furthermore, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to differentiate enantiomers.
Distinguishing Diastereomers
Diastereomers, by definition, have different spatial arrangements of their atoms, which leads to different magnetic environments for their respective nuclei. This results in non-equivalent NMR spectra, allowing for their direct quantification.
Differentiating Enantiomers with Chiral Derivatizing Agents
To differentiate enantiomers, they must be converted into diastereomers. This is achieved by reacting the diamino acid with a chiral derivatizing agent, such as Mosher's acid, to form a new compound with an additional stereocenter. The resulting diastereomeric products will have distinct NMR spectra.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Selection of CDA:
-
Choose a CDA that reacts quantitatively and without racemization with the amino groups of the diamino acid. (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) are common choices.
-
-
Derivatization Reaction:
-
Dissolve a known quantity of the diamino acid sample in a suitable deuterated solvent (e.g., CDCl3).
-
Add a slight excess of the CDA and a non-chiral base (e.g., pyridine) to facilitate the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.
-
Look for well-resolved signals corresponding to the different diastereomeric products. The integration of these signals can be used to determine the enantiomeric excess.
-
-
Confirmation:
-
Repeat the experiment using the opposite enantiomer of the CDA to confirm the peak assignments and ensure the observed differences are due to the stereochemistry of the diamino acid.
-
Diagram: Logic for NMR-based Stereochemical Assignment
Caption: Decision tree for using NMR in stereochemical analysis.
X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. It is considered the definitive method, though it is not suitable for routine quality control due to its low throughput and the requirement for a high-quality single crystal.
Principle of Absolute Configuration Determination
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. This phase shift is sensitive to the wavelength of the X-rays and the atomic number of the atom. By carefully selecting the X-ray wavelength (often near the absorption edge of a heavy atom in the structure or by using a chiral reference molecule in the crystal), the diffraction pattern of enantiomers will be slightly different, allowing for the unambiguous assignment of the absolute configuration.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often the most challenging and time-consuming step.
-
Grow a single crystal of the diamino acid or a suitable salt or derivative of high quality (typically > 0.1 mm in all dimensions).
-
Common techniques include slow evaporation, vapor diffusion, and cooling crystallization from a variety of solvents.
-
-
Data Collection:
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, including the absolute configuration, which is typically determined by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and 1 for the incorrect enantiomer confirms the assignment.
-
Conclusion: An Integrated Approach
The validation of stereochemistry in chiral diamino acids is best approached using a combination of orthogonal techniques. Chiral HPLC is indispensable for routine quality control and the accurate quantification of enantiomeric and diastereomeric purity. NMR spectroscopy provides valuable information on relative stereochemistry and can be used for enantiomeric purity determination with the aid of chiral derivatizing agents. Finally, X-ray crystallography serves as the ultimate arbiter for the unambiguous assignment of absolute stereochemistry, particularly for novel compounds. By leveraging the strengths of each of these methods, researchers and drug development professionals can ensure the stereochemical integrity of their chiral diamino acid-containing molecules.
References
-
Chiral Separations by High-Performance Liquid Chromatography. (2011). In Journal of Chromatography A. [Link]
-
Determination of enantiomeric purity by NMR spectroscopy. (2009). In Chemical Society Reviews. [Link]
-
A Practical Guide to Chiral Analysis. (2018). In CRC Press. [Link]
-
Single-crystal X-ray crystallography. (2015). In Nature Reviews Methods Primers. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). In International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Senior Application Scientist's Guide to Catalytic Efficiency in Diamino Acid Synthesis
For researchers and professionals in drug development, the stereoselective synthesis of α,β-diamino acids is a critical endeavor. These structural motifs are integral to a wide array of bioactive molecules, from natural products to peptidomimetics and pharmaceuticals. The challenge lies in efficiently controlling the formation of two adjacent stereocenters. This guide provides an in-depth comparison of the catalytic efficiency of three leading methodologies: enzymatic catalysis, organocatalysis, and reductive amination, supported by experimental data and protocols to inform your selection of the most suitable synthetic strategy.
The Crux of the Matter: Defining Catalytic Efficiency
Before delving into specific catalytic systems, it is essential to establish a clear understanding of "catalytic efficiency." While high yield and stereoselectivity are paramount, a holistic view of efficiency encompasses several quantitative and qualitative factors:
-
Turnover Number (TON): The total number of substrate molecules converted to product by a single catalyst molecule before it becomes inactive. A higher TON indicates a more robust and productive catalyst.
-
Turnover Frequency (TOF): The number of substrate molecules converted per catalyst molecule per unit of time (typically expressed in h⁻¹ or min⁻¹). TOF is a measure of the intrinsic speed of the catalyst.
-
Catalyst Loading: The amount of catalyst used relative to the substrate (expressed as mol%). Lower catalyst loading is economically and environmentally advantageous, simplifying purification.
-
Space-Time Yield (STY): The amount of product formed per unit of volume per unit of time (e.g., g L⁻¹ day⁻¹). This metric is crucial for assessing the practicality of a method for large-scale synthesis.
-
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr): Measures of the stereochemical purity of the product. High values are non-negotiable for most pharmaceutical applications.
-
Reaction Conditions: The temperature, pressure, solvent, and pH under which the reaction occurs. Milder conditions are generally preferred for their energy efficiency and compatibility with sensitive functional groups.
This guide will use these metrics to objectively compare the different catalytic approaches.
Enzymatic Catalysis: The Precision of Nature
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering exceptional selectivity under mild, aqueous conditions. A notable advancement in diamino acid synthesis is the use of engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions.[1][2]
Mechanism and Rationale
PLP-dependent enzymes are adept at activating amino acids for C-C bond formation. The PLP cofactor forms an external aldimine with the α-amino acid substrate, which facilitates the deprotonation of the α-carbon to generate a nucleophilic carbanion equivalent. This intermediate then attacks an imine acceptor in a highly stereocontrolled manner, dictated by the chiral environment of the enzyme's active site.[1]
The rationale for employing enzymes is their ability to achieve near-perfect enantio- and diastereocontrol, often without the need for protecting groups on the substrates. This leads to a more atom-economical and streamlined synthetic process.
Catalytic Efficiency in Action
Recent studies have demonstrated the development of PLP-dependent enzymes for the synthesis of complex α,β-diamino acids. For instance, an engineered enzyme has been used to synthesize L-tambroline, a key component of the natural product tambromycin, at a gram scale.[1]
Characterization of one such enzyme revealed a catalytic turnover rate (kcat) of 3.5 min⁻¹.[1] While this may seem modest compared to some small molecule catalysts, the extremely low catalyst loading (e.g., 0.1 mol%) and high stereoselectivity often result in excellent overall process efficiency. In another example, a biocatalytic transamination for the synthesis of β-branched aromatic amino acids achieved a total turnover number (TTN) of 750.[3]
Experimental Protocol: Enzymatic Synthesis of L-tambroline Analogue
This protocol is a representative example based on the literature.[1]
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM HEPES buffer (pH 8.0), 10 mM of the cyclic imine precursor, and 50 mM of the desired α-amino acid donor.
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM.
-
Enzyme Addition: Initiate the reaction by adding the purified, engineered PLP-dependent enzyme to a final concentration of 10 µM (0.1 mol%).
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
-
Quenching and Analysis: Quench the reaction by adding an equal volume of methanol. Centrifuge to precipitate the enzyme. Analyze the supernatant for product formation, yield, and stereoselectivity using LC-MS and chiral HPLC.
Organocatalysis: The Power of Small Molecules
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For diamino acid synthesis, chiral phosphoric acids (CPAs) and amino amides have proven to be particularly effective.[4][5] This approach avoids the use of potentially toxic and expensive metals.
Mechanism and Rationale
Chiral phosphoric acids are Brønsted acid catalysts. In the context of diamino acid synthesis, the CPA can activate an imine electrophile by protonation, forming a chiral ion pair with its conjugate base. This chiral environment directs the nucleophilic attack of a pronucleophile, such as an enolate or its equivalent, leading to high stereoselectivity.[5] This dual activation, acting as both a Brønsted acid and a Lewis base through its phosphoryl oxygen, is key to its efficacy.
The rationale for using organocatalysts lies in their operational simplicity, stability to air and moisture, and the modularity of their structures, which allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for a given substrate pair.
Catalytic Efficiency in Action
Organocatalytic methods often require higher catalyst loadings (1-20 mol%) compared to enzymatic catalysis. However, they can offer very high turnover frequencies and are applicable to a broader range of substrates that may not be accommodated by an enzyme's active site. For example, the asymmetric synthesis of anti-α,β-diamino acid derivatives has been achieved using a chiral phosphoric acid catalyst.[4] A convenient organocatalytic asymmetric 1,4-addition of azlactones to dehydroalanine using a chiral thiourea catalyst has also been reported to produce chiral α,γ-diamino diacid derivatives in moderate to high yields with excellent diastereo- and enantioselectivities.[6]
Reductive Amination: A Versatile Workhorse
Reductive amination is a cornerstone of amine synthesis and a highly versatile method for preparing diamino compounds.[7][8] The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9]
Mechanism and Rationale
The efficiency of reductive amination depends on the choice of reducing agent and, if applicable, the catalyst. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.[9] Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used, clean, and efficient method.[7]
The primary advantage of reductive amination is its broad substrate scope and functional group tolerance. It can be applied to the synthesis of a wide variety of diamino compounds from readily available starting materials like amino acid-derived β-keto esters.[9] However, controlling stereoselectivity when creating two new chiral centers can be challenging and often results in diastereomeric mixtures that require separation.
Catalytic Efficiency in Action
While reductive amination is a powerful tool, achieving high catalytic efficiency in asymmetric variants can be complex. The stereochemical outcome is often dependent on substrate control or the use of chiral auxiliaries. For the synthesis of β,γ-diamino esters from amino acid-derived β-ketoesters, the use of NaBH₃CN and acetic acid has been reported, though it can lead to mixtures of diastereoisomers due to imine-enamine equilibria.[9] Transition metal catalysts, such as those based on ruthenium and iridium, have been employed to achieve higher levels of regio- and stereoselectivity in catalyst-controlled reductive aminations.[8]
Comparative Analysis of Catalytic Efficiency
To facilitate a direct comparison, the following table summarizes the key performance indicators for representative examples from each catalytic strategy.
| Parameter | Enzymatic Catalysis (PLP-Enzyme) | Organocatalysis (Chiral Phosphoric Acid) | Reductive Amination (NaBH₃CN) |
| Catalyst Loading | Very Low (e.g., < 0.5 mol%)[1] | Moderate (1-20 mol%)[5] | Stoichiometric reducing agent[9] |
| Turnover Number | Moderate to High (e.g., TTN = 750)[3] | Generally Lower than Enzymes | Not Applicable (stoichiometric) |
| Turnover Frequency | kcat = 3.5 min⁻¹ (example)[1] | Can be very high | Not Applicable |
| Stereoselectivity | Excellent (>99% ee, high dr)[1] | Excellent (often >95% ee)[5] | Often low, requires separation[9] |
| Reaction Conditions | Mild (aq. buffer, 25-40°C)[1] | Mild (organic solvent, RT)[5] | Mild (organic solvent, RT)[9] |
| Substrate Scope | Often specific to the enzyme | Broad | Very Broad[8] |
| Key Advantage | Unmatched stereoselectivity, green | Broad applicability, operational simplicity | Versatility, wide availability of reagents |
| Key Limitation | Substrate scope can be narrow | Higher catalyst loading than enzymes | Poor stereocontrol in many cases |
Conclusion and Future Outlook
The choice of a catalytic system for diamino acid synthesis is a multifactorial decision.
-
For unparalleled stereoselectivity and green chemistry credentials , particularly when a suitable enzyme is available for a specific substrate, enzymatic catalysis is the superior choice. The extremely low catalyst loadings and mild, aqueous conditions are highly desirable for sustainable manufacturing.
-
When substrate scope and operational simplicity are the primary drivers , organocatalysis offers a robust and versatile platform. The ability to rationally design and tune catalysts for a wide range of substrates makes this a powerful tool for discovery chemistry.
-
For broad applicability and when stereocontrol is less critical or can be addressed through other means , reductive amination remains a valuable and widely used method due to its reliability and the vast array of commercially available starting materials.
The future of diamino acid synthesis will likely involve the synergistic application of these methodologies. The development of novel enzymes with broader substrate scopes, more active organocatalysts that operate at lower loadings, and new catalytic systems for stereocontrolled reductive amination will continue to advance the field. By understanding the nuances of catalytic efficiency for each approach, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics.
References
- Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC. (n.d.).
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing). (2009). Retrieved January 14, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of anti-α,β-Diamino Acid Derivatives - PubMed. (2016). Retrieved January 14, 2026, from [Link]
-
Access to α,γ-Diamino Diacid Derivatives via Organocatalytic Asymmetric 1,4-Addition of Azlactones and Dehydroalanines - PubMed. (2018). Retrieved January 14, 2026, from [Link]
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Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
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Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC. (2023). Retrieved January 14, 2026, from [Link]
-
Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed. (2024). Retrieved January 14, 2026, from [Link]
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Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
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A Researcher's Comparative Guide to the X-ray Crystallography of Diamino Acid Ester Metal Complexes
For researchers at the forefront of drug development, catalysis, and materials science, the precise three-dimensional elucidation of molecular structures is not merely an academic exercise—it is the bedrock of rational design. Among the vast chemical space, metal complexes of diamino acid esters present a particularly compelling class of compounds. Their inherent chirality, tunable coordination geometries, and potential for diverse functionalities make them prime candidates for novel therapeutics and catalysts.
This guide provides an in-depth, objective comparison of the structural nuances of diamino acid ester metal complexes as determined by single-crystal X-ray crystallography. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ligand synthesis to final structure refinement. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, empowering them to navigate the challenges and unlock the potential of these fascinating molecules.
The Foundational Choice: Ligand Synthesis and Complexation
The journey to a high-resolution crystal structure begins with the synthesis of the diamino acid ester ligand. The choice of the amino acid backbone, the esterifying alcohol, and the positions of the amino groups all significantly influence the coordination behavior and, ultimately, the solid-state packing of the resulting metal complex.
A common synthetic route involves the esterification of a protected diamino acid, followed by deprotection to yield the free ligand. For instance, the synthesis of ethyl 2,3-diaminopropionate can be achieved from a protected serine precursor, followed by functional group manipulations.
Once the ligand is in hand, the formation of the metal complex is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The stoichiometry of the reaction, the choice of the metal ion, and the reaction conditions (temperature, pH) are critical parameters that dictate the final coordination geometry.
Experimental Protocol: Synthesis of a Generic Diamino Acid Ester Metal Complex
-
Ligand Synthesis:
-
Protect the amino groups of a commercially available diamino acid (e.g., with Boc or Cbz groups).
-
Esterify the carboxylic acid group using the desired alcohol (e.g., ethanol for an ethyl ester) under acidic conditions.
-
Deprotect the amino groups to yield the free diamino acid ester ligand.
-
Purify the ligand by column chromatography or recrystallization.
-
-
Complexation:
-
Dissolve the diamino acid ester ligand in a suitable solvent (e.g., methanol or ethanol).
-
In a separate vessel, dissolve the metal salt (e.g., NiCl₂, Cu(OAc)₂, Co(NO₃)₂) in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction may proceed at room temperature or require gentle heating.
-
The resulting complex may precipitate out of solution or require solvent evaporation to isolate the solid product.
-
dot graph TD { A[Start: Protected Diamino Acid] --> B{Esterification}; B --> C[Protected Diamino Acid Ester]; C --> D{Deprotection}; D --> E[Free Diamino Acid Ester Ligand]; subgraph Complexation E --> F{Reaction with Metal Salt}; G[Metal Salt] --> F; end F --> H[Diamino Acid Ester Metal Complex]; }
Caption: Synthetic workflow for a diamino acid ester metal complex.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For diamino acid ester metal complexes, the flexibility of the ligand and the presence of multiple hydrogen bond donors and acceptors can lead to a variety of packing arrangements, sometimes favoring amorphous solids over well-ordered crystals.
Several techniques can be employed, and often, a systematic screening of conditions is necessary.
-
Slow Evaporation: This is the simplest method, where the complex is dissolved in a solvent or solvent mixture and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the complex has moderate solubility is ideal.
-
Vapor Diffusion: This technique involves dissolving the complex in a solvent and placing it in a sealed container with a second "anti-solvent" in which the complex is poorly soluble. The slow diffusion of the anti-solvent vapor into the complex solution gradually reduces the solubility, promoting crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of the complex is carefully layered on top of a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.
Causality in Crystallization: The success of these methods hinges on achieving a slow approach to supersaturation. Rapid precipitation leads to small, poorly ordered crystals or amorphous powder. The presence of the ester group can increase the solubility of the complex in organic solvents compared to their free carboxylic acid counterparts, offering a broader range of solvent systems to explore. Furthermore, the amino groups are key sites for hydrogen bonding, which can be both a help and a hindrance. Strategic use of co-solvents or additives that can interact with these groups can sometimes mediate crystal packing and promote the growth of single crystals.
dot graph LR { subgraph "Solution Preparation" A[Complex Powder] --> B(Dissolve in Solvent); end subgraph "Crystallization Methods" B --> C{Slow Evaporation}; B --> D{Vapor Diffusion}; B --> E{Liquid-Liquid Diffusion}; end subgraph "Outcome" C --> F[Single Crystals]; D --> F; E --> F; end }
Caption: Common crystallization techniques for metal complexes.
A Comparative Look at Structural Data: Ni(II), Cu(II), and Zn(II) Complexes
The choice of the central metal ion has a profound impact on the resulting coordination geometry and the overall structure of the complex. Here, we compare the typical structural features of diamino acid ester complexes with Ni(II), Cu(II), and Zn(II). The following data is a representative compilation from various structures in the Cambridge Structural Database (CSD) and should be used as a general guide.[1][2]
| Metal Ion | Typical Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O (ester) Bond Length (Å) | Key Structural Features |
| Ni(II) | Octahedral | 2.05 - 2.15 | 2.10 - 2.20 | Often forms highly symmetric structures. Can exhibit Jahn-Teller distortion, but it is less pronounced than in Cu(II). |
| Cu(II) | Distorted Octahedral or Square Pyramidal | 1.95 - 2.05 (equatorial), >2.2 (axial) | >2.3 (axial) | Subject to significant Jahn-Teller distortion, leading to elongated axial bonds. This can influence the reactivity of the complex. |
| Zn(II) | Tetrahedral or Octahedral | 2.00 - 2.10 | 2.05 - 2.15 | d¹⁰ configuration leads to no ligand field stabilization energy, resulting in more flexible coordination geometries, often dictated by ligand sterics and crystal packing forces.[1] |
Insights from the Data: The Jahn-Teller distortion in Cu(II) complexes is a key differentiator, often resulting in one or two ligands being held more weakly in the axial positions. This can have significant implications for applications in catalysis, where ligand dissociation may be a key step in the catalytic cycle. In contrast, Ni(II) complexes tend to be more rigid and symmetric. The flexibility of Zn(II) coordination can be advantageous in biological systems but can also make crystallization more challenging due to the potential for multiple low-energy conformations.
The Unambiguous Answer: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of data collection and structure solution can begin.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.
dot graph TD { A[Single Crystal] --> B{Mounting on Goniometer}; B --> C{Data Collection in Diffractometer}; C --> D{Data Processing}; D --> E{Structure Solution}; E --> F{Structure Refinement}; F --> G[Final Crystal Structure]; }
Caption: Workflow for single-crystal X-ray diffraction analysis.
Beyond the Crystal: A Comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a definitive, high-resolution snapshot of a molecule in the solid state, it is important to recognize that this represents a single, low-energy conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides information about the structure and dynamics of molecules in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (single crystal) | Solution |
| Information | Static 3D structure, bond lengths, bond angles, packing | Dynamic structure, conformational changes, intermolecular interactions in solution |
| Resolution | Atomic | Can be atomic, but often lower than crystallography |
| Key Challenge | Growing diffraction-quality crystals | Signal overlap and interpretation for complex molecules |
Synergy of Techniques: For diamino acid ester metal complexes, which can be flexible, a combined approach using both X-ray crystallography and NMR can be particularly powerful. Crystallography can provide the precise geometry of a stable conformer, which can then be used as a starting point for interpreting more complex NMR data and understanding the behavior of the complex in solution, which is often more relevant for its application in drug development or catalysis.[3]
Conclusion: From Synthesis to Structure—A Holistic Approach
The X-ray crystallography of diamino acid ester metal complexes is a multifaceted process that requires a careful and considered approach at every step. From the rational design and synthesis of the ligand to the meticulous process of crystallization and data analysis, each stage is critical in obtaining a high-quality crystal structure. By understanding the interplay between the ligand, the metal ion, and the crystallization conditions, researchers can more effectively navigate the challenges of this field. The structural insights gained from X-ray crystallography, especially when complemented by solution-state techniques like NMR, are invaluable for the development of new and improved metal-based drugs, catalysts, and materials.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). WebCSD. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Clore, G. M., & Gronenborn, A. M. (1991). Structures of larger proteins in solution: three-and four-dimensional heteronuclear NMR spectroscopy. Science, 252(5011), 1390-1399. [Link]
-
CCDC. (2022, November 16). How to do a 3D structure search of the CSD online with WebCSD. [Link]
-
CCDC. (n.d.). Mercury. [Link]
Sources
A Senior Application Scientist's Guide to the Functional Comparison of Peptides Containing Diamino Acids
Introduction: Beyond the Canonical 20—The Strategic Advantage of Diamino Acids in Peptide Design
In the landscape of peptide therapeutics, the pursuit of enhanced stability, target affinity, and novel functionalities is relentless. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids has emerged as a transformative strategy. Among these, peptides containing diamino acids—such as L-Ornithine (Orn), L-2,4-diaminobutyric acid (Dab), and L-2,3-diaminopropionic acid (Dap)—represent a critical class of modified biologics.
These structures, which are homologues of L-Lysine (Lys), are distinguished by a second amino group in their side chain. This seemingly subtle alteration introduces profound changes to the peptide's physicochemical properties. The primary causality behind their use is twofold: the additional cationic charge enhances interaction with negatively charged biological membranes (a key feature for antimicrobial and cell-penetrating peptides), and their non-proteinogenic nature provides a powerful defense against enzymatic degradation.
This guide provides an in-depth functional comparison of peptides containing these key diamino acids, supported by experimental data and detailed protocols. We will explore the causal relationships between side-chain structure and peptide function, offering researchers, scientists, and drug developers a robust framework for rational peptide design.
Section 1: The Physicochemical Impact of Diamino Acid Incorporation
The substitution of Lysine or Arginine with a diamino acid homologue is not a simple one-for-one exchange. The length of the side-chain alkyl linker between the α-carbon and the terminal amine dictates crucial properties, including basicity (pKa), steric profile, and conformational flexibility. These factors directly influence proteolytic stability, secondary structure, and ultimately, biological activity.
Enhanced Proteolytic Stability: A Shield Against Degradation
A primary obstacle for peptide therapeutics is their short in-vivo half-life due to rapid cleavage by proteases. Many proteases, such as trypsin, specifically recognize and cleave at the C-terminus of basic residues like Lysine and Arginine.
The Causality: The introduction of non-proteinogenic diamino acids like Ornithine disrupts this enzymatic recognition. While Ornithine is also a basic residue, its shorter side chain and non-natural status make it a poorer substrate for many endogenous proteases. This steric and chemical mismatch significantly slows down the rate of cleavage, prolonging the peptide's circulation time and bioavailability. Studies have shown that substituting protease-vulnerable arginine residues with ornithine can dramatically increase peptide half-life in serum, transforming a transient molecule into a viable therapeutic candidate[1].
The following diagram illustrates the workflow for assessing this critical parameter.
Caption: Workflow for In Vitro Proteolytic Stability Assay.
Table 1: Comparative Proteolytic Stability of Peptides in Human Serum
| Peptide Sequence/Modification | Base Peptide Half-Life (t½) | Diamino Acid Analog Half-Life (t½) | Fold Increase | Reference |
|---|---|---|---|---|
| Oncocin Derivative (Arg to Orn) | 25 minutes | > 3 hours | > 7.2 | [1] |
| Stapled Heptapeptide (Lys to Orn) | Not Specified (Lower) | Significantly Increased Stability | N/A (Qualitative) | [2][3] |
| Cationic Nucleopeptide (Dap-based) | Not Specified (Lower) | Highly Resistant to Degradation | N/A (Qualitative) |[4][5] |
Modulation of Secondary Structure
The incorporation of diamino acids can influence a peptide's secondary structure, such as its propensity to form an α-helix. This is particularly relevant for antimicrobial and cell-penetrating peptides, where an amphipathic helical structure is often crucial for membrane interaction. Circular Dichroism (CD) spectroscopy is the gold standard for assessing these structural changes[6][7]. An α-helix, for instance, typically shows characteristic negative bands around 208 nm and 222 nm[8]. The substitution of an L-amino acid with a D-enantiomer or a shorter-chain diamino acid can introduce a "kink" or disrupt helical propensity, which can be either detrimental or beneficial depending on the design goal[9][10].
Section 2: Functional Consequences in Key Therapeutic Areas
The altered physicochemical properties of diamino acid-containing peptides translate into profound functional differences, particularly in antimicrobial and cell-penetrating applications.
Antimicrobial Peptides (AMPs): Optimizing Potency and Selectivity
AMPs represent a promising alternative to conventional antibiotics. Their primary mechanism of action involves electrostatic attraction to negatively charged bacterial membranes, followed by membrane disruption[11][12].
The Causality: The cationic nature of diamino acids is paramount for this initial electrostatic interaction. However, a delicate balance must be struck. Increasing cationicity can boost antimicrobial activity but may also increase toxicity to host cells (e.g., hemolysis of red blood cells). The side-chain length of the diamino acid is a key modulator of this balance. Shorter side chains, as in Dab and Dap, can reduce the peptide's overall hydrophobicity. This often leads to a significant decrease in hemolytic activity without a proportional loss in antimicrobial potency, thereby widening the therapeutic window[13]. This makes peptides with shorter-chain diamino acids highly selective for microbial cells over mammalian cells.
The following diagram illustrates the general mechanism of cationic AMPs.
Caption: Mechanism of action for cationic antimicrobial peptides (AMPs).
Table 2: Comparative Antimicrobial Activity (MIC) and Hemotoxicity
| Peptide Analog (Modification) | MIC vs. A. baumannii (µM) | Hemolytic Activity (HC₅₀, µM) | Therapeutic Index (HC₅₀/MIC) | Reference |
|---|---|---|---|---|
| Arg-containing AMP | 1.2 | 4 | 3.3 | [13] |
| Lys-containing AMP | 1.2 | 54.3 | 45.3 | [13] |
| Orn-containing AMP | 1.2 | 196 | 163.3 | [13] |
| Dab -containing AMP | 1.2 | > 742 | > 618 | [13] |
| Dap -containing AMP | 1.2 | > 1148 | > 957 |[13] |
MIC (Minimum Inhibitory Concentration): Lower is more potent. HC₅₀ (50% Hemolytic Concentration): Higher is less toxic.
Cell-Penetrating Peptides (CPPs): Enhancing Intracellular Delivery
CPPs are short peptides capable of crossing cellular membranes to deliver therapeutic cargo, such as proteins or nucleic acids[14]. This process is heavily reliant on the positive charge of the peptide.
The Causality: Similar to AMPs, the cationic side chains of diamino acids are critical for initiating contact with the negatively charged cell surface glycosaminoglycans, which triggers internalization, often via endocytosis[6][15]. Using non-proteinogenic diamino acids like ornithine not only maintains this crucial positive charge but also confers the aforementioned advantage of proteolytic resistance, ensuring the CPP-cargo conjugate remains intact long enough to reach and enter the target cells[6][16].
Section 3: Experimental Protocols for Functional Characterization
To ensure scientific integrity, the claims made in this guide must be supported by robust, reproducible experimental methods. The following protocols are self-validating systems for characterizing peptides containing diamino acids.
Protocol 1: In Vitro Proteolytic Stability Assay via RP-HPLC
This protocol provides a quantitative measure of a peptide's half-life in a biologically relevant medium.
-
Materials & Reagents:
-
Lyophilized peptides (control and diamino acid-modified).
-
Pooled human serum (commercially available).
-
Quenching Solution: Acetonitrile (ACN) or 15% Trichloroacetic Acid (TCA).
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
37°C incubator, microcentrifuge.
-
-
Methodology:
-
Peptide Preparation: Dissolve lyophilized peptides in an appropriate solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Incubation Setup: Pre-warm human serum to 37°C. In a microcentrifuge tube, spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Vortex gently to mix.
-
Time-Point Sampling: Immediately withdraw the first aliquot (t=0). This serves as the 100% reference. Place the master tube back in the 37°C incubator.
-
Collect subsequent aliquots at desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: For each aliquot, immediately add 2 volumes of ice-cold Quenching Solution (e.g., for a 50 µL aliquot, add 100 µL ACN). This precipitates serum proteins and stops all enzymatic activity.
-
Protein Precipitation: Incubate the quenched samples at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation[17].
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
HPLC Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system. Run a gradient from Mobile Phase A to B to elute the peptide.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of peptide remaining relative to the t=0 sample. Plot this percentage against time and fit the data to a one-phase decay model to determine the half-life (t½)[13][18].
-
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the potency of an antimicrobial peptide against a specific microbial strain.
-
Materials & Reagents:
-
Lyophilized peptides.
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (for measuring OD₆₀₀).
-
37°C incubator.
-
-
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. The next day, dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Peptide Dilution Series: Prepare a 2-fold serial dilution of each peptide in MHB directly in the 96-well plate. Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) to ensure growth and a negative control (sterile MHB) to check for contamination[19].
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed[19][20].
-
Protocol 3: Secondary Structure Analysis via Circular Dichroism (CD)
This protocol assesses the secondary structure of peptides in different solvent environments.
-
Materials & Reagents:
-
Lyophilized peptides.
-
Solvents: Phosphate buffer (e.g., 10 mM, pH 7.4) to mimic aqueous environments, and Trifluoroethanol (TFE) to mimic the hydrophobic environment of a cell membrane and induce helical structures.
-
CD Spectropolarimeter.
-
Quartz cuvette with a 1 mm path length.
-
-
Methodology:
-
Sample Preparation: Prepare a peptide solution of approximately 100 µM in the desired solvent (e.g., buffer or a TFE/buffer mixture)[6].
-
Blank Measurement: Record a spectrum of the solvent alone (the blank) under the same conditions as the sample.
-
Sample Measurement: Rinse the cuvette thoroughly, then fill with the peptide solution and record the CD spectrum, typically from 190 to 260 nm[6].
-
Data Processing: Subtract the blank spectrum from the sample spectrum to correct for solvent absorbance[6].
-
Data Conversion: Convert the raw data (millidegrees) to Mean Residue Molarity ([θ]) using the peptide concentration, number of residues, and cuvette path length.
-
Interpretation: Analyze the resulting spectrum. A strong α-helix is characterized by negative minima near 222 nm and 208 nm and a positive maximum around 192 nm[7][8]. A β-sheet shows a negative band around 217 nm, while a random coil displays a strong negative band below 200 nm[8].
-
Conclusion
The incorporation of non-proteinogenic diamino acids is a potent and versatile tool in modern peptide design. By understanding the causal link between side-chain length and resulting physicochemical properties, researchers can rationally engineer peptides with significantly enhanced functions. Substituting lysine or arginine with ornithine offers a proven path to greater proteolytic stability. Furthermore, utilizing shorter-chain homologs like diaminobutyric acid (Dab) and diaminopropionic acid (Dap) provides a sophisticated method for fine-tuning the therapeutic index of antimicrobial peptides, drastically reducing toxicity while maintaining high potency. The experimental frameworks provided herein offer a clear, validated pathway for comparing these analogs and selecting optimal candidates for progression in drug discovery and development pipelines.
References
-
Schreier, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. [Link]
-
American Peptide Society. (n.d.). Circular Dichroism Spectroscopy. Analysis. [Link]
-
Melo, M. N., et al. (2006). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. Journal of Medicinal Chemistry. [Link]
-
Lång, E., et al. (2024). Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides. International Journal of Molecular Sciences. [Link]
-
Avci, R., et al. (2018). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Molecules. [Link]
-
Sträter, E., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Hansen, A. M., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Kim, Y-W., et al. (2024). Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. Bioorganic & Medicinal Chemistry. [Link]
-
Salama, A. (2020). ANTIMICROBIAL PEPTIDES SYNTHESIS AND MECHANISM OF ACTION. PharmacologyOnLine. [Link]
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Hancock, R. E. W., & Sahl, H-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology. [Link]
-
Loffredo, M. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Probiotics and Antimicrobial Proteins. [Link]
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Roviello, G. N., et al. (2015). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. Amino Acids. [Link]
-
Han, H., et al. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. [Link]
-
Roviello, G. N., et al. (2015). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]
-
Guidotti, G., et al. (2017). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC - PubMed Central. [Link]
-
Woody, R. W., & Woody, A-Y. M. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. [Link]
-
Kaset, A., et al. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PLoS ONE. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of peptides. ResearchGate. [Link]
-
Gellman, S. H., et al. (2022). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. PubMed. [Link]
-
Vives, E., et al. (2002). Cell-penetrating peptides. A reevaluation of the mechanism of cellular uptake. The Journal of Biological Chemistry. [Link]
-
Bakshi, K., et al. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]
-
Wallbrecher, R., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Moodle@Units. [Link]
-
ResearchGate. (n.d.). The amino acid dipeptide: Small but still influential after 50 years. ResearchGate. [Link]
- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
-
Kumar, P., et al. (2021). Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. ChemMedChem. [Link]
-
Semantic Scholar. (2022). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate. Semantic Scholar. [Link]
-
Deng, Z., et al. (2025). Insight into Lysine Selection via Controlled Degradation of 2,4‐Diaminobutyric Acid and Ornithine Polypeptides. Angewandte Chemie. [Link]
-
Loffredo, M. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed. [Link]
-
ResearchGate. (n.d.). MIC values of different antimicrobial peptides. ResearchGate. [Link]
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Giansanti, P., et al. (2024). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. bioRxiv. [Link]
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Powell, M.F., et al. (1993). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-2-(aminomethyl)propanoate
As scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment, protecting our colleagues, and safeguarding the communities we serve. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-amino-2-(aminomethyl)propanoate, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical's waste stream with confidence and precision.
Part 1: Hazard Assessment and Chemical Profile
The primary hazards are associated with its potential corrosivity and irritant properties, typical of amino-group-containing compounds. During combustion, it may release toxic nitrogen oxides (NOx). Therefore, it must be treated as a hazardous chemical waste.
| Hazard Profile: this compound (Inferred) | |
| GHS Classification (Anticipated) | Skin Corrosion/Irritation, Serious Eye Damage/Irritation. |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of aerosols. |
| Primary Hazards | Causes skin irritation and potentially serious eye damage.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids.[2][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide, carbon dioxide upon combustion.[4] |
Part 2: Personal Protective Equipment (PPE) and Safety Protocols
Adherence to proper PPE is the first line of defense against chemical exposure. The causality is simple: creating an impermeable barrier between the researcher and the chemical negates the primary routes of exposure.
-
Eye Protection : Wear ANSI Z87.1-compliant safety goggles with side shields to protect against splashes.[5]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[4]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider an impervious apron.[5]
-
Work Area : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[4] Ensure a safety shower and eyewash station are readily accessible.[5]
Part 3: Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The guiding principle is to never mix incompatible waste streams.[2][6]
-
Select the Correct Waste Container :
-
Label the Container :
-
Proper labeling is a regulatory mandate and a critical safety communication tool.
-
Attach a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department before adding any waste.[6]
-
The label must clearly state:
-
The full chemical name: "this compound". Do not use abbreviations.[6]
-
The accumulation start date.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
-
-
Segregate Incompatibles :
-
Store the waste container away from acids and strong oxidizing agents to prevent violent reactions.[2]
-
This is a self-validating system: by physically separating incompatibles, you eliminate the possibility of an accidental reaction.
-
Part 4: Step-by-Step Disposal Procedure for Laboratory-Scale Quantities
This protocol is designed for small quantities of this compound typically generated during research and development activities. Federal and state laws prohibit the disposal of such chemicals down the sewer or in regular trash.[6][7]
-
Preparation : Ensure all necessary PPE is worn and the designated waste container is properly labeled and positioned in a fume hood.
-
Transfer : Carefully transfer the waste this compound into the designated hazardous waste container. Use a funnel to prevent spills.
-
Container Rinsing (for empty containers) :
-
If disposing of the original, now-empty container, it must be properly decontaminated.
-
The first rinse of an empty chemical container must be collected and disposed of as hazardous waste.[6]
-
Triple rinse the container with a suitable solvent (e.g., water or methanol). Collect the first rinsate in your hazardous waste container. The subsequent two rinsates may be eligible for drain disposal depending on local regulations; consult your EHS office.
-
After triple rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as solid waste or in designated glass disposal boxes.[6][8]
-
-
Sealing and Storage :
-
Securely close the hazardous waste container. It must remain closed at all times except when adding waste.[2][6]
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[2]
-
-
Final Disposal :
Part 5: Emergency Procedures - Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident. The HAZWOPER (Hazardous Waste Operations and Emergency Response) standards provide a framework for handling such events.[9][10]
In Case of a Spill:
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If the spill is small and you are trained to handle it, ensure proper ventilation and remove all ignition sources.
-
Contain & Absorb : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or diatomite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Sweep the absorbed material into a designated, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water or alcohol), collecting the cleaning materials as hazardous waste.[5]
-
Report : Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention. Always show the Safety Data Sheet to the attending physician.[4]
Part 6: The Regulatory Framework
All disposal procedures are governed by strict federal and state regulations to ensure safety and environmental protection.
-
Resource Conservation and Recovery Act (RCRA) : Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[11][12] Your laboratory is considered a hazardous waste generator and must comply with these standards, which include proper waste identification, labeling, storage, and disposal through licensed facilities.[7][13]
-
Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly 29 CFR 1910.1200 (Hazard Communication) and 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories), mandate that employers inform and train employees on the hazards of chemicals and ensure safe handling practices, including disposal.[10]
By adhering to the protocols outlined in this guide, you are not only following best practices but also ensuring compliance with federal law, thereby building a culture of safety and responsibility within your organization.
References
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- CountyOffice.org. (2024, November 22).
- CymitQuimica. Methyl 2-amino-3-(1H-indol-3-yl)
- Occupational Safety and Health Administr
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A Comprehensive Guide to the Safe Handling of Methyl 3-amino-2-(aminomethyl)propanoate
As a cornerstone of innovation in pharmaceutical research and development, the synthesis and handling of novel chemical entities demand the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 3-amino-2-(aminomethyl)propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar aminopropanoates to establish a robust framework for its safe utilization. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical hazards effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of this compound, a direct hazard profile is not yet established. Therefore, a conservative approach is warranted, drawing parallels from analogous compounds such as Methyl 3-(methylamino)propanoate, (R)-3-Amino-2-methyl-propionic acid, Methyl 3-amino-2-methylpropanoate hydrochloride, and Methyl 3-amino-2-(trifluoromethyl)propionate.
Based on these surrogates, this compound should be regarded as a substance with the potential to cause:
-
Skin Corrosion/Irritation: Amine-containing compounds are frequently corrosive or irritating to the skin.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]
It is crucial to handle this compound with the assumption that it is hazardous upon inhalation, ingestion, or skin contact.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling this compound. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.[6]
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side-shields. A face shield should be worn over goggles when there is a significant splash hazard.[6] | Protects against splashes and aerosols, preventing severe eye damage.[1][2][3] |
| Hand Protection | Disposable nitrile gloves as a minimum. For prolonged contact or when handling larger quantities, double-gloving or using heavier-duty chemical-resistant gloves is recommended.[6] | Amines can be absorbed through the skin; appropriate gloves prevent dermal exposure.[5] |
| Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, impervious or chemical-resistant clothing should be worn.[1][6] | Protects the skin from accidental contact with the chemical. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities, or where aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[4][7] | Prevents inhalation of potentially harmful vapors or dusts.[3][4] |
PPE Selection Workflow
Caption: Flowchart for emergency response to a chemical incident.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed container.
-
Licensed Disposal Service: Dispose of the chemical waste through a licensed professional waste disposal service. [4][8]Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials used for cleaning up spills, as well as contaminated PPE, should be treated as hazardous waste and disposed of accordingly.
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations. [1]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Methyl 3-(methylamino)propanoate-SDS-MedChemExpress. (2025).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Spectrum Chemical. (2022).
- Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate - CymitQuimica. (n.d.).
- Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem. (n.d.).
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- What to Do in a Chemical Emergency - Restored CDC. (2024).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment | US EPA. (2025).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
